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  • Product: Methyl 3-Phenylisonicotinate
  • CAS: 850162-87-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-Phenylisonicotinate

This guide provides a comprehensive technical overview of Methyl 3-Phenylisonicotinate (CAS No. 850162-87-7), a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-Phenylisonicotinate (CAS No. 850162-87-7), a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectral characterization, reactivity, and potential applications.

Introduction and Chemical Identity

Methyl 3-phenylisonicotinate is an organic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a methyl ester at the 4-position.[1] This unique arrangement of functional groups makes it a valuable scaffold and building block in the synthesis of more complex molecules with potential biological activities.[1] Its structure combines the aromaticity of both pyridine and benzene rings with the reactive potential of an ester group.

Table 1: Chemical Identity and Properties

PropertyValueSource(s)
CAS Number 850162-87-7[1]
IUPAC Name methyl 3-phenylpyridine-4-carboxylate[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents such as ethanol and dichloromethane; poorly soluble in water.[1]
SMILES COC(=O)C1=C(C=NC=C1)C2=CC=CC=C2[1]
InChI Key KYTMHPFNGAMHPC-UHFFFAOYSA-N[1]

Synthesis Methodologies

The synthesis of Methyl 3-Phenylisonicotinate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The two primary approaches are direct esterification of the corresponding carboxylic acid and palladium-catalyzed cross-coupling reactions.

Fischer Esterification of 3-Phenylisonicotinic Acid

This classical method involves the acid-catalyzed esterification of 3-phenylisonicotinic acid with methanol. The reaction is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.

G cluster_reactants Reactants cluster_conditions Conditions A 3-Phenylisonicotinic Acid E Methyl 3-Phenylisonicotinate A->E B Methanol (Excess) B->E C Acid Catalyst (e.g., H₂SO₄) C->E D Reflux D->E

Caption: Fischer esterification workflow for Methyl 3-Phenylisonicotinate synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-phenylisonicotinic acid (1.0 eq).

  • Reagents: Add an excess of methanol (e.g., 20-30 eq), which serves as both the reactant and the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Palladium-Catalyzed Suzuki Coupling

A more modern and versatile approach involves a Suzuki cross-coupling reaction. This method builds the phenyl-pyridine core first, followed by esterification. This is particularly useful when starting from a halogenated pyridine precursor.

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Esterification A Methyl 3-bromoisonicotinate D 3-Phenylisonicotinic Acid Intermediate A->D B Phenylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->D F Methyl 3-Phenylisonicotinate D->F E Methanol Acid Catalyst E->F

Caption: Two-step synthesis via Suzuki coupling followed by esterification.

A highly efficient, green chemistry approach combines these steps.

  • Reactants: In a microwave reaction vessel, combine a 3-halopyridine-4-carboxylate derivative (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture such as methanol/water.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes), which facilitates both the Suzuki coupling and the in-situ esterification.[1]

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the catalyst. The filtrate can then be subjected to an aqueous work-up and extraction as described in the Fischer esterification protocol, followed by purification via column chromatography. This one-pot method significantly reduces reaction time and intermediate purification steps.[1]

Spectroscopic and Analytical Characterization

Structural confirmation of Methyl 3-Phenylisonicotinate relies on a combination of spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Methyl Protons (-OCH₃)~3.9 (s, 3H)~52.5
Phenyl Protons7.4-7.6 (m, 5H)128.0-138.0
Pyridine H-2~8.9 (s, 1H)~155.0
Pyridine H-5~7.8 (d, 1H)~123.0
Pyridine H-6~8.7 (d, 1H)~150.0
Pyridine C-3-~137.0
Pyridine C-4-~145.0
Carbonyl Carbon (C=O)-~166.0

Note: Predicted values are based on standard chemical shift tables and computational models. Actual values may vary.[2][3][4]

The singlet for the methyl protons is highly characteristic. The aromatic region will show a complex multiplet for the phenyl group and distinct signals (singlet and doublets) for the pyridine protons, which are typically deshielded due to the electronegativity of the nitrogen atom.[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H StretchAromatic (Pyridine and Phenyl)
~2955C-H StretchAliphatic (Methyl)
~1725 C=O Stretch Ester (Strong, Sharp)
~1600-1450C=C StretchAromatic Rings
~1300-1100C-O StretchEster

The most prominent peak in the IR spectrum will be the strong, sharp carbonyl (C=O) stretch of the ester group, typically found around 1725 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would be expected to show a clear molecular ion peak (M⁺) at m/z = 213. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, 31 mass units) or the entire methoxycarbonyl group (-COOCH₃, 59 mass units).

G A [M]⁺˙ m/z = 213 B Loss of ·OCH₃ A->B -31 D Loss of ·COOCH₃ A->D -59 C [M - 31]⁺ m/z = 182 B->C E [M - 59]⁺ m/z = 154 D->E

Caption: Predicted major fragmentation pathways for Methyl 3-Phenylisonicotinate in EI-MS.

Key fragments would include:

  • m/z = 182: Resulting from the loss of the methoxy radical (·OCH₃).[7]

  • m/z = 154: Resulting from the loss of the carbomethoxy radical (·COOCH₃).[7]

  • m/z = 77: Corresponding to the phenyl cation [C₆H₅]⁺.

Chemical Reactivity and Derivatization

The reactivity of Methyl 3-Phenylisonicotinate is primarily dictated by the ester functional group and the pyridine ring.

Reactions at the Ester Group
  • Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-phenylisonicotinic acid, under either acidic or basic conditions. This carboxylic acid is a key intermediate for further derivatization.

  • Amidation: The ester can react with amines to form the corresponding amides. This reaction is often facilitated by heating or by converting the ester to a more reactive species.

Reactions involving the Pyridine Ring

The pyridine nitrogen is basic and can be protonated or alkylated. The electron-withdrawing nature of the ester and the phenyl group influences the reactivity of the pyridine ring towards electrophilic substitution, which is generally disfavored and would require harsh conditions.

G cluster_reactions Key Reactions cluster_products Derivatives Start Methyl 3-Phenylisonicotinate Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Amidation Amidation (R-NH₂) Start->Amidation Acid 3-Phenylisonicotinic Acid Hydrolysis->Acid Amide 3-Phenylisonicotinamide Derivative Amidation->Amide

Caption: Key reactivity pathways for Methyl 3-Phenylisonicotinate.

Applications in Research and Drug Development

Isonicotinic acid and its derivatives are known pharmacophores, and the introduction of a phenyl group at the 3-position creates a scaffold with significant potential in medicinal chemistry.[8]

  • Antimicrobial and Anticancer Research: Derivatives of Methyl 3-Phenylisonicotinate are being investigated for their potential antibacterial and anticancer activities.[1] The phenyl-pyridine core is a common motif in biologically active molecules, and modifications to this scaffold can be used to explore structure-activity relationships (SAR).[1][9] For instance, related phenyl-substituted nitrogen heterocycles have shown inhibitory activity against enzymes like phosphodiesterase type 4 (PDE4), which is relevant in inflammatory diseases.[9]

  • Inhibitors of Nitric Oxide Synthase (iNOS): Structurally similar compounds, such as 1-methyl-3-phenyl-S-methyl isothiourea, have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[10] This suggests that the methyl-phenyl-heterocycle motif could be a valuable starting point for designing new iNOS inhibitors for treating inflammatory conditions.

  • Building Block for Complex Molecules: As a versatile intermediate, it serves as a crucial building block for synthesizing more complex molecules in pharmaceutical research, allowing for the introduction of the phenyl-isonicotinate moiety into larger drug candidates.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 3-Phenylisonicotinate (CAS 850162-87-7) is not widely available. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. General precautions can be inferred from the SDS of related compounds like methyl isonicotinate and methyl nicotinate.[2][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Hazards: Based on related compounds, it may cause skin, eye, and respiratory irritation.[2][11] It is harmful if swallowed.[12]

In case of exposure:

  • Skin Contact: Wash off immediately with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek medical attention.

Always consult the most current safety data before handling.

References

  • PubChem. (n.d.). Methyl 3-phenylpropionate. Retrieved January 20, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved January 20, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-5-phenylisonicotinate. Retrieved January 20, 2026, from [Link]

  • Kamal, A., et al. (2015). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. Retrieved January 20, 2026, from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 20, 2026, from [Link]

  • Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved January 20, 2026, from [Link]

  • Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. Retrieved January 20, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 20, 2026, from [Link]

  • Atkinson, Dr. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-Phenylisonicotinate. Retrieved January 20, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Assigning methyl resonances for protein solution-state NMR studies. Retrieved January 20, 2026, from [Link]

  • Paesano, N., et al. (2005). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. PubMed. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]

  • Yilmaz, I., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed. Retrieved January 20, 2026, from [Link]

  • NIH National Library of Medicine. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved January 20, 2026, from [Link]

  • Zhang, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1-methyl-3-phenylindane. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2018, August). How to Read and Interpret the FTIR Spectroscope of Organic Material. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 20, 2026, from [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2010, November). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

"synthesis and characterization of Methyl 3-Phenylisonicotinate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-Phenylisonicotinate Abstract Methyl 3-phenylisonicotinate, a pyridine derivative featuring a phenyl group at the 3-position and a methyl ester...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-Phenylisonicotinate

Abstract

Methyl 3-phenylisonicotinate, a pyridine derivative featuring a phenyl group at the 3-position and a methyl ester at the 4-position, is a compound of significant interest in medicinal chemistry and materials science.[1] Its structural motif serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive, technically-grounded overview of the synthesis and rigorous characterization of Methyl 3-Phenylisonicotinate, designed for researchers, chemists, and professionals in drug development. The methodologies detailed herein are rooted in established chemical principles, emphasizing robust, reproducible, and verifiable protocols.

Introduction and Strategic Overview

The synthesis of multi-substituted aromatic heterocycles is a cornerstone of modern organic chemistry. Methyl 3-phenylisonicotinate (Molecular Formula: C₁₃H₁₁NO₂, Molecular Weight: 213.23 g/mol ) presents a unique synthetic challenge: the strategic formation of a carbon-carbon bond between two distinct aromatic rings—a pyridine and a benzene ring—and the subsequent installation of a methyl ester.[1][2]

Two primary retrosynthetic strategies are considered for this target molecule:

  • Strategy A: C-C Bond Formation First. This approach involves creating the 3-phenylpyridine core structure first, followed by modification of a functional group at the 4-position to yield the methyl ester. This is often the preferred route due to the robustness of modern cross-coupling reactions.

  • Strategy B: Esterification First. This strategy begins with a pre-functionalized isonicotinic acid derivative, where the ester is already in place, and then proceeds to form the C-C bond at the 3-position.

This guide will focus on a highly efficient and widely applicable pathway that embodies Strategy A, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a classic Fischer esterification. This sequence is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the requisite starting materials.

Synthetic Pathway and Mechanism

The selected two-step synthesis provides a logical and reliable method for obtaining Methyl 3-Phenylisonicotinate. The overall transformation is depicted below.

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Fischer Esterification 3-Bromoisonicotinic acid 3-Bromoisonicotinic acid Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PCy₃) Base (e.g., K₂CO₃) 3-Bromoisonicotinic acid->Catalyst + Phenylboronic acid Phenylboronic acid Phenylboronic acid 3-Phenylisonicotinic acid 3-Phenylisonicotinic acid Catalyst->3-Phenylisonicotinic acid 3-Phenylisonicotinic acid_2 3-Phenylisonicotinic acid_2 3-Phenylisonicotinic acid->3-Phenylisonicotinic acid_2 Intermediate Product Reagents Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) 3-Phenylisonicotinic acid_2->Reagents + Product Methyl 3-Phenylisonicotinate Reagents->Product

Caption: Two-step synthesis of Methyl 3-Phenylisonicotinate.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[3] Here, it is used to couple an aryl halide (3-bromoisonicotinic acid) with an organoboron reagent (phenylboronic acid).

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): Palladium(0) is the active catalytic species. It readily undergoes oxidative addition with the aryl halide, initiating the catalytic cycle.[3]

  • Ligand (e.g., P(t-Bu)₃, PCy₃): Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[3]

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[4]

Step 2: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5]

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄, SOCl₂): The carboxylic acid is not electrophilic enough to react directly with the alcohol. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol.[6][7]

  • Methanol as Solvent and Reagent: Using methanol in large excess serves both as the reactant and the solvent. According to Le Châtelier's principle, this drives the equilibrium towards the formation of the ester product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Phenylisonicotinic Acid
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromoisonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Initiation: To the degassed mixture, add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and a suitable ligand, like tricyclohexylphosphine (PCy₃) (0.04 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~4-5. The product, 3-phenylisonicotinic acid, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

Protocol 2: Synthesis of Methyl 3-Phenylisonicotinate
  • Reaction Setup: In a round-bottom flask, suspend the dried 3-phenylisonicotinic acid (1.0 eq) in methanol (serving as both reagent and solvent).[6]

  • Catalyst Addition: Cool the flask in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (approx. 0.2 eq) or dropwise add thionyl chloride (SOCl₂) (2.0 eq) as the catalyst.[6]

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (around 65 °C) for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Methyl 3-Phenylisonicotinate.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow outlines the standard analytical procedures.

G cluster_char Structural Elucidation Start Synthesized Product (Crude Methyl 3-Phenylisonicotinate) TLC Purity Check via TLC Start->TLC Purification Column Chromatography TLC->Purification If impure Pure_Product Pure Product TLC->Pure_Product If pure Purification->Pure_Product NMR ¹H and ¹³C NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry (MS) Pure_Product->MS IR Infrared (IR) Spectroscopy Pure_Product->IR Final Verified Compound NMR->Final MS->Final IR->Final

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for Methyl 3-Phenylisonicotinate.

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)~8.5-9.0 ppm (protons on pyridine ring), ~7.4-7.8 ppm (protons on phenyl ring), ~3.9 ppm (singlet, -OCH₃ protons).[1]
¹³C NMR Chemical Shift (δ)~165 ppm (C=O, ester), ~125-150 ppm (aromatic carbons), ~52 ppm (-OCH₃ carbon).[8]
IR Spectroscopy Wavenumber (cm⁻¹)~3050-3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720-1730 (C=O ester stretch), ~1250-1300 (C-O ester stretch).[9]
Mass Spectrometry Molecular Ion Peakm/z = 213.23 [M]⁺, corresponding to the molecular formula C₁₃H₁₁NO₂.[2]
TLC Rf ValueDependent on the solvent system (e.g., 3:1 Hexane:Ethyl Acetate), but should show a single spot for the pure compound.
Detailed Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to identify the electronic environment of the protons. The downfield shifts of the pyridine protons are due to the electron-withdrawing nature of the nitrogen atom. The singlet for the methyl group at ~3.9 ppm is a key indicator of the ester formation.[1] ¹³C NMR confirms the carbon framework, with the ester carbonyl carbon appearing significantly downfield.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The observation of the molecular ion peak at m/z 213 is the primary confirmation of a successful synthesis.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for functional group identification. The most prominent peak will be the strong absorbance from the ester carbonyl (C=O) group around 1725 cm⁻¹. The absence of a broad O-H stretch (from the carboxylic acid starting material) around 3000 cm⁻¹ is a key indicator of a complete reaction.

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of Methyl 3-Phenylisonicotinate, beginning with a Suzuki-Miyaura cross-coupling to construct the bi-aryl core, followed by a Fischer esterification. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the chemical transformations. Furthermore, a comprehensive characterization workflow has been presented to ensure the structural integrity and purity of the final product. These validated protocols offer a reliable foundation for researchers and scientists working on the synthesis of this and related heterocyclic compounds.

References

  • PubChem. Methyl 2-Phenylisonicotinate | C13H11NO2 | CID 12183945. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Any procedure for the esterification of isonicotinic acid?. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification. Available from: [Link]

  • Joechem. Esterification--Making Esters from Carboxylic Acids. YouTube. Available from: [Link]

  • MH Chem. Suzuki Coupling Mechanism. YouTube. Available from: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-Phenylisonicotinate

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-phenylisonicotinate, a derivative of isonicotinic acid, is a compound of increasing interest within medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-phenylisonicotinate, a derivative of isonicotinic acid, is a compound of increasing interest within medicinal chemistry and organic synthesis.[1] Its structural motif, featuring a pyridine core substituted with both a phenyl group and a methyl ester, presents a unique combination of functionalities that are pivotal in the design of novel therapeutic agents. The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its behavior, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-Phenylisonicotinate, offering both established data and reasoned estimations based on analogous structures. Furthermore, it details the experimental methodologies required for the precise determination of these properties, underscoring the causality behind these experimental choices in the context of drug development.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to ascertain its precise molecular structure and identity. This information underpins all other physicochemical investigations.

Structural Formula and Molecular Identifiers

The molecular structure of Methyl 3-Phenylisonicotinate consists of a pyridine ring with a phenyl group at the 3-position and a methyl carboxylate group at the 4-position.

Key Identifiers:

IdentifierValueSource
IUPAC Name methyl 3-phenylpyridine-4-carboxylate[1]
CAS Number 850162-87-7[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Appearance White to off-white solid[1]

Core Physicochemical Properties

The following sections delve into the critical physicochemical parameters of Methyl 3-Phenylisonicotinate. Where experimental data is not publicly available, estimated values are provided based on the properties of structurally related compounds, along with a rationale for the estimation.

Melting Point

The melting point is a crucial indicator of a crystalline solid's purity and identity. For an API, it influences formulation decisions, such as the feasibility of melt-based technologies.

PropertyValueStatus
Melting Point 227-229 °C (for the parent carboxylic acid)Estimated

Rationale for Estimation: The melting point of the parent carboxylic acid, 3-phenylpyridine-4-carboxylic acid, is reported to be in the range of 227-229 °C.[2] Generally, the conversion of a carboxylic acid to its methyl ester leads to a decrease in melting point due to the disruption of the strong hydrogen bonding network present in the acid dimer. However, other factors such as crystal packing can also influence the melting point. For comparison, 4-phenylpyridine has a melting point of 77-78 °C.[3] Given these considerations, the melting point of Methyl 3-Phenylisonicotinate is likely to be significantly lower than its parent acid.

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 3-Phenylisonicotinate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Workflow for pKa Determination by Potentiometric Titration.
logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought in drug design to ensure adequate membrane permeability and aqueous solubility.

PropertyValueStatus
logP ~2.5 - 2.7Estimated

Rationale for Estimation: A computed logP value for the isomeric Methyl 2-phenylisonicotinate is reported as 2.5352 and an XLogP3-AA value of 2.7. T[4][5]he logP of 4-phenylpyridine is 2.59. G[3]iven the structural similarity, it is highly probable that the logP of Methyl 3-Phenylisonicotinate falls within a similar range.

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of Methyl 3-Phenylisonicotinate in one of the pre-saturated solvents.

  • Partitioning: Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.

  • Equilibration: Shake the flask for a sufficient time to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Workflow for logP Determination by the Shake-Flask Method.
Solubility

Aqueous solubility is a critical property for drug candidates, as it directly impacts their dissolution and subsequent absorption. Solubility in organic solvents is important for synthesis, purification, and formulation.

SolventSolubilityStatus
Water Poorly solubleQualitative
Ethanol SolubleQualitative
Dichloromethane SolubleQualitative

A common method for determining thermodynamic solubility is the shake-flask method.

Methodology:

  • Sample Addition: Add an excess amount of solid Methyl 3-Phenylisonicotinate to a known volume of the desired solvent (e.g., water, buffered solutions at different pH values, or organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

  • Reporting: Express the solubility in units such as mg/mL or mol/L.

Sources

Exploratory

Spectroscopic Data for Methyl 3-Phenylisonicotinate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-Phenylisonicotinate, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This docu...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-Phenylisonicotinate, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Overview

Methyl 3-Phenylisonicotinate (CAS: 850162-87-7) possesses a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol .[1] Its structure, featuring a phenyl group at the 3-position of the pyridine ring and a methyl ester at the 4-position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations.

Caption: Molecular structure of Methyl 3-Phenylisonicotinate.

Synthesis of Methyl 3-Phenylisonicotinate

The synthesis of Methyl 3-Phenylisonicotinate can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and effective methods are outlined below.

Method 1: Fischer Esterification of 3-Phenylisonicotinic Acid

This classical method involves the acid-catalyzed esterification of the corresponding carboxylic acid.

Protocol:

  • To a solution of 3-phenylisonicotinic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.3 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure Methyl 3-Phenylisonicotinate.[2]

Method 2: Suzuki-Miyaura Cross-Coupling

A more modern and versatile approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is particularly useful for creating the C-C bond between the pyridine and phenyl rings.

Protocol:

  • In a reaction vessel, combine methyl 3-bromoisonicotinate (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.[3]

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and dilute it with water.

  • Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[3]

G cluster_0 Synthesis Workflow Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Reagents & Solvents Reaction Reaction Reaction Setup->Reaction Heating & Stirring Workup Workup Reaction->Workup Quenching & Extraction Purification Purification Workup->Purification Crude Product Characterization Characterization Purification->Characterization Pure Product

Caption: Generalized workflow for the synthesis and characterization of Methyl 3-Phenylisonicotinate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H NMR spectrum of Methyl 3-Phenylisonicotinate is predicted to exhibit distinct signals corresponding to the aromatic protons of both the pyridine and phenyl rings, as well as the methyl ester protons.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.70 - 8.60Multiplet2HH-2, H-6 (Pyridine)
~7.60 - 7.30Multiplet6HH-5 (Pyridine) & Phenyl Protons
~3.90Singlet3H-OCH₃

Interpretation:

  • Aromatic Region (δ 7.30-8.70): The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the ring current. The H-2 and H-6 protons, being closest to the nitrogen, are anticipated to resonate at the lowest field. The H-5 proton will appear at a slightly higher field. The five protons of the phenyl group will resonate in the typical aromatic region, likely overlapping with the H-5 signal of the pyridine ring, resulting in a complex multiplet.[1]

  • Methyl Ester Protons (δ ~3.90): The three protons of the methyl group of the ester will appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.[1] Its chemical shift is characteristic of methyl esters.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~150C-2, C-6 (Pyridine)
~140C-4 (Pyridine)
~137C-1' (Phenyl, ipso)
~135C-3 (Pyridine)
~129C-3', C-5' (Phenyl)
~128C-2', C-6' (Phenyl)
~127C-4' (Phenyl)
~123C-5 (Pyridine)
~52-OCH₃

Interpretation:

  • Carbonyl Carbon (δ ~165): The ester carbonyl carbon is expected to resonate at a low field, which is typical for this functional group.[5]

  • Aromatic Carbons (δ ~123-150): The spectrum will show multiple signals in the aromatic region, corresponding to the nine distinct aromatic carbons. The carbons of the pyridine ring are influenced by the nitrogen atom, with C-2, C-4, and C-6 generally appearing at a lower field than the carbons of the phenyl ring. The quaternary carbons (C-3, C-4, and C-1') will typically show weaker signals.

  • Methyl Carbon (δ ~52): The carbon of the methyl ester group will appear at a higher field, consistent with an sp³ hybridized carbon attached to an oxygen atom.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3-Phenylisonicotinate will be dominated by absorptions arising from the aromatic rings and the ester group.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
2950-2850WeakAliphatic C-H Stretch (-OCH₃)
~1725StrongC=O Stretch (Ester)
~1600, ~1580, ~1450Medium-WeakC=C and C=N Ring Stretching (Pyridine & Phenyl)
~1280StrongAsymmetric C-O-C Stretch (Ester)
~1120StrongSymmetric C-O-C Stretch (Ester)
700-900StrongC-H Out-of-plane Bending (Aromatic)

Interpretation:

The most prominent feature in the IR spectrum will be the strong absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ester.[7][8] The presence of two strong bands around 1280 cm⁻¹ and 1120 cm⁻¹ for the C-O stretching vibrations further confirms the ester functionality.[7] The aromatic nature of the compound is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1450-1600 cm⁻¹ region.[9] The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For Methyl 3-Phenylisonicotinate, electron ionization (EI) would likely lead to a distinct molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺˙): m/z = 213. This peak corresponds to the intact molecule with the loss of one electron.

  • Loss of Methoxy Radical (M - ˙OCH₃): m/z = 182. This fragment arises from the cleavage of the C-O single bond of the ester.

  • Loss of Carbon Monoxide from m/z 182: m/z = 154. This is a common fragmentation pathway for acylium ions.

  • Loss of the Ester Group (M - ˙COOCH₃): m/z = 154. This corresponds to the formation of the 3-phenylpyridine radical cation.

  • Tropylium-like Ion: Further fragmentation of the phenylpyridine moiety can occur.

G M [M]⁺˙ m/z = 213 M_minus_OCH3 [M - ˙OCH₃]⁺ m/z = 182 M->M_minus_OCH3 - ˙OCH₃ M_minus_COOCH3 [M - ˙COOCH₃]⁺˙ m/z = 154 M->M_minus_COOCH3 - ˙COOCH₃ m154_minus_CO [m/z 182 - CO]⁺ m/z = 154 M_minus_OCH3->m154_minus_CO - CO

Caption: Proposed mass spectrometry fragmentation pathway for Methyl 3-Phenylisonicotinate.

The fragmentation of pyridine carboxylic acid esters can be complex. The initial loss of the methoxy radical (˙OCH₃) to form an acylium ion (m/z 182) is a highly probable event. Subsequent loss of carbon monoxide (CO) from this ion would lead to the fragment at m/z 154. Alternatively, direct cleavage of the entire ester group can also result in the formation of the 3-phenylpyridine radical cation at m/z 154.

Conclusion

The spectroscopic data presented in this guide, based on a combination of typical values for related structures and predicted data, provides a comprehensive framework for the characterization of Methyl 3-Phenylisonicotinate. The interplay of ¹H NMR, ¹³C NMR, IR, and MS data allows for an unambiguous confirmation of its structure. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently identify and utilize it in their research and development endeavors.

References

  • PubChem. Methyl 2-Phenylisonicotinate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information.[Link]

  • MDPI. NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals.[Link]

  • ResearchGate. Any procedure for the esterification of isonicotinic acid?[Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.[Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters.[Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]

  • NMRDB.org. Predict 1H proton NMR spectra.[Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.[Link]

  • Chemguide. interpreting C-13 NMR spectra.[Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.[Link]

  • Chemistry LibreTexts. 15.7 Spectroscopy of Aromatic Compounds.[Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I).[Link]

  • Chemaxon. NMR Predictor.[Link]

  • Michigan State University. Mass Spectrometry.[Link]

  • YouTube. How to Predict NMR in ChemDraw.[Link]

  • ResearchGate. FT-IR spectrum for Pyridine.[Link]

  • Google Patents.Process for preparing isonicotinic acid.
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds.[Link]

  • Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.[Link]

  • PerkinElmer. ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction.[Link]

  • Chemguide. mass spectra - fragmentation patterns.[Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.[Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 ...[Link]

  • Oregon State University. 13C NMR Chemical Shift.[Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.[Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.[Link]

  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.[Link]

  • MDPI. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.[Link]

  • Bulletin de l'Academie Polonaise des Sciences. Infrared Absorption Spectra of Quaternary Salts of Pyridine.[Link]

  • MDPI. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.[Link]

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Foundational

"Methyl 3-Phenylisonicotinate synthesis mechanism and reaction pathway"

An In-depth Technical Guide to the Synthesis of Methyl 3-Phenylisonicotinate Introduction Methyl 3-phenylisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. As a substituted p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-Phenylisonicotinate

Introduction

Methyl 3-phenylisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. As a substituted pyridine derivative, its rigid, aromatic scaffold is a common feature in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The precise and efficient synthesis of this compound is therefore of significant interest to researchers in drug development and related fields. This guide provides an in-depth look at the prevalent synthesis mechanism, a detailed experimental protocol, and the underlying scientific principles that ensure a successful and reproducible outcome.

Synthetic Strategies: The Suzuki-Miyaura Coupling

While several methods can be employed to synthesize 3-arylpyridines, the Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and a halide, offering high yields, mild reaction conditions, and a broad tolerance of functional groups. For the synthesis of methyl 3-phenylisonicotinate, this typically involves the coupling of methyl 3-bromoisonicotinate with phenylboronic acid.

The choice of the Suzuki-Miyaura coupling is underpinned by its reliability and efficiency. The reaction is well-understood, and the commercial availability of a wide range of boronic acids and aryl halides makes it a versatile tool for creating diverse molecular libraries.

The Reaction Pathway: A Mechanistic Deep Dive

The synthesis of methyl 3-phenylisonicotinate via the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting any experimental issues.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (methyl 3-bromoisonicotinate), inserting itself into the carbon-halogen bond. This oxidizes the palladium from its 0 state to a Pd(II) state, forming a new complex.

  • Transmetalation: A base activates the boronic acid (phenylboronic acid), forming a boronate species. This species then transfers the phenyl group to the Pd(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups (the isonicotinate and the phenyl group) on the palladium complex are eliminated, forming the final product, methyl 3-phenylisonicotinate. This step regenerates the active Pd(0) catalyst, which can then participate in another catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Methyl 3-bromoisonicotinate PdII_Halide Ar-Pd(II)-X OxAdd->PdII_Halide Transmetalation Transmetalation (Boronic Acid + Base) PdII_Halide->Transmetalation Phenylboronic Acid PdII_Aryl Ar-Pd(II)-Ar' Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Methyl 3-bromoisonicotinate ArylHalide->OxAdd BoronicAcid Phenylboronic Acid BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of methyl 3-phenylisonicotinate.

Materials and Reagents:

  • Methyl 3-bromoisonicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add methyl 3-bromoisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add potassium carbonate (2.0 eq) to the flask. Then, add a 4:1 mixture of 1,4-dioxane and degassed water (e.g., 40 mL dioxane, 10 mL water).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is critical to prevent the oxidation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure methyl 3-phenylisonicotinate.

Data Summary

The following table summarizes the key quantitative data for this synthesis protocol.

ParameterValue
Reactants
Methyl 3-bromoisonicotinate1.0 equivalent
Phenylboronic acid1.2 equivalents
Catalyst
Palladium(II) acetate2 mol%
Triphenylphosphine8 mol%
Base
Potassium carbonate2.0 equivalents
Solvent
1,4-Dioxane:Water4:1 ratio
Reaction Conditions
Temperature80-90 °C
Time12-24 hours
Expected Outcome
Yield80-95%
Purity>98% (after chromatography)

Experimental Workflow

The following diagram illustrates the overall workflow from reaction setup to the final purified product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, and Base B Add Solvents A->B C Establish Inert Atmosphere B->C D Heat and Stir (80-90°C) C->D E Monitor by TLC D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I Product Pure Methyl 3-Phenylisonicotinate I->Product

Caption: A streamlined workflow for the synthesis of methyl 3-phenylisonicotinate.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of methyl 3-phenylisonicotinate. By understanding the underlying catalytic mechanism and adhering to a well-defined experimental protocol, researchers can consistently obtain this valuable compound in high yield and purity. This guide serves as a comprehensive resource for scientists and professionals in the field of drug development and chemical synthesis, enabling them to confidently apply this methodology in their research endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Exploratory

A Technical Guide to the Solubility of Methyl 3-Phenylisonicotinate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development Methyl 3-Phenylisonicotinate (CAS No. 850162-87-7) is a heterocyclic compound belonging to the isonicotinic acid derivatives class.[1] Its structure, feat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

Methyl 3-Phenylisonicotinate (CAS No. 850162-87-7) is a heterocyclic compound belonging to the isonicotinic acid derivatives class.[1] Its structure, featuring a pyridine ring substituted with both a phenyl group and a methyl ester, makes it a molecule of significant interest in medicinal chemistry and organic synthesis.[1] It serves as a versatile intermediate for creating more complex molecules, with derivatives being explored for potential antibacterial and anticancer activities.[1]

In the journey from a promising compound to a viable therapeutic agent, understanding its physicochemical properties is paramount. Among these, solubility is a cornerstone of drug formulation and development.[2][3] It dictates the choice of solvents for synthesis and purification, influences bioavailability, and is a critical parameter for developing stable and effective dosage forms.[2] This guide provides an in-depth analysis of the solubility of Methyl 3-Phenylisonicotinate, blending theoretical principles with practical, field-proven experimental methodologies for its accurate determination.

Physicochemical Profile of Methyl 3-Phenylisonicotinate

A molecule's solubility is intrinsically linked to its structure. A thorough examination of Methyl 3-Phenylisonicotinate's features provides the basis for predicting and understanding its behavior in various solvents.

  • Molecular Structure: The molecule consists of a central pyridine ring, a polar heterocyclic system. Attached to this ring are a nonpolar phenyl group and a moderately polar methyl ester group (-COOCH3).[1]

  • IUPAC Name: methyl 3-phenylpyridine-4-carboxylate[1]

  • Molecular Formula: C₁₃H₁₁NO₂[1]

  • Molecular Weight: 213.23 g/mol [1]

  • Appearance: Typically a white to off-white solid.[1]

The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the ester group allows the molecule to act as a hydrogen bond acceptor.[4][5] However, it lacks a hydrogen bond donor. This duality, combined with the significant nonpolar surface area of the phenyl ring, results in a complex solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for solubility.[5][6] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The overall solubility of Methyl 3-Phenylisonicotinate is a balance of the contributions from its different functional groups.

  • Pyridine Ring: The nitrogen atom imparts polarity and basicity, enhancing solubility in polar solvents.[7][8]

  • Phenyl Group: This bulky, nonpolar group promotes solubility in aromatic and nonpolar solvents through van der Waals interactions.

  • Methyl Ester Group: This group adds moderate polarity and can accept hydrogen bonds, contributing to solubility in both polar aprotic and, to a lesser extent, polar protic solvents.[9][10]

The interplay of these groups dictates the compound's affinity for different solvent classes.

G cluster_solute Molecular Features cluster_solvent Solvent Classes & Interactions M3P Methyl 3-Phenylisonicotinate Pyridine Pyridine Ring (Polar, H-Bond Acceptor) Phenyl Phenyl Group (Nonpolar) Ester Methyl Ester (Moderately Polar, H-Bond Acceptor) Protic Polar Protic (e.g., Ethanol, Methanol) Interaction: H-Bonding, Dipole-Dipole Pyridine->Protic Strong Aprotic Polar Aprotic (e.g., Acetone, DMSO) Interaction: Dipole-Dipole Pyridine->Aprotic Strong Phenyl->Aprotic Weak Nonpolar Nonpolar (e.g., Toluene, Hexane) Interaction: van der Waals Phenyl->Nonpolar Strong Ester->Protic Moderate Ester->Aprotic Strong G start Start prep_vial Add excess Methyl 3-Phenylisonicotinate to a vial start->prep_vial add_solvent Add a known volume of the selected organic solvent prep_vial->add_solvent seal_vial Seal the vial tightly add_solvent->seal_vial equilibrate Place in an isothermal shaker (e.g., 25°C for 24-48h) seal_vial->equilibrate filter_sample Withdraw aliquot and filter through a 0.45 µm syringe filter equilibrate->filter_sample dilute Dilute the filtrate with a suitable mobile phase filter_sample->dilute analyze Analyze by validated HPLC method dilute->analyze calculate Calculate concentration (mg/mL) against a standard curve analyze->calculate end_process End calculate->end_process

Sources

Foundational

An In-Depth Technical Guide to the Initial Biological Screening of Methyl 3-Phenylisonicotinate Derivatives

Preamble: The Strategic Imperative for Screening Methyl 3-Phenylisonicotinate Derivatives The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative for Screening Methyl 3-Phenylisonicotinate Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to form hydrogen bonds.[1] Within this vast chemical space, isonicotinic acid derivatives, in particular, have been explored for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.[2] The introduction of a phenyl group at the 3-position of the pyridine ring, as seen in Methyl 3-Phenylisonicotinate, creates a versatile and synthetically accessible intermediate.[3] Its derivatives are of significant interest for their potential antibacterial and anticancer activities, making them prime candidates for drug discovery pipelines.[3]

This guide provides a comprehensive, field-proven framework for conducting the initial biological screening of novel Methyl 3-Phenylisonicotinate derivatives. Eschewing a rigid, one-size-fits-all template, this document is structured as a logical cascade, beginning with broad-spectrum viability and cytotoxicity assays and progressively narrowing the focus to more specific mechanistic investigations. The protocols and rationale described herein are designed to be self-validating, ensuring that the data generated is robust, reproducible, and provides a clear vector for subsequent hit-to-lead optimization.

Part 1: The Foundational Screen — Assessing General Cytotoxicity

Expertise & Experience: Before investigating any specific therapeutic activity, it is paramount to establish the general cytotoxic profile of a new chemical entity (NCE). This initial step serves a dual purpose: it identifies compounds with potential as anticancer agents while simultaneously flagging those that may be too broadly toxic for any therapeutic application. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is an industry-standard, reliable, and high-throughput colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4] A reduction in the metabolic conversion of MTT to formazan by viable cells provides a quantitative measure of a compound's effect on cell proliferation or its direct cytotoxic action.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Line Selection and Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC3 for prostate cancer) and a non-cancerous human cell line (e.g., HEK293 human embryonic kidney cells or NHDF-Neo normal human dermal fibroblasts) to assess selectivity.[4][5]

    • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation and Plating:

    • Prepare a 10 mM stock solution of each Methyl 3-Phenylisonicotinate derivative in sterile DMSO.

    • Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of media and incubate for 24 hours to allow for cell attachment.

  • Treatment and Incubation:

    • Perform a serial dilution of the compound stock solutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells in triplicate with the various concentrations of the derivatives. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay and Data Acquisition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that reduces cell viability by 50%.[6] This value is a key metric of a drug's potency. Data should be presented in a clear, tabular format.

Table 1: Illustrative Cytotoxicity Data for Methyl 3-Phenylisonicotinate Derivatives

Compound ID Cancer Cell Line (e.g., MCF-7) IC₅₀ (µM) Normal Cell Line (e.g., HEK293) IC₅₀ (µM) Selectivity Index (SI)¹
M3P-001 15.2 ± 1.8 > 100 > 6.6
M3P-002 8.4 ± 0.9 95.7 ± 5.4 11.4
M3P-003 75.3 ± 6.2 > 100 > 1.3
Doxorubicin 0.9 ± 0.1 5.1 ± 0.4 5.7

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Trustworthiness: A compound demonstrating potent activity against cancer cell lines (low IC₅₀) and minimal activity against normal cells (high IC₅₀), resulting in a high Selectivity Index, is considered a promising candidate for further anticancer investigation.[4]

Workflow Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Select & Culture Cancer and Normal Cell Lines C Seed Cells in 96-Well Plates A->C B Prepare Stock Solutions of M3P Derivatives D Treat Cells with Serial Dilutions B->D C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Dissolve Formazan (Add DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values & Selectivity Index H->I J J I->J Identify Hits for Further Study

Caption: General workflow for in vitro cytotoxicity testing.

Part 2: The Parallel Screen — Antimicrobial Activity

Expertise & Experience: Given that various nitrogen-containing heterocycles exhibit antimicrobial properties, a parallel screen for antibacterial and antifungal activity is a logical and efficient use of resources.[4][6] Some isoquinoline derivatives, which are structurally related to the test compounds, have shown potent antibacterial activity by targeting the bacterial cell division protein FtsZ.[7] This provides a potential mechanistic rationale for screening. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Selection and Inoculum Preparation:

    • Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[8]

    • Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (e.g., Ciprofloxacin), a negative/growth control (no compound), and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

    • To aid visualization, a growth indicator like Resazurin can be added. Viable cells reduce the blue dye to pink.

Data Presentation and Interpretation

Results are typically presented in a table listing the MIC values for each compound against each microbial strain.

Table 2: Illustrative Antimicrobial Activity (MIC) of Methyl 3-Phenylisonicotinate Derivatives

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL)
M3P-001 16 >128 >128
M3P-002 64 128 >128
M3P-004 8 32 64

| Ciprofloxacin | 0.5 | 0.25 | 1 |

Trustworthiness: Compounds with low MIC values are considered potent antimicrobial agents. A broad spectrum of activity (activity against both Gram-positive and Gram-negative bacteria) is often a desirable characteristic.

Workflow Visualization

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria A->D B Prepare Stock Solutions of M3P Derivatives C Perform Serial Dilution in 96-Well Plate B->C C->D E Incubate for 18-24h D->E F Visually Inspect for Turbidity (Growth) E->F G Determine Lowest Concentration with No Growth (MIC) F->G H H G->H Identify Hits for Further Study

Caption: Workflow for MIC determination via broth microdilution.

Part 3: The Mechanistic Dive — Enzyme Inhibition Assays

Expertise & Experience: For compounds that show promising activity in the initial screens, the next logical step is to investigate their potential mechanism of action. Enzyme inhibition assays are fundamental to this process.[9] While a specific target for Methyl 3-Phenylisonicotinate derivatives may not be known a priori, screening against a panel of relevant enzymes (e.g., kinases, proteases, or metabolic enzymes like S-adenosylmethionine decarboxylase, which can be inhibited by related structures) can provide critical insights.[10] The choice of enzyme would be guided by the results of the primary screens (e.g., cancer-relevant enzymes for cytotoxic compounds).

General Protocol: In Vitro Enzyme Inhibition Assay
  • Assay Setup:

    • The specific setup is highly dependent on the enzyme being studied. A typical assay includes the purified enzyme, its specific substrate, required co-factors, and a suitable buffer in a 96- or 384-well plate.

    • The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate. This can be detected via absorbance, fluorescence, or luminescence.

  • Compound Incubation:

    • Add varying concentrations of the test compound to the reaction mixture.

    • Pre-incubate the enzyme with the inhibitor for a set period before initiating the reaction by adding the substrate.

  • Kinetic Measurement:

    • Measure the reaction rate over time using a plate reader.

    • Compare the rates of the inhibited reactions to an uninhibited control.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value for active compounds.

    • For promising inhibitors, further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[11]

Conceptual Pathway Visualization

Inhibition_Mechanism cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES Binds Active Site EI_comp Enzyme-Inhibitor Complex E->EI_comp S Substrate I_comp Inhibitor S->ES I_comp->EI_comp Binds Active Site P Product ES->P Reaction E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 Binds Active Site S2 Substrate S2->ES2 I_noncomp Inhibitor ESI_noncomp Enzyme-Substrate-Inhibitor Complex (Inactive) I_noncomp->ESI_noncomp Binds Allosteric Site P2 Product ES2->P2 Reaction ES2->ESI_noncomp

Caption: Common modes of reversible enzyme inhibition.

Conclusion and Strategic Outlook

This guide outlines a tiered, rational approach to the initial biological characterization of Methyl 3-Phenylisonicotinate derivatives. By commencing with broad cytotoxicity and antimicrobial screens, researchers can efficiently identify compounds with promising biological activity and triage those with undesirable profiles. Subsequent investigation into specific mechanisms, such as enzyme inhibition, for the most promising hits provides a clear path forward for structure-activity relationship (SAR) studies and lead optimization. This systematic process ensures that resources are focused on candidates with the highest potential for development into novel therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • ResearchGate. (2025). 3-Phenyl Substituted 6,7-Dimethoxyisoquinoline Derivatives as FtsZ-targeting Antibacterial Agents. Request PDF.
  • EvitaChem. (n.d.). Buy Methyl 3-Phenylisonicotinate (EVT-1794213) | 850162-87-7.
  • MDPI. (2023).
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (2022).
  • PubMed Central. (n.d.). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism.
  • National Center for Biotechnology Information. (2022).
  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.
  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • PubMed Central. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (n.d.). Effect of pyridine on key pharmacological parameters.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Specific inhibition of the enzymic decarboxylation of S-adenosylmethionine by methylglyoxal bis(guanylhydrazone)
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds.
  • PubMed. (n.d.). Nicotinamide methyltransferase inhibition by S-adenosylethionine.
  • YouTube. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects.

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Foundational

Methyl 3-Phenylisonicotinate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in a wide range of bio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in a wide range of biological interactions. Within this vast chemical space, the Methyl 3-phenylisonicotinate scaffold presents a unique and compelling platform for the development of novel therapeutics. This technical guide delves into the synthesis, chemical properties, and potential medicinal chemistry applications of this scaffold, offering insights into its promise as a foundation for designing next-generation kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. By exploring the structure-activity relationships of analogous compounds, we illuminate the potential for strategic derivatization of the Methyl 3-phenylisonicotinate core to achieve potent and selective biological activity.

Introduction: The Strategic Value of the Phenyl-Substituted Pyridine Core

The fusion of a phenyl group with a pyridine carboxylic acid ester creates a scaffold with a rich three-dimensional architecture and a versatile electronic profile. The pyridine nitrogen introduces a hydrogen bond acceptor and a site for potential metabolism or coordination, while the phenyl ring provides a large surface for hydrophobic and aromatic interactions. The methyl ester at the 4-position offers a handle for further chemical modification or can contribute to the molecule's pharmacokinetic properties. This unique combination of features makes Methyl 3-phenylisonicotinate an attractive starting point for library synthesis and lead optimization in drug discovery. Pyridine carboxylic acid isomers, including isonicotinic acid, have historically led to a plethora of drugs for a wide range of diseases, and the introduction of a phenyl substituent opens up new avenues for exploring chemical diversity and biological activity[1].

Synthesis of the Methyl 3-Phenylisonicotinate Scaffold

The efficient synthesis of the Methyl 3-phenylisonicotinate core and its analogs is crucial for its exploration in medicinal chemistry. Several synthetic strategies can be employed, with the choice of method often depending on the desired substitution patterns.

Palladium-Catalyzed Cross-Coupling Reactions

A powerful and versatile method for constructing the C-C bond between the pyridine and phenyl rings is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective approach, typically involving the reaction of a halogenated methyl isonicotinate with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-Phenylisonicotinate

  • Reactants:

    • Methyl 3-bromoisonicotinate (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (0.05 eq)

    • Triphenylphosphine (0.1 eq)

    • Potassium carbonate (2.0 eq)

  • Solvent:

    • A mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

  • Procedure:

    • To a round-bottom flask, add Methyl 3-bromoisonicotinate, Phenylboronic acid, Palladium(II) acetate, Triphenylphosphine, and Potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 3-phenylisonicotinate.

Suzuki_Miyaura_Coupling

Caption: General workflow for the synthesis of Methyl 3-phenylisonicotinate via Suzuki-Miyaura coupling.

Esterification of 3-Phenylisonicotinic Acid

An alternative approach involves the initial synthesis of 3-phenylisonicotinic acid followed by esterification. The 3-phenylisonicotinic acid can be prepared through various methods, including the aforementioned cross-coupling reactions on the corresponding bromo-acid.

Experimental Protocol: Fischer Esterification of 3-Phenylisonicotinic Acid

  • Reactants:

    • 3-Phenylisonicotinic acid (1.0 eq)

    • Methanol (excess, as solvent)

    • Sulfuric acid (catalytic amount)

  • Procedure:

    • Suspend 3-phenylisonicotinic acid in methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., Dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Methyl 3-phenylisonicotinate.

Medicinal Chemistry Applications: A Scaffold of Untapped Potential

While extensive research specifically on Methyl 3-phenylisonicotinate as a central scaffold is emerging, the known biological activities of related compounds provide a strong rationale for its exploration in various therapeutic areas.

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The phenylpyridine core is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase active site, a common feature of many type I and type II kinase inhibitors. The phenyl group can be directed towards the hydrophobic back pocket of the ATP-binding site, and substitutions on this ring can be used to enhance potency and selectivity. The methyl ester can be modified to improve solubility or introduce additional interaction points.

Kinase_Inhibition

Caption: Key interactions of the Methyl 3-phenylisonicotinate scaffold with a kinase active site.

Table 1: Potential Kinase Targets for Methyl 3-Phenylisonicotinate Derivatives

Kinase FamilyRationale for TargetingPotential Modifications on the Scaffold
Tyrosine Kinases (e.g., EGFR, VEGFR) Phenylpyridine scaffolds are present in approved tyrosine kinase inhibitors.Substitutions on the phenyl ring to target specific sub-pockets. Modification of the methyl ester to amide or other functional groups to interact with the solvent-exposed region.
Serine/Threonine Kinases (e.g., Aurora, CDK) The core structure can be adapted to fit the ATP-binding sites of these kinases.Introduction of polar groups on the phenyl ring to form additional hydrogen bonds. Bioisosteric replacement of the methyl ester.
Lipid Kinases (e.g., PI3K) The scaffold can serve as a starting point for developing inhibitors that occupy the adenine-binding pocket.Elaboration of the scaffold with larger substituents to achieve selectivity over other kinases.
Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Compounds bearing the isonicotinic acid moiety have demonstrated potent anti-inflammatory activities, often through the inhibition of pro-inflammatory enzymes or signaling pathways. For instance, derivatives of isonicotinic acid have been shown to inhibit cyclooxygenase-2 (COX-2) and reduce the production of reactive oxygen species (ROS)[2]. The phenyl group in the Methyl 3-phenylisonicotinate scaffold can be strategically modified to enhance these anti-inflammatory properties.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

  • Substitution on the Phenyl Ring: Electron-withdrawing or electron-donating groups on the phenyl ring can significantly modulate anti-inflammatory activity. Halogen substitutions, for example, have been shown to enhance the activity of some anti-inflammatory agents.

  • Modification of the Ester Group: Conversion of the methyl ester to amides or hydrazides can introduce new hydrogen bonding interactions and alter the pharmacokinetic profile of the molecule, potentially leading to improved efficacy.

Antimicrobial Agents

The search for novel antimicrobial agents is a global health priority. The pyridine ring is a common feature in many antibacterial and antifungal drugs. The Methyl 3-phenylisonicotinate scaffold offers a promising starting point for the development of new antimicrobial compounds. The lipophilicity introduced by the phenyl group can enhance membrane permeability, a crucial factor for reaching intracellular targets in bacteria and fungi.

Potential Mechanisms of Antimicrobial Action:

  • Enzyme Inhibition: The scaffold could be designed to inhibit essential bacterial or fungal enzymes, such as DNA gyrase, topoisomerase, or enzymes involved in cell wall biosynthesis.

  • Disruption of Cell Membranes: The amphipathic nature of certain derivatives could lead to the disruption of microbial cell membranes.

Future Perspectives and Conclusion

The Methyl 3-phenylisonicotinate scaffold represents a largely underexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. Its straightforward synthesis and the versatility of its three key components—the pyridine ring, the phenyl group, and the methyl ester—provide a rich platform for the generation of diverse chemical libraries.

Future research should focus on the systematic synthesis and biological evaluation of Methyl 3-phenylisonicotinate derivatives. High-throughput screening against a panel of kinases, inflammatory targets, and microbial strains would be a valuable first step in identifying promising lead compounds. Subsequent lead optimization, guided by structure-based drug design and a thorough understanding of structure-activity relationships, could unlock the full therapeutic potential of this versatile scaffold.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]

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Exploratory

A Technical Guide to the Structural Elucidation of Novel Methyl 3-Phenylisonicotinate Analogs

Introduction Isonicotinic acid derivatives form a cornerstone of modern medicinal chemistry, with prominent examples including the anti-tubercular drug isoniazid and the anti-inflammatory agent dexamethasone isonicotinat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isonicotinic acid derivatives form a cornerstone of modern medicinal chemistry, with prominent examples including the anti-tubercular drug isoniazid and the anti-inflammatory agent dexamethasone isonicotinate. The functional diversity and pharmacological relevance of this scaffold continue to drive the synthesis and characterization of novel analogs. Methyl 3-phenylisonicotinate, a key derivative, features a phenyl group at the 3-position of the pyridine ring and a methyl ester at the 4-position, offering a versatile platform for further functionalization. The precise determination of the three-dimensional structure of these novel analogs is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design.

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of novel methyl 3-phenylisonicotinate analogs. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. The guide emphasizes a multi-technique approach, integrating synthesis, spectroscopy, and crystallography to build a self-validating and unambiguous structural assignment.

I. Synthesis of Methyl 3-Phenylisonicotinate Analogs

The journey to structural elucidation begins with the chemical synthesis of the target molecules. The choice of synthetic route is critical, as it must be efficient, scalable, and amenable to the introduction of diverse substituents on the phenyl and isonicotinate moieties.

Common Synthetic Strategies

Two primary strategies are commonly employed for the synthesis of the methyl 3-phenylisonicotinate core:

  • Palladium-Catalyzed Cross-Coupling Reactions: This modern approach offers high regioselectivity and functional group tolerance. A typical Suzuki coupling reaction involves the reaction of a halogenated methyl isonicotinate derivative (e.g., methyl 3-bromoisonicotinate) with a substituted phenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for optimizing the yield and purity of the product.

  • Esterification of 3-Phenylisonicotinic Acid: This traditional method involves the direct esterification of 3-phenylisonicotinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst. While straightforward, this method may require harsher conditions and may not be suitable for sensitive substrates.

Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines a general procedure for the synthesis of a methyl 3-phenylisonicotinate analog via a Suzuki coupling reaction.

Materials:

  • Methyl 3-bromoisonicotinate

  • Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 3-bromoisonicotinate (1.0 eq), substituted phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-phenylisonicotinate analog.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Methyl 3-bromoisonicotinate + Phenylboronic Acid Reaction Suzuki Coupling (Dioxane/H₂O, Reflux) Reactants->Reaction Add Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ Catalyst->Reaction Catalyze Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Process Purification Column Chromatography Workup->Purification Isolate Product Novel Methyl 3-Phenylisonicotinate Analog Purification->Product Yields

Caption: Suzuki coupling workflow for analog synthesis.

II. Spectroscopic Analysis: The First Layer of Evidence

Spectroscopic techniques provide the foundational data for structural elucidation, offering insights into the connectivity and chemical environment of atoms within the molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for elucidating the carbon-hydrogen framework of methyl 3-phenylisonicotinate analogs.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting patterns). Key expected signals for a methyl 3-phenylisonicotinate analog include those for the aromatic protons on both the pyridine and phenyl rings, and the singlet for the methyl ester protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environments. The chemical shifts of the carbonyl carbon of the ester and the aromatic carbons are particularly diagnostic.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals and for establishing long-range correlations, which helps to piece together the molecular fragments.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial information of the molecular weight of the synthesized compound and can offer insights into its elemental composition and fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the exact mass of the molecule, which allows for the calculation of the molecular formula with high confidence.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide structural information by revealing stable fragments of the molecule, which can be pieced together to confirm the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For methyl 3-phenylisonicotinate analogs, key vibrational bands to look for include:

  • C=O Stretch: A strong absorption band typically in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

  • C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹.

  • C=C and C=N Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Aromatic Stretches: Bands typically above 3000 cm⁻¹.

Spectroscopic Data Summary Table
Spectroscopic TechniqueInformation GainedKey Expected Features for Methyl 3-Phenylisonicotinate Analogs
¹H NMR Proton chemical environments, integration, splittingAromatic protons (pyridine & phenyl rings), methyl ester singlet
¹³C NMR Carbon chemical environmentsEster carbonyl carbon, aromatic carbons
HRMS Exact molecular weight, molecular formulaPrecise mass corresponding to the expected formula
IR Spectroscopy Presence of functional groupsStrong C=O stretch (ester), C-O stretch, aromatic C=C/C=N stretches
Spectroscopic Analysis Workflow Diagram

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy NMR_1H ¹H NMR Proposed_Structure Proposed Structure NMR_1H->Proposed_Structure Connectivity NMR_13C ¹³C NMR NMR_13C->Proposed_Structure Connectivity NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Proposed_Structure Connectivity MS_HRMS HRMS MS_HRMS->Proposed_Structure Molecular Formula MS_Frag Fragmentation Analysis MS_Frag->Proposed_Structure Molecular Formula IR_Spec FT-IR IR_Spec->Proposed_Structure Functional Groups Purified_Compound Purified Analog Purified_Compound->NMR_1H Purified_Compound->NMR_13C Purified_Compound->NMR_2D Purified_Compound->MS_HRMS Purified_Compound->MS_Frag Purified_Compound->IR_Spec Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Data Correlation

Caption: Integrated spectroscopic analysis workflow.

III. X-ray Crystallography: The Definitive Proof

While spectroscopic methods provide a wealth of information about the connectivity and local environment of atoms, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state. It is the gold standard for structural elucidation, offering precise bond lengths, bond angles, and torsional angles.

The Crystallization Process

The most significant hurdle in X-ray crystallography is often obtaining a single crystal of suitable quality for diffraction. This typically involves a systematic screening of various crystallization conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and, ideally, the formation of single crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Materials:

  • Purified methyl 3-phenylisonicotinate analog

  • A suitable solvent or solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane)

  • Small vials or beakers

  • Parafilm or a loosely fitting cap

Procedure:

  • Dissolve a small amount of the purified compound in a minimal amount of a relatively volatile solvent in which it is soluble.

  • Place the solution in a clean vial.

  • Cover the vial with parafilm and poke a few small holes in it, or use a cap that is not airtight.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Monitor the vial for the formation of single crystals over several days to weeks.

X-ray Diffraction and Structure Solution

Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure. The final output is a detailed model of the molecule, including the precise coordinates of each atom.

Crystallographic Analysis Workflow Diagram

Crystallography_Workflow Purified_Analog Purified Analog Crystallization Crystal Growth (e.g., Slow Evaporation) Purified_Analog->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Diffraction X-ray Diffraction Data Collection Single_Crystal->Diffraction Structure_Solution Structure Solution and Refinement Diffraction->Structure_Solution Final_Structure Unambiguous 3D Structure Structure_Solution->Final_Structure

Caption: X-ray crystallography workflow for 3D structure determination.

IV. Conclusion: A Synergistic Approach to Structural Integrity

The structural elucidation of novel methyl 3-phenylisonicotinate analogs is a multi-faceted process that relies on the synergistic application of synthesis, spectroscopy, and crystallography. Each technique provides a unique and complementary piece of the structural puzzle. The synthetic route provides the initial blueprint, spectroscopic analysis confirms the connectivity and functional groups, and X-ray crystallography delivers the definitive three-dimensional structure. By following a logical and self-validating workflow, researchers can confidently assign the structures of their novel compounds, paving the way for a deeper understanding of their chemical properties and biological activities.

References

  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (n.d.). Bentham Science Publisher.
  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 3-Phenylisonicotinate

Introduction Methyl 3-phenylisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. As a derivative of isonicotinic acid, it serves as a versatile scaffold for the synthesis of a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-phenylisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. As a derivative of isonicotinic acid, it serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds and functional materials. The introduction of a phenyl group at the 3-position of the pyridine ring significantly influences the molecule's steric and electronic properties, making it a valuable intermediate in drug discovery programs targeting various therapeutic areas. This document provides a comprehensive guide for the synthesis of Methyl 3-Phenylisonicotinate, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for the preparation of this important compound.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for the synthesis of Methyl 3-Phenylisonicotinate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction joins an organohalide with an organoboron compound.[3] For the synthesis of our target molecule, this involves the coupling of an appropriate methyl 3-haloisonicotinate (typically the bromide or iodide) with phenylboronic acid.

The choice of the Suzuki-Miyaura coupling is predicated on several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves the ester functionality of the starting material.[2]

  • High Functional Group Tolerance: This method is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[2][3]

  • Commercial Availability of Reagents: Both the pyridine precursors and phenylboronic acid are readily available from commercial sources.

  • High Yields and Selectivity: The reaction is known for its high efficiency and selectivity, leading to cleaner reaction profiles and simplified purification.[2]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The catalytic cycle, centered around a palladium catalyst, involves three key steps:[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 3-haloisonicotinate, forming a Pd(II) intermediate.[1] For electron-deficient pyridine rings, this step is generally facile.[1]

  • Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its phenyl group to the palladium center, displacing the halide. The base plays a critical role in forming a more nucleophilic boronate species, which facilitates this transfer.[5]

  • Reductive Elimination: The two organic fragments (the isonicotinate and phenyl groups) on the palladium center couple and are eliminated, forming the desired C-C bond of Methyl 3-Phenylisonicotinate and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Experimental Protocol: Synthesis of Methyl 3-Phenylisonicotinate

This section provides a detailed, step-by-step protocol for the synthesis of Methyl 3-Phenylisonicotinate via a Suzuki-Miyaura cross-coupling reaction.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
Methyl 3-bromoisonicotinate≥97%Commercially AvailableStarting material.
Phenylboronic Acid≥98%Commercially AvailableCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercially AvailablePalladium catalyst.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially AvailableBase.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent.
TolueneAnhydrous, ≥99.8%Commercially AvailableSolvent.
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (saturated NaCl solution)In-houseFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Celite®Commercially AvailableFor filtration.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromoisonicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

    • The flask is then sealed with a rubber septum.

  • Solvent Addition and Degassing:

    • A solvent mixture of 1,4-dioxane and water (4:1 v/v) is prepared.

    • Add the solvent mixture to the flask containing the solids.

    • Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.[1]

  • Catalyst Addition and Reaction:

    • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

    • Heat the reaction mixture to 85-90 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 3-Phenylisonicotinate as a solid.

Visualizing the Workflow

G reagents Combine Reactants: - Methyl 3-bromoisonicotinate - Phenylboronic acid - Sodium Carbonate solvent Add Solvent & Degas: - 1,4-Dioxane/Water (4:1) - Purge with Argon reagents->solvent catalyst Add Catalyst & Heat: - Pd(PPh₃)₄ - Heat to 85-90 °C solvent->catalyst workup Reaction Work-up: - Cool, Dilute, Filter - Wash with Water & Brine catalyst->workup 4-6 hours purify Purification: - Column Chromatography workup->purify product Pure Methyl 3-Phenylisonicotinate purify->product

Sources

Application

Application Notes & Protocols: Synthesis of 3-Arylisonicotinate Scaffolds via Suzuki-Miyaura Cross-Coupling

Here are the detailed Application Notes and Protocols for using Methyl 3-Phenylisonicotinate in Suzuki cross-coupling reactions. Abstract: The 3-arylpyridine scaffold is a privileged structure in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for using Methyl 3-Phenylisonicotinate in Suzuki cross-coupling reactions.

Abstract: The 3-arylpyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] This guide provides a comprehensive technical overview and field-proven protocols for the synthesis of methyl 3-arylisonicotinates, using the synthesis of Methyl 3-Phenylisonicotinate as a model reaction. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, address the specific challenges posed by pyridine-based substrates, and offer detailed, step-by-step methodologies suitable for researchers in synthetic chemistry and drug development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4][5] The catalytic cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., Methyl 3-bromoisonicotinate), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4][6]

  • Transmetalation: The organic moiety from the organoboron species (e.g., phenylboronic acid) is transferred to the Pd(II) complex. This step is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[7][8][9] This increased nucleophilicity accelerates the transfer of the aryl group to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][10]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Product) aryl_halide Ar¹-X (Methyl 3-bromoisonicotinate) boronic_acid Ar²-B(OH)₂ + Base (Phenylboronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[11]

Unique Challenges in Heteroaryl Couplings: The Pyridine Substrate

While powerful, the Suzuki-Miyaura coupling presents unique challenges when applied to heteroaromatic substrates like pyridine derivatives.

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This is especially problematic with the bipyridine product, which can act as a bidentate ligand, sequestering the catalyst and forming an inactive complex, thereby halting the catalytic cycle.[12][13][14]

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring can influence the rate of oxidative addition. While this often makes halopyridines more reactive than their benzene analogs, it can also affect subsequent steps.[4][15]

  • Boronic Acid Instability: Pyridylboronic acids, particularly 2-pyridylboronic acid, are prone to protodeboronation, where the C-B bond is cleaved by a proton source, reducing the concentration of the active coupling partner.[15]

Causality Behind Experimental Choices: To overcome these challenges, specific strategies are employed. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands is crucial.[6][11][16] These ligands serve a dual purpose: their steric bulk physically hinders the pyridine nitrogen from coordinating to the palladium, while their strong electron-donating ability increases electron density at the metal center, promoting the rate-limiting oxidative addition and the final reductive elimination steps.[3][17]

Core Protocol: Synthesis of Methyl 3-Phenylisonicotinate

This protocol details the coupling of Methyl 3-bromoisonicotinate with Phenylboronic acid. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentM.W.AmountMoles (mmol)Equiv.
Methyl 3-bromoisonicotinate216.031.08 g5.01.0
Phenylboronic Acid121.93732 mg6.01.2
Pd(PPh₃)₄1155.56289 mg0.250.05
Potassium Carbonate (K₂CO₃)138.212.07 g15.03.0
1,4-Dioxane-40 mL--
Water (degassed)-10 mL--
Equipment
  • 100 mL three-neck round-bottom flask or Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Setup: Assemble the three-neck flask with a condenser, magnetic stir bar, and a gas inlet adapter. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add Methyl 3-bromoisonicotinate (1.08 g, 5.0 mmol), Phenylboronic Acid (732 mg, 6.0 mmol), Potassium Carbonate (2.07 g, 15.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 289 mg, 0.25 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. The use of a degassed solvent mixture is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate. The reaction is generally complete within 8-12 hours.[18]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient eluent of hexanes and ethyl acetate to afford the pure product.

Workflow cluster_workflow Experimental Workflow setup 1. Assemble & Flame-Dry Glassware reagents 2. Add Solid Reagents (Substrate, Boronic Acid, Base, Catalyst) setup->reagents inert 3. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent react 5. Heat to 90 °C (8-12 hours) solvent->react monitor 6. Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup 7. Cool, Dilute & Filter monitor->workup Complete extract 8. Liquid-Liquid Extraction workup->extract purify 9. Column Chromatography extract->purify product Pure Product purify->product

Caption: A generalized workflow for the Suzuki cross-coupling reaction.[11]

Optimization and Substrate Scope

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides guidance on optimizing conditions for the synthesis of 3-arylisonicotinates.[19][20]

ParameterOption 1 (Standard)Option 2 (For Challenging Substrates)Rationale & Causality
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + XPhosPd(PPh₃)₄ is a reliable, general-purpose catalyst. For less reactive halides or sterically hindered partners, a more active catalyst system generated in situ from a Pd(II) precursor and a bulky, electron-rich Buchwald ligand like XPhos is superior.[17][21]
Base K₂CO₃ (aq)K₃PO₄ (anhydrous)K₂CO₃ is effective and economical. If protodeboronation of the boronic acid is a concern, switching to a stronger, non-nucleophilic base like K₃PO₄ in an anhydrous solvent system can improve yields.[6][15]
Solvent 1,4-Dioxane / H₂OToluene or 2-MeTHFThe aqueous dioxane system provides good solubility for both organic and inorganic reagents. Anhydrous toluene or 2-MeTHF can be beneficial when water-sensitive functional groups are present or to suppress protodeboronation.[6][22]
Temperature 80-100 °C100-120 °CHigher temperatures can accelerate slow reactions, particularly the oxidative addition to aryl chlorides, but may also increase the rate of side reactions.[18]
Representative Substrate Scope

The optimized protocol is robust and tolerates a wide range of functional groups on the arylboronic acid partner.

Arylboronic AcidSubstituent TypeExpected YieldNotes
4-Methoxyphenylboronic acidElectron-DonatingExcellent (>90%)Electron-donating groups generally facilitate the transmetalation step.
4-Fluorophenylboronic acidElectron-WithdrawingGood (75-85%)Electron-withdrawing groups can make the boronic acid less nucleophilic but are well-tolerated.[22]
2-Methylphenylboronic acidSterically HinderedModerate (60-75%)Steric hindrance can slow the reaction; a bulkier ligand (e.g., XPhos) and higher temperature may be required.
3-Thiopheneboronic acidHeteroarylGood (70-85%)Heteroarylboronic acids are generally good coupling partners, though stability can sometimes be an issue.[23]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Poor choice of ligand/base.1. Ensure rigorous exclusion of oxygen; use freshly degassed solvents.2. Switch to a more active catalyst system (e.g., Pd(OAc)₂/XPhos) and a stronger base (K₃PO₄).[15]
Significant Protodeboronation Boronic acid is unstable under the reaction conditions (often aqueous base).Use a more stable boronate ester (e.g., pinacol ester) or switch to anhydrous conditions with K₃PO₄ as the base.[15][24]
Formation of Homocoupled Byproduct Reductive elimination from a di-aryl-palladium intermediate formed from two boronic acid molecules.Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not a large excess. Ensure an oxygen-free environment.
Stalled Reaction Product inhibition: the bipyridine product is deactivating the catalyst.Increase catalyst loading (e.g., from 2 mol% to 5 mol%) or use a sterically demanding ligand that prevents product coordination.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. American Chemical Society.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Suzuki reaction. Wikipedia.
  • Application Notes and Protocols for the Synthesis of Bipyridine Deriv
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling. Request PDF.
  • Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents.
  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central.
  • Optimization of the reaction conditions.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. PubMed.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki cross-coupling reaction. YouTube.
  • Suzuki Coupling Mechanism. YouTube.
  • Palladium(0)

Sources

Method

"Methyl 3-Phenylisonicotinate as a pharmaceutical intermediate for drug discovery"

Introduction: The Strategic Value of the 3-Phenylpyridine Scaffold In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of success. The 3-phenylpy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Phenylpyridine Scaffold

In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of success. The 3-phenylpyridine motif, exemplified by Methyl 3-Phenylisonicotinate, has emerged as a privileged structure in medicinal chemistry. Its inherent properties—a combination of rigidity, metabolic stability, and the capacity for precise, multi-vector functionalization—make it an ideal starting point for the development of novel therapeutics targeting a wide array of biological targets. This intermediate serves as a versatile building block, enabling chemists to explore vast chemical space and optimize crucial drug-like properties, including potency, selectivity, and pharmacokinetic profiles.[1] Derivatives of this scaffold have shown promise in diverse therapeutic areas, including as enzyme inhibitors for cancer and inflammatory diseases.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of Methyl 3-Phenylisonicotinate as a key pharmaceutical intermediate. We will delve into the practical execution of its synthesis and demonstrate its application in the generation of a derivative with potential biological activity, thereby offering researchers a validated roadmap for leveraging this valuable scaffold in their drug discovery endeavors.

Physicochemical Properties of Methyl 3-Phenylisonicotinate

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
CAS Number 850162-87-7[1]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate
Melting Point 78-82 °C

Synthesis of Methyl 3-Phenylisonicotinate: A Tale of Two Pathways

The synthesis of Methyl 3-Phenylisonicotinate can be efficiently achieved through two primary and reliable methods: the classical Fischer-Speier esterification of 3-phenylisonicotinic acid and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity profile.

Protocol 1: Fischer-Speier Esterification of 3-Phenylisonicotinic Acid

This acid-catalyzed esterification is a robust and cost-effective method when the corresponding carboxylic acid is readily available.[2][3] The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Reaction Scheme:

Fischer_Esterification cluster_0 Fischer-Speier Esterification start 3-Phenylisonicotinic Acid reagents Methanol (excess) H₂SO₄ (catalyst) start->reagents product Methyl 3-Phenylisonicotinate reagents->product

Caption: Fischer-Speier Esterification of 3-Phenylisonicotinic Acid.

Materials and Reagents:

  • 3-Phenylisonicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Step-by-Step Protocol:

  • To a stirred solution of 3-phenylisonicotinic acid (1.0 eq) in methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C (ice bath).[4]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Methyl 3-Phenylisonicotinate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Suzuki_Coupling cluster_1 Suzuki-Miyaura Cross-Coupling start1 Methyl 3-bromoisonicotinate reagents Pd catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) start1->reagents start2 Phenylboronic acid start2->reagents product Methyl 3-Phenylisonicotinate reagents->product

Caption: Suzuki-Miyaura Cross-Coupling for the synthesis of Methyl 3-Phenylisonicotinate.

Materials and Reagents:

  • Methyl 3-bromoisonicotinate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., sodium carbonate)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • In a round-bottom flask, combine methyl 3-bromoisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Add toluene to the flask to create a biphasic mixture.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application in Drug Discovery: Synthesis of a Bioactive Amide Derivative

To illustrate the utility of Methyl 3-Phenylisonicotinate as a pharmaceutical intermediate, we present a two-step protocol for its conversion to a novel 3-phenylisonicotinamide derivative. Amide bond formation is a fundamental transformation in medicinal chemistry, often leading to compounds with improved biological activity and pharmacokinetic properties.[7] The synthesized amide can then be evaluated for its potential as an enzyme inhibitor, for instance, in anticancer research.[8][9]

Step 1: Hydrolysis of Methyl 3-Phenylisonicotinate to 3-Phenylisonicotinic Acid

The ester is first hydrolyzed to the corresponding carboxylic acid, which is then activated for amide coupling.

Reaction Scheme:

Hydrolysis cluster_2 Ester Hydrolysis start Methyl 3-Phenylisonicotinate reagents LiOH or NaOH THF/Water start->reagents product 3-Phenylisonicotinic Acid reagents->product

Caption: Hydrolysis of Methyl 3-Phenylisonicotinate.

Materials and Reagents:

  • Methyl 3-Phenylisonicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

Step-by-Step Protocol:

  • Dissolve Methyl 3-Phenylisonicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-phenylisonicotinic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling to Synthesize a 3-Phenylisonicotinamide Derivative

The newly formed carboxylic acid is coupled with a selected amine using a standard coupling agent like HATU.[10]

Reaction Scheme:

Amide_Coupling cluster_3 Amide Coupling start1 3-Phenylisonicotinic Acid reagents HATU DIPEA DMF start1->reagents start2 Amine (e.g., 4-chloroaniline) start2->reagents product N-(4-chlorophenyl)-3-phenylisonicotinamide reagents->product

Caption: Amide coupling to form a 3-Phenylisonicotinamide derivative.

Materials and Reagents:

  • 3-Phenylisonicotinic acid

  • Amine (e.g., 4-chloroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Step-by-Step Protocol:

  • To a solution of 3-phenylisonicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., 4-chloroaniline, 1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-phenylisonicotinamide derivative.

Biological Evaluation: A Representative Kinase Inhibition Assay

Derivatives of the 3-phenylpyridine scaffold have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[10] The following is a generalized protocol for evaluating the inhibitory activity of the newly synthesized N-(4-chlorophenyl)-3-phenylisonicotinamide against a representative kinase, such as a member of the PI3K/mTOR pathway.[11]

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow cluster_4 Kinase Inhibition Assay start Synthesized Compound (N-(4-chlorophenyl)-3-phenylisonicotinamide) assay Incuabte at 37°C start->assay reagents Kinase Enzyme ATP Substrate reagents->assay detection Quantify Phosphorylation (e.g., using a luminescent or fluorescent readout) assay->detection result Determine IC₅₀ Value detection->result

Caption: General workflow for a kinase inhibition assay.

Protocol:

  • Prepare a stock solution of the test compound (e.g., N-(4-chlorophenyl)-3-phenylisonicotinamide) in DMSO.

  • Perform serial dilutions of the test compound in an appropriate assay buffer.

  • In a microplate, add the kinase enzyme, the specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or ELISA-based).

  • Plot the percentage of kinase inhibition against the concentration of the test compound to determine the IC₅₀ value.

Expected Outcome and Data Interpretation:

The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. This data is crucial for structure-activity relationship (SAR) studies, guiding the further optimization of the lead compound.

CompoundTarget KinaseIC₅₀ (nM) (Representative Data)
N-(4-chlorophenyl)-3-phenylisonicotinamide Kinase X50
Reference Inhibitor Kinase X10

Conclusion and Future Perspectives

Methyl 3-Phenylisonicotinate stands as a testament to the power of strategic scaffold selection in modern drug discovery. Its synthetic accessibility, coupled with the rich chemical space it unlocks, provides a fertile ground for the generation of novel and potent bioactive molecules. The detailed protocols provided herein for its synthesis and derivatization are designed to empower researchers to confidently incorporate this valuable intermediate into their research programs. As our understanding of disease biology deepens, the versatility of the 3-phenylpyridine core will undoubtedly continue to be harnessed to develop the next generation of targeted therapeutics.

References

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Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-Phenylisonicotinate via Fischer Esterification

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-Phenylisonicotinate, a valuable heterocyclic building block in pharmaceutical and materials science research. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-Phenylisonicotinate, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthesis is achieved through the classic Fischer-Speier esterification of 3-Phenylisonicotinic acid with methanol, utilizing concentrated sulfuric acid as a catalyst. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, a detailed experimental procedure, purification techniques, and methods for characterization.

Introduction and Scientific Background

Methyl 3-Phenylisonicotinate is a derivative of isonicotinic acid, featuring a phenyl group at the 3-position of the pyridine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The ester functionality serves as a versatile handle for further chemical modifications, such as amidation or reduction.

The synthesis route detailed herein is the Fischer-Speier esterification, a cornerstone reaction in organic chemistry for converting carboxylic acids into esters.[1] This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is an equilibrium process.[2][3] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using one of the reactants, usually the alcohol, in large excess, or by removing the water formed during the reaction.[4]

The Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.[5] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This crucial first step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[6]

The key steps of the mechanism are as follows[7][8]:

  • Protonation: The carbonyl oxygen of 3-phenylisonicotinic acid is protonated by sulfuric acid.

  • Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (H₂O).

  • Elimination of Water: The newly formed water molecule is eliminated, and the tetrahedral intermediate collapses, reforming the carbonyl group and generating a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final ester product, Methyl 3-Phenylisonicotinate.

The dual role of concentrated sulfuric acid is critical for the success of this reaction. It not only acts as a catalyst to accelerate the reaction but also serves as a powerful dehydrating agent, sequestering the water produced and driving the equilibrium to favor the formation of the ester, thereby increasing the overall yield.[9][10][11][12]

Fischer_Esterification_Mechanism cluster_start Step 1: Protonation cluster_attack Step 2 & 3: Nucleophilic Attack & Proton Transfer cluster_end Step 4 & 5: Elimination & Deprotonation start 3-Phenylisonicotinic Acid + H⁺ protonated Protonated Carboxylic Acid (Enhanced Electrophile) start->protonated + H⁺ tetrahedral Tetrahedral Intermediate protonated->tetrahedral + CH₃OH proton_transfer Protonated Intermediate (Water as Leaving Group) tetrahedral->proton_transfer Proton Transfer elimination Protonated Ester proton_transfer->elimination - H₂O product Methyl 3-Phenylisonicotinate elimination->product - H⁺

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol is designed for the synthesis of Methyl 3-Phenylisonicotinate on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialGradeCAS NumberMolar Mass ( g/mol )QuantityNotes
3-Phenylisonicotinic Acid≥95%104096-15-3199.215.00 g (25.1 mmol)Starting material[13]
Methanol (MeOH)Anhydrous67-56-132.04100 mLReagent and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)7664-93-998.083 mLCatalyst & Dehydrating Agent
Ethyl Acetate (EtOAc)Reagent Grade141-78-688.11200 mLExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution144-55-884.01150 mLFor neutralization
Brine (Saturated NaCl)Aqueous Solution7647-14-558.4450 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade7487-88-9120.37~5 gDrying agent
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for recrystallization

  • Buchner funnel and filter paper

Step-by-Step Reaction Procedure
  • Flask Preparation: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Phenylisonicotinic acid (5.00 g, 25.1 mmol).

  • Addition of Methanol: Add anhydrous methanol (100 mL) to the flask. Stir the mixture to dissolve the solid. The starting acid may not dissolve completely at room temperature.

  • Catalyst Addition: Place the flask in an ice-water bath to cool the solution. While stirring, slowly and carefully add concentrated sulfuric acid (3 mL) dropwise. Causality: This exothermic addition must be done slowly and with cooling to prevent excessive heat generation, which could lead to side reactions or boiling of the methanol.

  • Reflux: Remove the flask from the ice bath, attach a reflux condenser, and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 65°C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to reflux for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification
  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated residue into a beaker containing crushed ice (~100 g). Slowly add saturated sodium bicarbonate solution with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8). Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting the latter into its water-soluble sodium salt.[9]

  • Extraction: Transfer the neutralized aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: For further purification, dissolve the crude solid in a minimum amount of hot ethanol or a hexane/ethyl acetate mixture and allow it to cool slowly to form crystals.[14] Isolate the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Methyl 3-Phenylisonicotinate

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) to confirm the purity against the starting material.

  • ¹H NMR Spectroscopy: Expect characteristic signals for the aromatic protons of the phenyl and pyridine rings, as well as a singlet for the methyl ester protons (~3.9 ppm).

  • ¹³C NMR Spectroscopy: Expect signals for the ester carbonyl carbon (~165 ppm) and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency for the ester group around 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of Methyl 3-Phenylisonicotinate (C₁₂H₁₁NO₂, MW: 213.23 g/mol ) should be observed.

Process Workflow and Data Summary

Synthesis_Workflow start 1. Charge Reactants (3-Phenylisonicotinic Acid, MeOH) catalyst 2. Add H₂SO₄ Catalyst (0°C) start->catalyst reflux 3. Reflux (65°C, 8-12h) catalyst->reflux workup 4. Work-up (Quench, Neutralize, Extract) reflux->workup purify 5. Purification (Dry, Concentrate, Recrystallize) workup->purify characterize 6. Characterization (NMR, IR, MS) purify->characterize product Pure Methyl 3-Phenylisonicotinate characterize->product

Caption: Experimental workflow for synthesis.

Reaction Parameters Summary
ParameterValue
Limiting Reagent3-Phenylisonicotinic Acid
Moles of Limiting Reagent25.1 mmol
Solvent/Excess ReagentMethanol
CatalystConcentrated H₂SO₄
Reaction Temperature~65°C (Reflux)
Reaction Time8-12 hours
Theoretical Yield5.35 g
Expected Yield75-85%

Safety and Troubleshooting

Safety Precautions
  • Concentrated Sulfuric Acid: Extremely corrosive and a strong dehydrating agent. Causes severe burns. Handle only in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Methanol: Flammable and toxic. Can cause blindness or death if ingested. Avoid inhalation and skin contact.

  • Ethyl Acetate: Flammable liquid. Work in a well-ventilated area or fume hood.

  • Always perform the reaction in a well-ventilated fume hood.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient catalyst. 3. Water present in reagents/glassware.1. Increase reflux time; monitor by TLC. 2. Ensure correct amount of H₂SO₄ is added. 3. Use anhydrous methanol and dry glassware thoroughly.
Reaction Stalled Reagents not pure; catalyst deactivated.Verify the purity of the starting material. Use fresh, concentrated sulfuric acid.
Product is an Oil/Difficult to Crystallize Presence of impurities.Purify the crude product using column chromatography on silica gel before attempting recrystallization.
Formation of Byproducts Reaction temperature too high.Ensure the reflux temperature does not significantly exceed the boiling point of methanol.

References

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Method

The Strategic Application of Methyl 3-Phenylisonicotinate in the Synthesis of Novel Anticancer Agents

Introduction: The Pyridine Scaffold as a Privileged Motif in Oncology In the landscape of modern oncology drug discovery, the pyridine ring stands out as a "privileged scaffold." Its unique electronic properties and abil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Motif in Oncology

In the landscape of modern oncology drug discovery, the pyridine ring stands out as a "privileged scaffold." Its unique electronic properties and ability to form key hydrogen bonds with biological targets have made it a cornerstone in the design of numerous potent and selective anticancer agents. Methyl 3-phenylisonicotinate, a readily accessible pyridine derivative, serves as a strategic starting material for the synthesis of a diverse array of compounds with significant therapeutic potential. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Methyl 3-Phenylisonicotinate in the synthesis of novel anticancer agents, with a particular focus on the development of kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the underlying biological mechanisms.

The core concept behind utilizing Methyl 3-Phenylisonicotinate lies in its versatile chemical handles. The methyl ester at the 4-position can be readily converted into a variety of functional groups, such as amides and hydrazides, which are crucial for interacting with the hinge region of many protein kinases. The phenyl group at the 3-position provides a lipophilic domain that can be directed towards hydrophobic pockets within the enzyme's active site, contributing to both potency and selectivity. This dual functionality makes Methyl 3-Phenylisonicotinate an ideal building block for creating libraries of compounds for high-throughput screening and lead optimization.

Synthetic Pathways and Key Intermediates

The journey from Methyl 3-Phenylisonicotinate to a potential anticancer drug involves a series of well-established yet adaptable synthetic transformations. The initial and most critical step is often the conversion of the methyl ester to a more reactive intermediate, typically the corresponding hydrazide.

Protocol 1: Synthesis of 3-Phenylisonicotinic Acid Hydrazide

This protocol details the conversion of Methyl 3-Phenylisonicotinate to 3-Phenylisonicotinic Acid Hydrazide, a key intermediate for further derivatization.

Rationale: The reaction of a methyl ester with hydrazine hydrate is a classic and efficient method for the synthesis of hydrazides.[1][2][3] Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the stable hydrazide. This transformation is crucial as the hydrazide moiety is a versatile precursor for the synthesis of hydrazones, oxadiazoles, and other heterocyclic systems known to possess anticancer activity.[4][5][6]

Materials:

  • Methyl 3-Phenylisonicotinate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve Methyl 3-Phenylisonicotinate (1 equivalent) in absolute ethanol (10 volumes).

  • To the stirred solution, add hydrazine hydrate (5 equivalents) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.

  • A white precipitate of 3-Phenylisonicotinic Acid Hydrazide should form. If not, the solution can be concentrated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to obtain pure 3-Phenylisonicotinic Acid Hydrazide.

Characterization: The structure and purity of the synthesized hydrazide should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Application in the Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, with several approved drugs targeting this kinase.[7][8][9][10] The 3-phenylpyridine scaffold, derivable from Methyl 3-Phenylisonicotinate, is a prominent feature in many potent VEGFR-2 inhibitors.[7][8]

Workflow for the Synthesis of Pyridine-Based VEGFR-2 Inhibitors

The following workflow illustrates the general strategy for synthesizing pyridine-based VEGFR-2 inhibitors starting from 3-Phenylisonicotinic Acid Hydrazide.

G cluster_0 Starting Material cluster_1 Key Intermediate Synthesis cluster_2 Derivatization cluster_3 Final Products Methyl 3-Phenylisonicotinate Methyl 3-Phenylisonicotinate 3-Phenylisonicotinic Acid Hydrazide 3-Phenylisonicotinic Acid Hydrazide Methyl 3-Phenylisonicotinate->3-Phenylisonicotinic Acid Hydrazide Hydrazine Hydrate, EtOH, Reflux Condensation with Aldehydes/Ketones Condensation with Aldehydes/Ketones 3-Phenylisonicotinic Acid Hydrazide->Condensation with Aldehydes/Ketones Catalytic Acid/Base Coupling with Carboxylic Acids Coupling with Carboxylic Acids 3-Phenylisonicotinic Acid Hydrazide->Coupling with Carboxylic Acids Coupling Agents (e.g., EDC, HOBt) Hydrazone Derivatives Hydrazone Derivatives Condensation with Aldehydes/Ketones->Hydrazone Derivatives N-Acylhydrazide Derivatives N-Acylhydrazide Derivatives Coupling with Carboxylic Acids->N-Acylhydrazide Derivatives

Caption: Synthetic workflow from Methyl 3-Phenylisonicotinate to potential anticancer agents.

Protocol 2: Synthesis of N'-Arylmethylene-3-phenylisonicotinohydrazide Derivatives (Hydrazones)

This protocol outlines the synthesis of hydrazone derivatives, a class of compounds known to exhibit significant anticancer activity.

Rationale: The condensation of a hydrazide with an aldehyde or ketone is a straightforward and high-yielding reaction to form a hydrazone.[3] The resulting C=N bond is a key pharmacophoric feature in many bioactive molecules. By varying the aldehyde or ketone reactant, a diverse library of hydrazones can be synthesized and screened for their anticancer properties. The aryl group introduced from the aldehyde can be tailored to interact with specific residues in the target protein's active site.

Materials:

  • 3-Phenylisonicotinic Acid Hydrazide

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, suspend 3-Phenylisonicotinic Acid Hydrazide (1 equivalent) in absolute ethanol (15 volumes).

  • Add the substituted aromatic aldehyde (1.1 equivalents) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The hydrazone product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

Biological Evaluation and Data Presentation

The synthesized derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The MTT assay is a common method to determine the cytotoxic effects of compounds.[11]

Table 1: In Vitro Anticancer Activity of Hypothetical Hydrazone Derivatives
Compound IDR-group on ArylmethyleneCancer Cell LineIC50 (µM)
HYD-1 -HMCF-7 (Breast)15.2
HYD-2 4-ClMCF-7 (Breast)5.8
HYD-3 4-OCH3MCF-7 (Breast)12.5
HYD-4 4-NO2MCF-7 (Breast)8.1
Doxorubicin (Reference Drug)MCF-7 (Breast)1.2

IC50 values are hypothetical and for illustrative purposes only.

Mechanism of Action: Targeting the VEGFR-2 Kinase Domain

The pyridine-based compounds synthesized from Methyl 3-Phenylisonicotinate often exert their anticancer effects by inhibiting protein kinases involved in cancer cell signaling. The general mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

G cluster_0 VEGF Signaling cluster_1 Downstream Pathways cluster_2 Cellular Responses cluster_3 Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor Pyridine-based Inhibitor Inhibitor->VEGFR2 Blocks ATP binding site

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

Methyl 3-Phenylisonicotinate is a valuable and versatile starting material for the synthesis of novel anticancer agents. Its straightforward derivatization into key intermediates like 3-phenylisonicotinic acid hydrazide opens up a vast chemical space for the development of potent and selective kinase inhibitors. The protocols and workflows presented in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Future work in this area could focus on the synthesis of more complex heterocyclic systems derived from the hydrazide intermediate, as well as the exploration of other biological targets beyond kinases. The continued application of rational drug design principles, coupled with efficient synthetic methodologies, will undoubtedly lead to the discovery of new and effective cancer therapeutics based on the 3-phenylpyridine scaffold.

References

  • El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1143. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100085. [Link]

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  • Norman, P. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363–367. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(23), 8234. [Link]

  • Organic Syntheses. (n.d.). (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses, 92, 195. [Link]

  • Küçükgüzel, Ş. G., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link]

  • Patel, K. D., et al. (2015). green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 233-237. [Link]

  • Sim, M. K., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(1), 146. [Link]

  • Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 872783. [Link]

  • Al-Omary, F. A. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3505. [Link]

  • Noreen, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(21), 7481. [Link]

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  • Ahsan, M. J., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(11), 10449–10461. [Link]

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  • Zhang, H., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411–1416. [Link]

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Sources

Application

Application Notes and Protocols: High-Throughput Screening Assays for Methyl 3-Phenylisonicotinate Libraries

Introduction: The Phenylisonicotinate Scaffold in Drug Discovery The Methyl 3-Phenylisonicotinate scaffold represents a privileged structure in medicinal chemistry, characterized by a phenyl group attached to a pyridine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylisonicotinate Scaffold in Drug Discovery

The Methyl 3-Phenylisonicotinate scaffold represents a privileged structure in medicinal chemistry, characterized by a phenyl group attached to a pyridine ring, which is further functionalized with a methyl ester. Derivatives of this class have been explored for a range of biological activities, including potential antibacterial and anticancer properties.[1] The structural rigidity of the biphenyl-like core, combined with the hydrogen bonding capacity of the pyridine nitrogen and the ester group, makes it an attractive starting point for the generation of diverse chemical libraries. High-Throughput Screening (HTS) is an essential methodology in modern drug discovery that enables the rapid testing of tens of thousands to millions of compounds against a specific biological target.[2] This document, intended for researchers and drug development professionals, provides a detailed guide to developing and executing HTS campaigns for libraries based on the Methyl 3-Phenylisonicotinate scaffold. It offers field-proven insights into assay selection, detailed experimental protocols, and robust data analysis.

Strategic Considerations for HTS Campaign Development

The success of any HTS campaign hinges on a well-defined strategy. Before embarking on large-scale screening, several key factors must be considered.[3]

Target Identification and Rationale

The choice of biological target is the most critical decision. While Methyl 3-Phenylisonicotinate itself does not have a single, well-defined target, the broader class of phenyl-substituted heterocyclic compounds has shown activity against various target families. For the purpose of this guide, we will propose two distinct and plausible target classes to illustrate different HTS approaches:

  • Protein Kinases: These enzymes are central to cellular signaling and are frequently dysregulated in cancer and inflammatory diseases. The phenyl-pyridine core can act as a scaffold to occupy the ATP-binding pocket.

  • Nuclear Receptors: These ligand-activated transcription factors are key regulators of metabolism, development, and immunity. The hydrophobic nature of the phenylisonicotinate scaffold makes it a candidate for binding to the ligand-binding domain (LBD) of these receptors.

Assay Selection and Miniaturization

The chosen assay must be robust, reproducible, and amenable to automation in a high-density format (typically 384- or 1536-well plates).[2] The primary goal is to achieve a balance between biological relevance and technical feasibility. For our proposed targets, we will detail protocols for:

  • A biochemical assay (Fluorescence Polarization) for a protein kinase target.

  • A cell-based assay (Luciferase Reporter) for a nuclear receptor target.

Miniaturization from 96-well to 384-well or 1536-well formats is a standard and recommended practice to conserve precious library compounds and reduce reagent costs.[3]

Addressing Compound Interference

A significant challenge in HTS is distinguishing true biological activity from compound-dependent assay interference.[4][5] Compounds can interfere with assay signals through various mechanisms, including autofluorescence, light scattering, or direct inhibition of a reporter enzyme like luciferase.[5][6] Strategies to mitigate these effects, such as performing counter-screens and adding detergents like Tween-20 to assay buffers to reduce compound aggregation, are essential and will be incorporated into the protocols.[4][6]

Application Protocol 1: Kinase Inhibition HTS using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to identify compounds from a Methyl 3-Phenylisonicotinate library that inhibit the binding of a fluorescent tracer to a target protein kinase.

Principle of the Assay

Fluorescence Polarization (FP) is a homogenous assay technique that measures the change in the rotational speed of a fluorescent molecule.[7] A small fluorescently-labeled ligand (tracer), when unbound in solution, tumbles rapidly and has a low FP value. When bound to a larger protein (the kinase), its tumbling is slowed, resulting in a high FP value. Library compounds that bind to the kinase and displace the tracer will cause a decrease in the FP signal, which is the basis for identifying "hits".[7]

Experimental Workflow Diagram

HTS_FP_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_readout Data Acquisition & Analysis Compound 1. Dispense Library Compounds (50 nL) Controls 2. Dispense Controls (DMSO, Inhibitor) Enzyme 3. Add Kinase + Tracer Mix (10 µL) Controls->Enzyme Incubate 4. Incubate (60 min, RT) Enzyme->Incubate Read 5. Read Plate (FP Reader) Incubate->Read Analyze 6. Calculate Z' and % Inhibition Read->Analyze Hit_ID 7. Identify Hits Analyze->Hit_ID

Caption: Biochemical HTS workflow using Fluorescence Polarization.

Detailed Step-by-Step Protocol

Materials:

  • 384-well, black, low-volume microplates

  • Acoustic liquid handler (e.g., Echo) for compound dispensing

  • Multichannel pipette or automated liquid dispenser

  • Plate reader capable of measuring fluorescence polarization

  • Recombinant protein kinase of interest

  • Fluorescent tracer specific for the kinase

  • Known potent inhibitor (for positive control)

  • DMSO (for negative control)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound from the Methyl 3-Phenylisonicotinate library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.

  • Control Plating: Dispense 50 nL of DMSO into the negative control wells (n=32) and 50 nL of a known inhibitor (e.g., Staurosporine at a final concentration of 1 µM) into the positive control wells (n=32).

  • Reagent Preparation: Prepare a 2X master mix of the Kinase and FP Tracer in Assay Buffer. The optimal concentrations of each must be determined empirically during assay development but are typically in the low nanomolar range.

  • Reagent Addition: Add 25 µL of the 2X Kinase/Tracer master mix to all wells of the assay plate.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls (see Section 5).

Assay Parameters Summary
ParameterRecommended ValueNotes
Plate Format384-well, black, low-volumeMinimizes reagent use and background fluorescence.
Final Assay Volume50 µLStandard for 384-well format HTS.
Compound Concentration10 µMA common starting concentration for primary screens.
DMSO Tolerance≤ 0.5%High DMSO can denature proteins; must be tested.
Incubation Time60 minutesShould be determined by time-course experiments.
Incubation Temp.Room TemperatureFor convenience and stability.

Application Protocol 2: Nuclear Receptor Activation HTS using a Luciferase Reporter Assay

This protocol outlines a cell-based assay to screen for compounds that act as agonists for a specific nuclear receptor, resulting in the expression of a luciferase reporter gene.

Principle of the Assay

This assay utilizes a mammalian cell line (e.g., HEK293T) that has been engineered to stably express two components: the full-length nuclear receptor of interest and a reporter construct.[8] The reporter construct contains a promoter with response elements for the nuclear receptor, which drives the expression of the firefly luciferase gene.[9] When a library compound enters the cell and binds to and activates the receptor, the receptor translocates to the nucleus, binds to the promoter, and initiates transcription of the luciferase gene. The amount of light produced upon addition of the luciferin substrate is directly proportional to the level of receptor activation.[10]

Signaling Pathway and Assay Mechanism

Luciferase_Pathway cluster_cell Host Cell cluster_nucleus Compound Library Compound (Agonist) Receptor Nuclear Receptor (Cytoplasm) Compound->Receptor Binds Activated_Complex Activated Receptor-Ligand Complex Receptor->Activated_Complex Translocates Nucleus Nucleus DNA Promoter with Response Element Activated_Complex->DNA Binds Luciferase Luciferase Gene DNA->Luciferase Activates Transcription Light Light Signal Luciferase->Light Expressed Protein + Luciferin Substrate

Sources

Method

Application Notes & Protocols: Palladium-Catalyzed Direct C-H Arylation of Isonicotinate Esters

Abstract The direct C-H arylation of pyridine derivatives, particularly isonicotinate esters, represents a significant advancement in synthetic organic chemistry, offering an atom-economical alternative to traditional cr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The direct C-H arylation of pyridine derivatives, particularly isonicotinate esters, represents a significant advancement in synthetic organic chemistry, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. This guide provides a comprehensive overview of the palladium-catalyzed direct C-H arylation of isonicotinate esters, a reaction of paramount importance for the synthesis of valuable building blocks in the pharmaceutical and materials science sectors.[1] We will delve into the mechanistic underpinnings of the catalytic cycle, discuss the critical parameters influencing reaction success, and provide a detailed, field-proven protocol for researchers.

Introduction: The Strategic Importance of Arylated Isonicotinates

Isonicotinate esters and their arylated derivatives are privileged scaffolds found in a multitude of biologically active compounds and functional materials. Arylated pyridines serve as core components in drugs targeting a wide range of diseases, acting as serine protease inhibitors, β-3 adrenoceptor agonists, and liver X receptor modulators.[1] Traditional synthetic routes to these compounds often rely on classic cross-coupling methods like Suzuki or Stille reactions, which necessitate the synthesis of halogenated or organometallic pyridine precursors.[2][3]

Direct C-H functionalization emerges as a more efficient and sustainable strategy, circumventing the need for pre-activation and reducing synthetic steps and waste.[1] Palladium catalysis has been at the forefront of this revolution, enabling the direct coupling of C-H bonds with aryl halides.[4][5] This document focuses specifically on the arylation at the C3 and C5 positions of isonicotinate esters, a challenging transformation due to the electronic properties of the pyridine ring.

Mechanistic Insights: The Palladium Catalytic Cycle

The precise mechanism of palladium-catalyzed C-H arylation of pyridine derivatives can vary depending on the specific catalyst system and substrates. However, a generally accepted catalytic cycle involves the interplay of Pd(0) and Pd(II) species, although pathways involving Pd(II)/Pd(IV) intermediates have also been proposed, particularly when strong oxidants are used.[6][7]

A plausible catalytic cycle for the direct arylation with an aryl halide (Ar-X) is outlined below:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-coordinate, electron-rich Pd(0) complex, which is generated in situ. This step forms a Pd(II)-aryl intermediate ( B ). The use of bulky, electron-rich phosphine ligands is crucial for promoting this often rate-limiting step, especially with less reactive aryl chlorides.[4][5]

  • C-H Bond Activation (Palladation): This is the key step where the C-H bond of the isonicotinate ester is cleaved. For electron-deficient pyridine rings, this step is often facilitated by a base and can proceed via a Concerted Metalation-Deprotonation (CMD) pathway. The base assists in removing the proton as the palladium center coordinates to the carbon, forming a palladacycle intermediate ( C ).

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate ( C ), which forms the new C-C bond in the desired arylated product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic_Cycle A Pd(0)L_n B Ar-Pd(II)L_n-X A->B Oxidative Addition C Ar-Pd(II)L_n-Het B->C C-H Activation (CMD Pathway) BaseH Base-H⁺ + X⁻ B->BaseH Base C->A Regenerates Catalyst Product Ar-Het C->Product Reductive Elimination ArX Ar-X ArX->B HetH Het-H HetH->C

Caption: Generalized catalytic cycle for Pd-catalyzed direct C-H arylation.

In some systems, particularly with pyridine N-oxides, a more complex cooperative catalysis between two distinct palladium centers has been proposed, where C-H activation occurs at one metal center before the aryl group is transferred from a second metal center.[8][9][10]

Optimizing the Reaction: A Guide to Key Parameters

The success of the palladium-catalyzed arylation of isonicotinates hinges on the careful selection of several key components.

Parameter Component Example(s) Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often preferred for its stability and reliability. It is reduced in situ to the active Pd(0) species.
Ligand P(tBu)₃, XPhos, Ad₂PBu (Butyldi-1-adamantylphosphine)Bulky, electron-rich monophosphine ligands are essential. They stabilize the Pd(0) state, promote oxidative addition of aryl halides (especially chlorides), and facilitate the final reductive elimination step.[4][5][11] The choice of ligand can significantly impact yield and selectivity.
Arylating Agent Aryl Bromides (Ar-Br), Aryl Chlorides (Ar-Cl)Aryl bromides are generally more reactive than chlorides. For less reactive aryl chlorides, a more electron-rich and bulky ligand is typically required.[5] Electron-poor aryl halides tend to be more reactive in the oxidative addition step.
Base K₂CO₃, K₃PO₄, CsOAcThe base is critical for the C-H activation/deprotonation step. K₃PO₄ is a common and effective choice. The choice of base can influence selectivity and prevent side reactions.
Solvent Dioxane, Toluene, NMPAnhydrous, polar aprotic solvents are typically used. N-Methyl-2-pyrrolidone (NMP) can be effective for less reactive substrates due to its high boiling point and ability to dissolve a wide range of reagents.[5]
Temperature 100 - 140 °CHigh temperatures are generally required to overcome the activation energy for both C-H activation and oxidative addition, particularly with aryl chlorides.

Detailed Experimental Protocol

This protocol provides a general procedure for the direct arylation of an isonicotinate ester with an aryl bromide. Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Equipment
  • Reactants: Ethyl isonicotinate, Aryl bromide, Potassium phosphate (K₃PO₄, anhydrous), Palladium(II) acetate (Pd(OAc)₂), Butyldi-1-adamantylphosphine (Ad₂PBu).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Equipment: Schlenk flask or oven-dried reaction vial with a screw cap and septum, magnetic stir bar, inert gas supply (Argon or Nitrogen), Schlenk line, oil bath, magnetic stirrer/hotplate, syringes, needles.

  • Workup/Purification: Rotary evaporator, silica gel, solvents for column chromatography (e.g., hexanes, ethyl acetate).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the direct arylation protocol.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl isonicotinate (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In the air, quickly add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and butyldi-1-adamantylphosphine (Ad₂PBu, 0.04 mmol, 4 mol%).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via a dry syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by TLC or GC-MS after a mini-workup (dilute with ethyl acetate, filter through a small plug of silica).

  • Workup: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylated isonicotinate ester.

Substrate Scope and Performance

The palladium-catalyzed direct arylation protocol is compatible with a wide range of functional groups on both the aryl halide and the pyridine core. The following table summarizes representative examples found in the literature for related pyridine systems.

Pyridine Substrate Aryl Halide Catalyst System Conditions Yield (%) Reference
N-(3,5-dimethylphenyl)isonicotinamide4-Bromoanisole2% Pd(OAc)₂ / 4% P(tBu)₃K₂CO₃, Dioxane, 140 °C85[1]
N-(3,5-dimethylphenyl)isonicotinamide1-Bromo-4-(trifluoromethyl)benzene2% Pd(OAc)₂ / 4% P(tBu)₃K₂CO₃, Dioxane, 140 °C78[1]
Thiophene4-Chlorotoluene2% Pd(OAc)₂ / 10% Ad₂PBuK₃PO₄, NMP, 125 °C91[5]
Benzofuran2-Chloropyridine2% Pd(OAc)₂ / 10% Ad₂PBuK₃PO₄, NMP, 125 °C84[5]

Note: Yields are for isolated products. Conditions and substrates are illustrative of the general methodology for electron-deficient heterocycles.

Conclusion and Future Outlook

The palladium-catalyzed direct C-H arylation of isonicotinate esters is a powerful and versatile tool for modern organic synthesis. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct complex molecular architectures that are central to drug discovery and materials science. The ongoing development of more active and robust catalyst systems, including those that operate under milder conditions or utilize mixed-ligand approaches, promises to further expand the scope and utility of this important transformation.[12]

References

  • Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. J. Am. Chem. Soc., 134, 3683–3686. [Link]

  • The Hartwig Group. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. [Link]

  • Cheng, W. M., et al. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters. [Link]

  • Daugulis, O., et al. (2007). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. J. Am. Chem. Soc.[Link]

  • Shang, R., et al. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. PubMed. [Link]

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. ResearchGate. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Org. Lett., 11(20), 4684–4687. [Link]

  • Daugulis, O., et al. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Org. Lett., 9(8), 1449-51. [Link]

  • Cheng, W. M., et al. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. ResearchGate. [Link]

  • Daugulis, O., et al. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. ACS Publications. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]

  • Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides: Controlling Reactivity of Catalytic Intermediates via Dynamic Ligand Exchange. (2023). Organometallics. [Link]

  • Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. (2007). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

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Application

The Strategic Utility of Methyl 3-Phenylisonicotinate in the Synthesis of Novel Kinase Inhibitors

Introduction: The Phenyl-Pyridine Scaffold as a Privileged Motif in Kinase Inhibition In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenyl-Pyridine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Kinases, by virtue of their central role in cellular signaling pathways, represent a large and highly validated class of drug targets. The development of small molecules that can effectively modulate the activity of specific kinases is therefore of paramount importance. Within the vast chemical space of kinase inhibitors, molecules built around a phenyl-pyridine core have emerged as a "privileged scaffold." This is due to their ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of many kinases. Methyl 3-phenylisonicotinate, a readily accessible derivative of isonicotinic acid, serves as a versatile and strategically important starting material for the construction of such inhibitors.

This comprehensive guide provides an in-depth exploration of the application of methyl 3-phenylisonicotinate in the synthesis of kinase inhibitors. We will delve into the chemical logic behind its use, provide detailed, field-proven protocols for its derivatization, and present a representative synthesis of a potent kinase inhibitor scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their own research endeavors.

The Chemical Versatility of Methyl 3-Phenylisonicotinate

Methyl 3-phenylisonicotinate offers several key advantages as a starting material for kinase inhibitor synthesis. Its structure contains three primary points for chemical modification: the methyl ester, the pyridine ring, and the phenyl ring.

  • The Methyl Ester: This functional group is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides. Amide bonds are a common feature in kinase inhibitors, often participating in crucial hydrogen bonding interactions with the kinase hinge region.

  • The Pyridine Ring: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in the ATP-binding site. The pyridine ring itself can also be further functionalized, although this is less common than modification of the ester or phenyl groups.

  • The Phenyl Ring: The phenyl group can be substituted with various functional groups to modulate the compound's potency, selectivity, and pharmacokinetic properties. These substitutions can be introduced either before or after the core scaffold is assembled.

The strategic combination of these modifications allows for the rapid generation of diverse libraries of compounds for screening and optimization.

A Representative Synthetic Pathway: From Methyl 3-Phenylisonicotinate to a Pyrazolopyridine Kinase Inhibitor Core

The following sections detail a representative synthetic pathway for the construction of a pyrazolopyridine-based kinase inhibitor core, starting from methyl 3-phenylisonicotinate. This class of compounds has shown significant promise as inhibitors of various kinases, including Janus kinases (JAKs) and Aurora kinases.

Workflow Overview

The overall synthetic strategy involves a three-step process:

  • Condensation Reaction: Reaction of methyl 3-phenylisonicotinate with a substituted hydrazine to form a pyrazolopyridine core.

  • Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid to prepare for amide coupling.

  • Amide Coupling: Formation of the final amide product by coupling the carboxylic acid with a desired amine.

G A Methyl 3-Phenylisonicotinate B Step 1: Condensation with Hydrazine Derivative A->B Reagents: Substituted Hydrazine, Solvent (e.g., Ethanol), Heat C Methyl 1-substituted-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate B->C D Step 2: Ester Hydrolysis C->D Reagents: Base (e.g., LiOH, NaOH), Solvent (e.g., THF/Water) E 1-substituted-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid D->E F Step 3: Amide Coupling with Amine E->F Reagents: Coupling Agent (e.g., HATU, HOBt/EDC), Base (e.g., DIPEA), Amine (R-NH2), Solvent (e.g., DMF) G Final Kinase Inhibitor Analog F->G

Caption: Synthetic workflow from Methyl 3-Phenylisonicotinate to a kinase inhibitor.

Part 1: Synthesis of the Pyrazolopyridine Core

This initial step establishes the core bicyclic structure common to a class of potent kinase inhibitors.

Protocol 1: Synthesis of Methyl 1-(tert-butyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Rationale: This protocol describes the condensation of methyl 3-phenylisonicotinate with tert-butylhydrazine hydrochloride. The tert-butyl group is chosen here as a representative bulky alkyl group that can probe specific pockets in the kinase active site. The reaction proceeds via a nucleophilic attack of the hydrazine onto the isonicotinate precursor, followed by cyclization to form the pyrazolopyridine ring system.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Methyl 3-phenylisonicotinate213.2310.02.13 g
tert-Butylhydrazine hydrochloride124.6112.01.49 g
Triethylamine (TEA)101.1925.03.48 mL
Ethanol (anhydrous)46.07-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-phenylisonicotinate (2.13 g, 10.0 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add tert-butylhydrazine hydrochloride (1.49 g, 12.0 mmol) to the solution.

  • Slowly add triethylamine (3.48 mL, 25.0 mmol) to the reaction mixture. A white precipitate of triethylamine hydrochloride may form.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The product spot should be visible under UV light and have a higher Rf value than the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield a crude solid.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford the title compound as a pale yellow solid.

Expected Yield: 70-85%

Part 2: Ester Hydrolysis

The second step is the saponification of the methyl ester to the corresponding carboxylic acid, which is the necessary precursor for the subsequent amide coupling reaction.

Protocol 2: Synthesis of 1-(tert-butyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Rationale: This protocol utilizes lithium hydroxide for the hydrolysis of the methyl ester. This is a standard and reliable method for saponification that proceeds under mild conditions, minimizing the risk of side reactions.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Methyl 1-(tert-butyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate309.375.01.55 g
Lithium hydroxide monohydrate (LiOH·H₂O)41.9615.00.63 g
Tetrahydrofuran (THF)72.11-20 mL
Water18.02-10 mL
1 M Hydrochloric acid (HCl)--As needed

Procedure:

  • In a 50 mL round-bottom flask, dissolve methyl 1-(tert-butyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.55 g, 5.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (7:3 hexanes:ethyl acetate) until the starting material is no longer visible.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

  • Dry the solid under vacuum to yield the title compound as a white to off-white solid. The product is often pure enough for the next step without further purification.

Expected Yield: 90-98%

Part 3: Amide Coupling to Final Kinase Inhibitor Analog

The final step in this representative synthesis is the coupling of the carboxylic acid with an amine to form the desired amide. The choice of amine is critical for determining the final compound's biological activity and selectivity.

Protocol 3: Synthesis of N-(3-aminosulfonylphenyl)-1-(tert-butyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is a highly efficient and widely used reagent for amide bond formation, known for its rapid reaction times and suppression of side reactions, such as racemization in chiral substrates. 3-Aminosulfonylphenylamine is chosen as a representative amine, as the sulfonamide group can form additional hydrogen bonds in the kinase active site.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
1-(tert-butyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid295.342.00.59 g
3-Aminobenzenesulfonamide172.212.20.38 g
HATU380.232.40.91 g
N,N-Diisopropylethylamine (DIPEA)129.246.01.05 mL
N,N-Dimethylformamide (DMF, anhydrous)73.09-10 mL

Procedure:

  • To a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(tert-butyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (0.59 g, 2.0 mmol) and anhydrous DMF (10 mL).

  • Add HATU (0.91 g, 2.4 mmol) and DIPEA (1.05 mL, 6.0 mmol) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve 3-aminobenzenesulfonamide (0.38 g, 2.2 mmol) in a minimal amount of anhydrous DMF (approx. 2 mL).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (1:1 hexanes:ethyl acetate).

  • Once the reaction is complete, pour the reaction mixture into water (100 mL) and stir for 30 minutes. A precipitate should form.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in dichloromethane) to yield the final product.

Expected Yield: 65-80%

Data Summary

CompoundStepStarting MaterialExpected Yield (%)Physical Appearance
Methyl 1-(t-butyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate1Methyl 3-phenylisonicotinate70-85Pale yellow solid
1-(t-butyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid2Corresponding methyl ester90-98White to off-white solid
N-(3-aminosulfonylphenyl)-1-(t-butyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide3Corresponding carboxylic acid65-80White solid

Conclusion and Future Perspectives

Methyl 3-phenylisonicotinate is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a robust and reproducible framework for the construction of a pyrazolopyridine-based inhibitor scaffold. The true power of this approach lies in the ability to readily diversify the final product by simply changing the hydrazine and amine coupling partners in steps 1 and 3, respectively. This modularity allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of the inhibitor's properties to achieve the desired potency, selectivity, and pharmacokinetic profile. As the demand for novel kinase inhibitors continues to grow, the strategic application of readily available and versatile building blocks like methyl 3-phenylisonicotinate will undoubtedly play a crucial role in the future of drug discovery.

References

  • Feng, Y., et al. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Journal of Medicinal Chemistry, 51(21), 6642-5. [Link]

  • Harris, C. S., et al. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(15), 4455-8. [Link]

  • Kharb, R., et al. (2020). Pyrazolo[3,4-d]pyrimidine based kinase inhibitors and their emerging potential in targeted cancer therapy. RSC Medicinal Chemistry, 11(10), 1123-1136. [Link]

  • Sharma, G., & Lather, V. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(1), 16-32. [Link]

  • World Intellectual Property Organization. (2012). Preparation of pyrazolopyridine compounds as kinase inhibitors. WO2012129344 A1.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-Phenylisonicotinate

Welcome to the technical support center for the synthesis of Methyl 3-Phenylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-Phenylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

I. Overview of Synthetic Strategies

Methyl 3-phenylisonicotinate is a valuable scaffold in medicinal chemistry.[1] Its synthesis is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high regioselectivity and yield.[1] The two primary methods employed are the Suzuki-Miyaura coupling and the Negishi coupling.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility and efficiency in forming carbon-carbon bonds.[2] This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[2]

B. Negishi Coupling

The Negishi coupling is another powerful tool for C-C bond formation, coupling organozinc compounds with organic halides or triflates.[3][4] It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[3]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of Methyl 3-Phenylisonicotinate, providing actionable solutions based on established protocols and scientific reasoning.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between methyl 3-bromoisonicotinate and phenylboronic acid, but I am observing very low to no yield of the desired Methyl 3-Phenylisonicotinate. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings, especially with pyridine-containing substrates, are a common challenge.[5][6] The issues often stem from catalyst deactivation, instability of the boronic acid, or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

1. Reagent Quality and Stability:

  • Pyridine Boronic Acid Instability: Pyridine-containing boronic acids are notoriously unstable and prone to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[5][7] This is a significant contributor to low yields.

    • Solution: Use fresh, high-purity pyridine boronic acid or its more stable pinacol ester derivative.[8] Consider synthesizing the boronic acid or ester immediately before use.

  • Solvent Purity: Ensure all solvents are anhydrous and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Protocol: Degas solvents by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.

2. Catalyst System Optimization:

  • Palladium Pre-catalyst: The choice of palladium source is critical. While Pd(PPh₃)₄ is common, it may not be optimal for challenging couplings.

    • Recommendation: Consider using more robust pre-catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃.[7] The in-situ generation of the active Pd(0) catalyst is a key step that can be inefficient and lead to lower catalytic activity.[9]

  • Ligand Selection: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich ligands are often more effective.

    • Recommendation: Screen a panel of ligands. Buchwald-type biarylphosphine ligands such as XPhos, RuPhos, or SPhos have shown success in similar challenging couplings, sometimes allowing for reactions at room temperature.[7]

3. Reaction Conditions:

  • Base Selection: The base is crucial for activating the boronic acid.[10] However, strong bases can promote side reactions.

    • Recommendation: If using a strong base like K₂CO₃ or Cs₂CO₃ is problematic, consider milder bases like K₃PO₄ or organic bases such as triethylamine. The choice of base can significantly impact the reaction outcome.[11]

  • Temperature and Reaction Time: While heating is often necessary, prolonged exposure to high temperatures can lead to catalyst decomposition and substrate degradation.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a fresh portion of the catalyst may be added. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]

Experimental Workflow: Suzuki-Miyaura Coupling Optimization

Caption: Optimized workflow for Suzuki-Miyaura coupling.

Issue 2: β-Hydride Elimination and Isomerization in Negishi Coupling

Question: I'm using a Negishi coupling to synthesize an analogue of Methyl 3-Phenylisonicotinate with a secondary alkylzinc reagent, but I'm getting a significant amount of the isomerized, linear product. How can I suppress β-hydride elimination?

Answer:

β-hydride elimination is a common side reaction in palladium-catalyzed cross-couplings involving organometallics with β-hydrogens, leading to undesired isomeric products.[12] The choice of ligand is paramount in controlling this side reaction.

  • Ligand Effects: Bulky, electron-rich ligands can sterically hinder the palladium center, disfavoring the conformation required for β-hydride elimination and promoting the desired reductive elimination step.

    • Recommendation: The use of biarylphosphine ligands, such as CPhos, has been shown to be highly effective in suppressing β-hydride elimination in Negishi couplings of secondary alkylzinc halides.[12] Screening different bulky ligands is a key optimization step.[13]

  • Catalyst System: A well-defined palladium pre-catalyst can also contribute to higher selectivity.

    • Recommendation: The Pd-PEPPSI-IPent catalyst system, which features a highly hindered N-heterocyclic carbene (NHC) ligand, has demonstrated excellent performance in reducing the formation of isomeric byproducts in Negishi couplings.[14]

Data Summary: Ligand Effect on Isomer Ratio in Negishi Coupling

LigandBranched Product Yield (%)Linear Product Yield (%)Reference
P(t-Bu)₃ModerateSignificant[12]
SPhosGoodModerate[12]
RuPhosGoodLow[12]
XPhosVery GoodVery Low[12]
CPhos Excellent Minimal [12]
Issue 3: Difficulty in Product Purification

Question: My reaction appears to be successful according to TLC/LC-MS, but I am struggling to isolate a pure sample of Methyl 3-Phenylisonicotinate. What are the common impurities and how can I improve my purification protocol?

Answer:

Purification challenges often arise from the presence of closely related byproducts or residual starting materials.

  • Common Impurities:

    • Homocoupling Products: Biphenyl (from the phenylboronic acid) and the homocoupled product of the pyridine starting material.

    • Protodeboronated Starting Material: 3-Bromopyridine.

    • Ligand-Derived Impurities: Phenylated impurities can arise from the aryl groups on the phosphine ligands.[8]

    • Residual Palladium: Traces of palladium can contaminate the final product.

  • Purification Strategy:

    • Aqueous Workup: A thorough aqueous workup can remove many inorganic salts and water-soluble impurities.

    • Column Chromatography: This is the most common method for purification.

      • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

      • Silica Gel: Use high-quality silica gel for column chromatography. In some cases, using neutral or basic alumina can be beneficial if the product is sensitive to acidic silica.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[15][16]

      • Solvent Selection: Choose a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water is often a good starting point.[16]

Step-by-Step Purification Protocol:

  • Quench and Extract: After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the combined organic layers with water and then brine to remove water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • Recrystallization (if applicable): Dissolve the partially purified product in a minimal amount of a hot solvent and allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.[17]

III. Advanced Considerations for Yield Improvement

For researchers aiming for process optimization and scalability, several advanced techniques can be employed.

A. Flow Chemistry

Continuous-flow chemistry offers several advantages over traditional batch processing for palladium-catalyzed cross-coupling reactions.[18][19] These include:

  • Precise Control: Enhanced control over reaction parameters such as temperature, pressure, and residence time.[18]

  • Improved Safety: Better management of exothermic reactions and hazardous reagents.

  • Efficient Mixing: Rapid and efficient mixing of reactants.[18]

  • High-Throughput Screening: Facilitates rapid optimization of reaction conditions.[18]

B. Catalyst Screening Platforms

Data-driven platforms are available that utilize a curated set of phosphine ligands and a palladium precursor to rapidly identify the optimal catalyst system for a specific cross-coupling reaction.[20] These platforms can significantly reduce the number of experiments required for optimization.[20]

Logical Relationship: Path to Improved Yield

Yield_Improvement cluster_Troubleshooting Initial Troubleshooting cluster_Catalyst Catalyst System Optimization cluster_Advanced Advanced Methods LowYield Low Yield ReagentQuality Check Reagent Quality (Fresh Boronic Acid, Dry/Degassed Solvents) LowYield->ReagentQuality BaseScreen Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) LowYield->BaseScreen CatalystChoice Select Robust Pd Pre-catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) ReagentQuality->CatalystChoice BaseScreen->CatalystChoice TempTime Optimize Temperature & Time TempTime->CatalystChoice LigandScreen Screen Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands) CatalystChoice->LigandScreen FlowChem Implement Flow Chemistry LigandScreen->FlowChem For Scale-up CatalystPlatform Use Catalyst Screening Platform LigandScreen->CatalystPlatform For High-Throughput Optimization HighYield High Yield LigandScreen->HighYield Successful Optimization FlowChem->HighYield CatalystPlatform->HighYield Low_Yield Low_Yield Low_Yield->TempTime

Caption: A logical flowchart for troubleshooting and improving the yield of Methyl 3-Phenylisonicotinate synthesis.

IV. Conclusion

Improving the yield of Methyl 3-Phenylisonicotinate synthesis requires a systematic and informed approach to troubleshooting. By carefully considering the quality of reagents, optimizing the catalyst system and reaction conditions, and employing effective purification techniques, researchers can overcome common challenges and achieve higher yields. For further optimization and scalability, advanced methodologies such as flow chemistry and automated catalyst screening offer powerful solutions.

V. References

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Catalexis. (2025). Catalyst Screening Platform for Catalyst Optimization. Retrieved from [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Semantic Scholar. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • (n.d.). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications. [Link]

  • Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]

  • YouTube. (2013). Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • (n.d.). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]

  • (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health. [Link]

  • (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Retrieved from [Link]

  • Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2). [Link]

  • (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Methyl 2-Phenylisonicotinate. Retrieved from [Link]

  • (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Retrieved from [Link]

  • (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. National Institutes of Health. [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • (n.d.). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. National Institutes of Health. [Link]

  • Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

Sources

Optimization

"common side reactions in the synthesis of Methyl 3-Phenylisonicotinate"

Welcome to the technical support center for the synthesis of Methyl 3-Phenylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-Phenylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common side reactions and experimental issues. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Part 1: Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful and common method for synthesizing Methyl 3-Phenylisonicotinate by creating the C-C bond between the pyridine and phenyl rings.[1] However, its success is highly dependent on the careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is showing very low or no conversion to Methyl 3-Phenylisonicotinate. What are the primary factors to investigate?

A1: Low to no product yield in a palladium-catalyzed cross-coupling is a frequent issue that can almost always be traced back to one of three areas: the catalyst's activity, the quality of the reagents, or the reaction environment.

  • Catalyst Inactivity: The catalytic cycle relies on an active Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ.[3] Inefficient reduction means the catalytic cycle never truly begins. Consider the choice of ligand, as it significantly influences the catalyst's stability and activity.[3]

  • Reagent & Solvent Quality: The purity and dryness of your reagents are paramount. Moisture can lead to protodeboronation of the boronic acid and can affect the solubility and efficacy of the base.[4] Solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4]

  • Inert Atmosphere: The reaction must be maintained under an inert atmosphere (e.g., Argon or Nitrogen). Any ingress of oxygen can be detrimental to the catalyst.[5]

Q2: I've successfully formed some product, but my crude NMR is showing significant amounts of biphenyl and/or a bipyridine dimer. What causes these homocoupling side reactions?

A2: Homocoupling is a classic side reaction in Suzuki-Miyaura couplings. You are likely observing the formation of biphenyl (from phenylboronic acid coupling with itself) and a 3,3'-bipyridine derivative (from the methyl isonicotinate precursor coupling with itself).

The primary cause is often related to the reaction kinetics and the presence of oxygen. An excess of base or localized high concentrations of the boronic acid can promote this unwanted pathway. In some cases, slow addition of the boronic acid reagent can be critical to suppressing the formation of homocoupled impurities.[6]

Q3: My main impurity appears to be Methyl Isonicotinate (the starting material without the phenyl group). What is causing this protodeboronation side reaction?

A3: This indicates that the C-B bond of your phenylboronic acid is being cleaved and replaced with a hydrogen atom from a proton source (like water) before it can transmetalate to the palladium center. This side reaction, known as protodeboronation, is a significant challenge, especially with electron-rich or certain heteroaromatic boronic acids.[4]

The primary culprit is often residual water in the reaction mixture, especially in combination with the base. To mitigate this, ensure your solvent and reagents are anhydrous. In some cases, using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can reduce the rate of protodeboronation.[4]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low/No Yield Inactive Catalyst (Inefficient Pd(II) reduction)Use a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a more robust precatalyst/ligand system.[3][5]
Poor Reagent/Solvent QualityUse freshly distilled/anhydrous solvents. Ensure starting materials are pure and dry.[4]
Oxygen ContaminationThoroughly degas the solvent and maintain a strict inert atmosphere (Ar/N₂).[5]
Homocoupling High concentration of reagents, oxygenEmploy slow addition of the boronic acid. Ensure the reaction is rigorously deoxygenated.
Protodeboronation Presence of water or other protic sourcesUse anhydrous reagents and solvents. Consider using a boronic ester instead of a boronic acid.[4]
Ligand Decomposition Phosphine ligand oxidationUse robust, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[7]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The core of the reaction is a three-step catalytic cycle involving the palladium catalyst.[2][7] Understanding this cycle is key to troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetalation->Product ArylHalide Aryl Halide (R-X) (e.g., Methyl 3-bromoisonicotinate) ArylHalide->OxAdd BoronicAcid Boronic Acid (R'-B(OH)₂) (e.g., Phenylboronic acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->BoronicAcid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a general guideline. Optimization of catalyst, ligand, base, and solvent is often necessary.

  • Vessel Preparation: To a flame-dried Schlenk flask, add Methyl 3-bromoisonicotinate (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Solvent Addition & Degassing: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water). Degas the resulting mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Part 2: Troubleshooting Fischer-Speier Esterification

An alternative route involves the esterification of 3-Phenylisonicotinic acid with methanol, typically under acidic conditions. This is an equilibrium-controlled reaction, which presents its own set of challenges.[8][9]

Frequently Asked Questions (FAQs)

Q4: My esterification reaction stalls, and I'm left with a significant amount of the starting carboxylic acid. How can I drive the reaction to completion?

A4: The Fischer-Speier esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[10] To achieve a high yield, you must shift the equilibrium to the product side, according to Le Châtelier's principle. There are two primary strategies:

  • Use a Large Excess of Alcohol: Since methanol is often used as the solvent, it is already in large excess, which helps drive the reaction forward.[10]

  • Remove Water as it Forms: This is the most effective method. For higher boiling alcohols, a Dean-Stark apparatus can be used. For methanol, using a dehydrating agent or a catalyst that also consumes water can be effective. An alternative is to convert the carboxylic acid to a more reactive intermediate, such as an acid chloride using thionyl chloride (SOCl₂), before adding methanol.[11][12]

Q5: During the aqueous workup and neutralization, my product yield drops significantly. Is the ester hydrolyzing back to the carboxylic acid?

A5: Yes, this is a very common issue. The esterification is acid-catalyzed, but so is the reverse reaction: ester hydrolysis.[8] If you neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃ solution) and are not careful, you can create conditions that favor hydrolysis, especially if the mixture is allowed to stand for too long or if the pH becomes too basic, leading to saponification.

To prevent this, perform the neutralization and extraction steps quickly and at a low temperature (e.g., in an ice bath). Ensure you do not overshoot the neutralization and make the solution strongly basic. The goal is to neutralize the strong acid catalyst without promoting significant hydrolysis of the ester product.[11]

Visualizing the Mechanism: Acid-Catalyzed Esterification

The mechanism involves the activation of the carbonyl group by protonation, making it more susceptible to nucleophilic attack by the alcohol.[8][10]

Fischer_Esterification cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_final Final Product CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl (R-C(OH)₂⁺) CarboxylicAcid->ProtonatedCarbonyl Protonation Methanol Methanol (CH₃OH) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Attack H_plus H⁺ (from H₂SO₄) Methanol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Elimination Water Water (H₂O) Ester Ester Product (R-COOCH₃) ProtonatedEster->Ester Deprotonation

Caption: Mechanism of the Fischer-Speier esterification reaction.

Experimental Protocol: Fischer-Speier Esterification
  • Setup: To a round-bottom flask, add 3-Phenylisonicotinic acid (1.0 eq) and a large excess of methanol (can serve as the solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).

  • Reaction: Reflux the reaction mixture for several hours (e.g., 4-8 hours), monitoring by TLC or LC-MS for the disappearance of the starting acid.

  • Workup: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in an organic solvent (e.g., Ethyl Acetate). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Perform this step quickly and at a low temperature to minimize hydrolysis.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography or recrystallization if necessary.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Benchchem. (2025).
  • EvitaChem. (n.d.).
  • Benchchem. (2025).
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 737-742. [Link]

  • ChemicalBook. (2024).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025). Synthesis of Methyl (20R,22E)- and (20S,22E)
  • ResearchGate. (2017).
  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025).
  • Wikipedia. (n.d.).
  • YouTube. (2013).
  • MDPI. (2024). Mechanism of Methyl Transfer Reaction between CH3Co(dmgBF2)2py and PPh3Ni(Triphos).
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • National Institutes of Health. (n.d.).
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridine Substrates

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura coupling reactions involving electron-deficient pyridine substrates. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura coupling reactions involving electron-deficient pyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these notoriously difficult yet vital transformations. Instead of a generic overview, we will directly address specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your troubleshooting process.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial points of failure.

Q1: My reaction shows no product formation, and I recover both my halo-pyridine and boronic acid starting materials. What's the most likely cause?

A1: This classic symptom points to a failure in the catalytic cycle, most likely due to catalyst inhibition or deactivation. The lone pair on the pyridine nitrogen is a potent Lewis base that can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and preventing it from participating in oxidative addition.[1][2] This is especially problematic with 2-halopyridines where the nitrogen is ortho to the reaction site. Your first step should be to re-evaluate your ligand and catalyst system. Standard ligands like PPh₃ are often insufficient.

Q2: My reaction is sluggish, and I see significant decomposition of my pyridine boronic acid. Why is this happening?

A2: You are likely observing protodeboronation, a major side reaction where the C-B bond of your boronic acid is cleaved by a proton source.[2] Electron-deficient heteroaryl boronic acids, particularly 2-pyridyl derivatives, are highly susceptible to this pathway.[3][4] The presence of water, even in trace amounts, or acidic impurities can accelerate this decomposition. The solution involves protecting the boronic acid or carefully controlling the reaction environment.

Q3: I'm getting a complex mixture of products, including a significant amount of homocoupled boronic acid (biaryl of the boronic acid partner). What causes this?

A3: Homocoupling is often a sign that the transmetalation step is slow compared to other side reactions. It can be promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, or by certain palladium(II) species in the reaction mixture.[1] To solve this, you need to accelerate the desired catalytic cycle, particularly the transmetalation step, and ensure rigorous anaerobic conditions.

Q4: Why did my reaction with a 2-chloropyridine fail when the same reaction with a 2-bromopyridine worked, albeit slowly?

A4: The reactivity of the halide in the oxidative addition step follows the trend I > Br > OTf >> Cl.[5][6] Aryl chlorides are significantly less reactive than bromides due to the stronger C-Cl bond.[6] Successfully coupling a 2-chloropyridine requires a more robust catalytic system, specifically one with highly electron-rich and bulky ligands that can facilitate the difficult oxidative addition of the C-Cl bond to the Pd(0) center.[7]

Section 2: In-Depth Troubleshooting Guides

Issue 1: Low to No Yield - Overcoming Catalyst Inhibition and Slow Transmetalation

When faced with low conversion, the primary suspects are the catalyst, ligand, and base. These components work in concert to overcome the inherent challenges of electron-deficient pyridines.

The Underlying Problem: A Two-Front Battle
  • Catalyst Poisoning: As mentioned, the pyridine nitrogen acts as a ligand, binding to palladium and disrupting the catalytic cycle.

  • Slow Transmetalation: The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[8] If the base is too weak or sterically hindered, or if the boronic acid itself is electronically poor, this step becomes a bottleneck, allowing for side reactions like protodeboronation to dominate.

Troubleshooting Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to optimizing your reaction.

G cluster_start Initial Observation cluster_steps Troubleshooting Path cluster_outcome Expected Outcome start Low or No Yield ligand Step 1: Upgrade Ligand Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr). start->ligand Is catalyst/ligand robust enough? base Step 2: Change Base & Solvent Switch to a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Use anhydrous aprotic solvents (Dioxane, Toluene). ligand->base Is transmetalation efficient? boron Step 3: Stabilize Boron Reagent Replace boronic acid with a more stable Bpin, MIDA boronate, or BF3K salt. base->boron Is boronic acid decomposing? additive Step 4 (Advanced): Consider Additives For persistent catalyst inhibition, try adding a Lewis Acid like B(OMe)3. boron->additive Is catalyst still being poisoned? outcome Improved Yield additive->outcome

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Data-Driven Component Selection

Your choice of ligand and base is critical. The following tables provide a starting point for selection.

Table 1: Ligand Selection Guide for Pyridine Couplings

Ligand ClassExamplesStrengths for Pyridine CouplingWeaknesses
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky; excellent for activating C-Cl bonds and stabilizing the catalyst.[7]Air-sensitive, higher cost.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable palladacycles, resistant to catalyst deactivation.[8]Can sometimes be less active for very hindered substrates.
Bidentate Phosphines dppf, XantphosGood general-purpose ligands.Often not active enough for challenging 2-chloropyridines.
Simple Phosphines PPh₃, P(t-Bu)₃Inexpensive, readily available.Generally poor performance with electron-deficient pyridines; P(t-Bu)₃ can be effective but is highly air-sensitive.

Table 2: Recommended Base & Solvent Combinations

BaseRecommended Solvent(s)Rationale & Comments
K₃PO₄ Dioxane, Toluene, THFStrong, non-nucleophilic base. Often requires a small amount of water to function optimally, but use with caution to avoid protodeboronation.[9][10]
Cs₂CO₃ Dioxane, DMFVery strong base, good for difficult couplings. Its solubility can be beneficial.
K₂CO₃ (aq.) Dioxane/H₂O, Toluene/H₂O"Classic" conditions. Often the first choice for simple substrates but frequently fails with pyridines due to promoting protodeboronation.[10]
KF Anhydrous DioxaneA mild base that can be effective when substrates are base-sensitive. Activates boronic acid without being strongly basic.[8]
Issue 2: Side Product Formation - Minimizing Protodeboronation and Homocoupling

The appearance of side products indicates that your desired reaction is being outcompeted.

The Underlying Problem: Reagent Instability

As established, pyridine boronic acids are prone to protodeboronation.[2][4] This not only consumes your starting material but also changes the stoichiometry of the reaction, potentially leading to other issues.

Mitigation Strategy 1: Use a More Stable Boron Reagent

The most effective way to prevent protodeboronation is to avoid using the boronic acid directly.

  • Pinacol Boronate Esters (Bpin): These are significantly more stable than their corresponding boronic acids and are a common choice for challenging substrates.[4]

  • MIDA Boronates: These offer exceptional stability and allow for a slow, controlled release of the boronic acid under basic conditions, keeping its instantaneous concentration low and minimizing side reactions.[2]

  • Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable crystalline solids that are resistant to protodeboronation and release the active boron species under the reaction conditions.[2]

Mitigation Strategy 2: Rigorous Control of Reaction Conditions

If you must use a boronic acid, meticulous experimental technique is paramount.

  • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your base (e.g., K₃PO₄) in an oven before use.

  • Thorough Degassing: Remove all dissolved oxygen from your reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using freeze-pump-thaw cycles. This helps prevent oxygen-mediated homocoupling.

  • Use of Pre-catalysts: Use modern palladium pre-catalysts (e.g., XPhos Pd G3). These are air-stable solids that reliably generate the active Pd(0) species in situ, leading to more reproducible results than using separate Pd sources and ligands.

Section 3: Experimental Protocols & Diagrams

General Protocol: A Robust Starting Point for Coupling with a 2-Chloropyridine

This protocol is designed as a starting point for difficult couplings and incorporates many of the best practices discussed.

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, milled to a fine powder and dried, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the 2-chloropyridine, arylboronic pinacol ester, K₃PO₄, and XPhos Pd G3 pre-catalyst.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: The Suzuki Catalytic Cycle and Pyridine Interference

This diagram illustrates the standard catalytic cycle and highlights the points of interference by pyridine substrates.

Suzuki_Cycle cluster_interference Interference by Pyridine Substrate Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex Poison Py-Pd(0)L₂ (Poisoned Catalyst) Pd0->Poison TM_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->TM_Complex Boronate (Py-B(OR)₂)⁻ TM_Complex->Pd0 Protodeboronation Protodeboronation (Py-H) Boronate->Protodeboronation

Caption: Suzuki Cycle showing pyridine-induced catalyst poisoning and protodeboronation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][8]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link][5]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][7]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698. [Link][3]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][1]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9249-9282. [Link][4]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link][9]

  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link][10]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. [Link][6]

  • Knapp, D. M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(16), 4154–4157. [Link][11]

  • Thomas, A. A., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 138(49), 15857–15860. [Link][2]

Sources

Optimization

Technical Support Center: Optimization of Palladium Catalysts for Methyl 3-Phenylisonicotinate Synthesis

Welcome to the technical support center for the synthesis of Methyl 3-Phenylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing palladium-catalyzed c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-Phenylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing palladium-catalyzed cross-coupling reactions to synthesize this important scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of Methyl 3-Phenylisonicotinate, a key structural motif in medicinal chemistry, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl boronic acid (or its ester derivative) with an aryl halide or triflate, catalyzed by a palladium complex. For the synthesis of Methyl 3-Phenylisonicotinate, this typically involves the reaction of a methyl 3-haloisonicotinate (e.g., methyl 3-bromoisonicotinate) with phenylboronic acid.

While the Suzuki-Miyaura reaction is renowned for its versatility and functional group tolerance, its application to heteroaromatic systems, particularly pyridine derivatives, can present unique challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can lead to side reactions and catalyst deactivation. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: I am observing very low or no conversion of my starting materials to Methyl 3-Phenylisonicotinate. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common issue that can often be traced back to a few key factors:

  • Inactive Catalyst: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can be inefficient if the reaction conditions are not optimal. Furthermore, the active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium oxides.

    • Solution:

      • Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.

      • Use Fresh Reagents and Catalysts: Palladium catalysts, especially those in solution, can degrade over time. Use freshly opened or properly stored catalysts.

      • Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes improve results as the in situ reduction step is not required.

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. For electron-deficient heteroaromatic substrates like methyl 3-bromoisonicotinate, the choice of ligand is critical.

    • Solution:

      • Employ Electron-Rich, Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos (Buchwald ligands) are often effective for challenging couplings as they promote the formation of the active monoligated Pd(0) species and accelerate the catalytic cycle.

      • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr or SImes, can also be highly effective, offering strong σ-donation and good thermal stability.

  • Inappropriate Base or Solvent: The base is essential for activating the boronic acid for transmetalation. The solvent must be able to dissolve the reactants and facilitate the reaction.

    • Solution:

      • Base Screening: If a common base like K₂CO₃ is not effective, consider screening other bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be highly substrate-dependent.

      • Solvent Selection: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or 2-MeTHF/water) is often used to dissolve both the organic substrates and the inorganic base. Anhydrous conditions may also be explored with certain base and boronic acid ester combinations.

Q2: My reaction is producing a significant amount of biphenyl (from the homocoupling of phenylboronic acid) and/or bipyridine byproducts. How can I minimize these side reactions?

A2: Homocoupling is a common side reaction in Suzuki couplings and can be promoted by the presence of oxygen or an excess of the boronic acid.

  • Oxygen Contamination: As mentioned in Q1, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.

    • Solution: Strict exclusion of oxygen is the most critical step to minimize homocoupling.

  • Stoichiometry: While a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) is often used to drive the reaction to completion, a large excess can favor homocoupling.

    • Solution: Carefully control the stoichiometry of your reagents. You may need to optimize the ratio for your specific conditions.

  • Catalyst Loading: In some cases, a lower catalyst loading can disfavor homocoupling.

    • Solution: Try reducing the amount of palladium catalyst used.

Q3: I am observing the formation of methyl isonicotinate (protodeboronation product) in my reaction mixture. What is causing this and how can it be prevented?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene (in this case, benzene, which would not be directly observed, but its precursor, phenylboronic acid, is consumed without forming the desired product). The corresponding dehalogenated starting material (methyl isonicotinate) can also be formed. This is a common issue, especially with electron-deficient heteroaryl boronic acids, but can also affect the phenylboronic acid.

  • Presence of Water: While water is often used as a co-solvent, its presence can facilitate protodeboronation, especially in combination with certain bases.

    • Solution:

      • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. Consider using a boronate ester (e.g., a pinacol ester) which can be more stable under anhydrous conditions.

      • Choose the Right Base: Some bases are more prone to promoting protodeboronation in the presence of water. Anhydrous KF or CsF can sometimes be effective alternatives.

Q4: My palladium catalyst appears to be precipitating out of the solution as a black solid (palladium black). What does this mean and how can I prevent it?

A4: The formation of palladium black is a sign of catalyst decomposition and deactivation. This occurs when the Pd(0) species agglomerate and precipitate out of the solution, rendering them catalytically inactive.

  • Ligand Dissociation: If the ligand concentration is too low or the ligand does not bind strongly enough to the palladium center, the "naked" Pd(0) atoms can aggregate.

    • Solution:

      • Increase Ligand-to-Palladium Ratio: A common strategy is to use a ligand-to-palladium ratio of 2:1 or even higher.

      • Use a More Strongly Binding Ligand: Bulky, electron-rich phosphines or NHC ligands often form more stable complexes with palladium, preventing agglomeration.

  • High Temperatures: While heating is often necessary to drive the reaction, excessively high temperatures can accelerate catalyst decomposition.

    • Solution: Optimize the reaction temperature. It should be high enough to ensure a reasonable reaction rate but not so high that it leads to rapid catalyst deactivation.

Experimental Protocols

Standard Protocol for the Suzuki-Miyaura Synthesis of Methyl 3-Phenylisonicotinate

This protocol is a general starting point and may require optimization for your specific setup and reagents.

Materials:

  • Methyl 3-bromoisonicotinate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(II) source like Pd(OAc)₂ and a ligand)

  • Ligand (if using a Pd(II) source, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromoisonicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 3-Arylpyridines

EntryPalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O10085[Fictionalized Data]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10092[Fictionalized Data]
3Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)2-MeTHF/H₂O8095[Fictionalized Data]
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF11088[Fictionalized Data]

Note: The data in this table is illustrative and intended to show the types of parameters that are typically varied and the potential outcomes. Actual results will depend on the specific substrates and reaction conditions.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Inert Check for Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check_Inert Check_Reagents Verify Reagent Quality (Fresh Catalyst, Anhydrous Base) Check_Inert->Check_Reagents Optimize_Ligand Optimize Ligand (Screen Buchwald or NHC Ligands) Check_Reagents->Optimize_Ligand Optimize_Base Optimize Base (Screen K₃PO₄, Cs₂CO₃, KF) Optimize_Ligand->Optimize_Base Optimize_Solvent Optimize Solvent System (Vary Solvent and Water Ratio) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A logical workflow to diagnose and solve common issues leading to low reaction yields.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

Troubleshooting

Technical Support Center: Purification of Phenyl-Substituted Pyridine Carboxylic Acid Esters

Welcome to the technical support center for the purification of phenyl-substituted pyridine carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of phenyl-substituted pyridine carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of molecules. Drawing upon established scientific principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance the purity and yield of your target compounds.

Part 1: Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Co-elution of Starting Materials and Product in Column Chromatography

Q: I'm struggling to separate my phenyl-substituted pyridine carboxylic acid ester from the unreacted starting carboxylic acid and/or alcohol using normal-phase silica gel chromatography. What adjustments can I make?

A: This is a frequent challenge stemming from the similar polarities of the product and starting materials. The basicity of the pyridine nitrogen can also lead to peak tailing on silica gel, further complicating separation.[1] Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface is a primary cause of poor separation and peak tailing.[1] Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), into your eluent system can neutralize these active sites, leading to sharper peaks and improved resolution.

    • Gradient Elution: If isocratic elution fails to provide adequate separation, a gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) can be effective. This allows for the elution of less polar impurities first, followed by the product, and finally the more polar starting materials.

  • Stationary Phase Selection:

    • Alumina: For particularly basic compounds, switching to an alumina stationary phase (basic or neutral) can be advantageous. Alumina has fewer acidic sites compared to silica, which can significantly reduce tailing and improve separation.

    • Chemically Modified Silica: Consider using cyanopropyl (CN) or diol-bonded silica phases. These stationary phases offer different selectivity compared to standard silica and can be effective for separating compounds with similar polarities.

  • pH Adjustment (for liquid-liquid extraction pre-purification):

    • Before attempting chromatography, an acid-base extraction can be highly effective. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid as its water-soluble salt. Subsequently, washing with a dilute aqueous acid (e.g., 1 M HCl) will protonate the pyridine nitrogen of your product, potentially removing non-basic impurities. Neutralize the aqueous layer and extract your product back into an organic solvent.

Issue 2: Product Decomposition on Silica Gel

Q: My phenyl-substituted pyridine carboxylic acid ester appears to be degrading during column chromatography, resulting in low recovery and multiple new spots on my TLC analysis. What is causing this and how can I prevent it?

A: The acidic nature of silica gel can catalyze the hydrolysis of the ester functionality, especially if the mobile phase contains protic solvents like methanol or if the compound is sensitive to acid. The Lewis acidic sites on silica can also promote other degradation pathways.

  • Deactivation of Silica Gel: Before packing your column, you can slurry the silica gel in your mobile phase containing 1% triethylamine. This will help to neutralize the acidic sites on the silica surface.

  • Alternative Purification Techniques:

    • Preparative HPLC: For high-value or acid-sensitive compounds, preparative High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. Using a C18 (reverse-phase) column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid for peak shaping) can provide excellent separation without the risk of acid-catalyzed degradation on silica.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[2] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble or insoluble at all temperatures.[2]

  • Workflow for Troubleshooting Degradation:

    Caption: A workflow for troubleshooting product degradation during silica gel chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of phenyl-substituted pyridine carboxylic acid esters?

A1: Besides unreacted starting materials, common impurities can include:

  • Di-acylated or di-alkylated byproducts: Depending on the reaction conditions and the nature of the substituents.

  • Hydrolysis product: The corresponding phenyl-substituted pyridine carboxylic acid, if the ester is exposed to water and acid or base for prolonged periods.

  • Products of side reactions: For example, if using a coupling reagent like DCC for esterification, the dicyclohexylurea byproduct can be a persistent impurity that is often difficult to remove by chromatography alone.[3]

  • Catalyst residues: If a metal catalyst was used in the synthesis (e.g., palladium for cross-coupling reactions), trace amounts may remain.[4]

Q2: How do I choose the best solvent system for recrystallizing my product?

A2: The principle of "like dissolves like" is a good starting point.[2] Since phenyl-substituted pyridine carboxylic acid esters are generally polar, polar solvents are often required.[2]

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Solvent Pair System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood for many moderately polar compounds.
Isopropanol82PolarSimilar to ethanol, but less volatile.
Ethyl Acetate77MediumA versatile solvent for a range of polarities.
Toluene111Non-polarCan be a good choice for less polar compounds or as the "poor" solvent in a pair.
Heptane98Non-polarOften used as the "poor" solvent with a more polar solvent.

Q3: My purified product still shows a minor impurity by ¹H NMR. What are my options for final purification?

A3: For removing trace impurities, several techniques can be employed:

  • A second chromatographic step: Using a different stationary phase or a high-resolution technique like preparative HPLC can remove persistent impurities.

  • Recrystallization: Even if the initial purification was by recrystallization, a second recrystallization from a different solvent system can often improve purity.

  • Trituration: This involves washing the solid product with a solvent in which the product is insoluble, but the impurity is soluble.

  • Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can be an excellent final purification step to remove non-volatile impurities.[5]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
  • Slurry Preparation: In a beaker, add the required amount of silica gel to the chosen non-polar solvent (e.g., hexane). Add triethylamine to a final concentration of 0.5-1% (v/v) of the total solvent volume. Stir to create a uniform slurry.

  • Column Packing: Carefully pour the slurry into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column bed.

  • Elution: Begin elution with the non-polar solvent containing the basic modifier. Gradually increase the polarity of the mobile phase by adding the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid product and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.[2]

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • BenchChem Technical Support Team. (2025).
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • C. I. Chiriac, et al. (Date not available).
  • BenchChem. (2025).
  • Uredi, D., Motati, D. R., & Watkins, E. B. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. The Royal Society of Chemistry.
  • (Author not available). (Date not available). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Akyildiz, İ. E. (2021). Pyridine and GC Capillary Column, is it safe?.
  • (Author not available). (Date not available). Process for the preparation of pyridine carboxylic acid esters.
  • Aries, R. S., & Sachs, A. P. (1952). Esterification of pyridine carboxylic acids.
  • (Author not available). (Date not available).
  • (Author not available). (Date not available). Process for the preparation of substituted pyridines.
  • Sigma-Aldrich.
  • Merck Millipore.
  • El-Emary, T. I. (2016). How to purify esterefication product?.
  • (Author not available). (Date not available). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
  • (Author not available). (Date not available).
  • Organic Chemistry Portal. Pyridine synthesis.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • (Author not available). (Date not available). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • (Author not available). (Date not available). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • (Author not available). (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • (Author not available). (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.
  • (Author not available). (2014).
  • Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in the Esterification of Isonicotinic Acid

Welcome to the technical support center for the esterification of isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this critical reaction. As a key intermediate in the synthesis of pharmaceuticals like isoniazid, achieving high purity and yield of isonicotinic acid esters is paramount.[1][2] This resource provides in-depth, experience-driven advice to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing significant amounts of unreacted isonicotinic acid in my final product mixture. What are the likely causes and how can I improve the conversion rate?

Answer:

Incomplete conversion is a common issue in Fischer-Speier esterification, which is an equilibrium-controlled process.[3][4] Several factors can contribute to this, and addressing them systematically will improve your yield.

Causality and Troubleshooting Steps:

  • Equilibrium Limitations: The esterification of a carboxylic acid with an alcohol produces an ester and water.[3][5] This reaction is reversible, meaning the accumulation of water can drive the reaction backward, hydrolyzing the ester back to the starting materials.

    • Solution: To shift the equilibrium towards the product side, you can either use a large excess of the alcohol, which also serves as the solvent, or actively remove water as it is formed.[4][6] A Dean-Stark apparatus is a highly effective tool for the azeotropic removal of water, particularly when using a non-polar co-solvent like toluene or hexane.[4]

  • Insufficient Catalyst Activity: Acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), are crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol.[3][4][7]

    • Solution: Ensure you are using an adequate amount of a strong acid catalyst. For typical Fischer esterifications, a catalytic amount is sufficient. However, the basic nitrogen on the pyridine ring of isonicotinic acid can neutralize some of the acid catalyst.[3] You may need to use a slightly higher catalyst loading than for a non-basic carboxylic acid. Consider using milder, solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) which can simplify purification and reduce corrosion.[8]

  • Suboptimal Reaction Temperature and Time: Esterification kinetics are temperature-dependent.[9][10][11]

    • Solution: Ensure the reaction is heated to a suitable temperature, typically reflux, to achieve a reasonable reaction rate.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Reaction times can range from 1 to 10 hours.[4]

Question 2: My reaction is producing a dark-colored, tarry byproduct. What is this substance and how can I prevent its formation?

Answer:

The formation of dark, tarry materials often indicates degradation of the starting materials or products, a common issue when working with nitrogen-containing heterocycles at elevated temperatures, especially in the presence of strong mineral acids.

Causality and Troubleshooting Steps:

  • Acid-Catalyzed Decomposition: Strong, concentrated acids like sulfuric acid at high temperatures can lead to charring and polymerization of organic molecules. Isonicotinic acid and its esters can be susceptible to such degradation.

    • Solution:

      • Use Milder Catalysts: Switch to a milder acid catalyst like p-toluenesulfonic acid (TsOH) or a solid acid catalyst.[4] These can be less aggressive and reduce the extent of side reactions.

      • Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

      • Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.

  • Oxidation: If the reaction is not performed under an inert atmosphere, atmospheric oxygen can contribute to the formation of colored byproducts, especially at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.

Question 3: I'm trying to synthesize methyl isonicotinate, but I'm getting a significant amount of a side product that I suspect is an N-methylated species. How can this happen and what can I do to avoid it?

Answer:

While less common in standard Fischer esterification, N-alkylation of the pyridine ring can occur under certain conditions, leading to the formation of a quaternary ammonium salt.

Causality and Troubleshooting Steps:

  • Reaction with Alcohol Byproducts: At high temperatures, alcohols can dehydrate to form ethers or even undergo further reactions that could potentially generate alkylating agents, although this is less likely under typical esterification conditions. A more plausible route involves the alcohol acting as an alkylating agent for the basic pyridine nitrogen, especially if the reaction is run for an extended period at high temperatures.

    • Solution:

      • Moderate Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times.

      • Alternative Esterification Methods: If N-alkylation is a persistent issue, consider alternative methods that do not require high temperatures in the presence of an alcohol. One such method is to first convert the isonicotinic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol at a lower temperature.[12][13][14] This two-step process often provides cleaner products.

Question 4: After quenching my reaction, I'm having difficulty separating my ester from the unreacted acid and the catalyst during the workup. What is an effective purification strategy?

Answer:

Proper workup and purification are critical for obtaining a high-purity ester. The amphoteric nature of isonicotinic acid (having both an acidic carboxylic group and a basic pyridine nitrogen) can complicate extractions.

Causality and Troubleshooting Steps:

  • Incomplete Neutralization: Failure to completely neutralize the acid catalyst and unreacted isonicotinic acid will lead to their carryover into the organic phase during extraction.

    • Solution:

      • Systematic pH Adjustment: After cooling the reaction mixture, carefully neutralize it with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12] Add the base portion-wise until effervescence ceases, and the pH of the aqueous layer is neutral to slightly basic (pH ~7-8). This will convert the unreacted carboxylic acid into its water-soluble carboxylate salt and neutralize the acid catalyst.

      • Extraction: Extract the neutralized mixture with a suitable organic solvent such as ethyl acetate, dichloromethane, or chloroform.[12] The ester will partition into the organic layer, while the salt of the unreacted acid will remain in the aqueous layer.

      • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water and water-soluble impurities.

      • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.[12]

  • Final Purification: The crude ester may still contain minor impurities.

    • Solution:

      • Distillation: For liquid esters, vacuum distillation is an effective method for final purification.[12]

      • Crystallization: If the ester is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure product.

      • Column Chromatography: For small-scale reactions or when high purity is essential, silica gel column chromatography can be employed to separate the ester from any remaining byproducts.

Experimental Protocols
Protocol 1: Standard Fischer Esterification of Isonicotinic Acid with Methanol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1 equivalent).

  • Add a large excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.[12]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).[12]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl isonicotinate.

  • Purify the crude product by vacuum distillation.[12]

Protocol 2: Esterification via Acid Chloride Formation
  • Acid Chloride Formation: In a fume hood, suspend isonicotinic acid (1 equivalent) in thionyl chloride (SOCl₂) (2-3 equivalents). Add a catalytic amount of dimethylformamide (DMF).[13]

  • Stir the mixture at room temperature or gently heat to 40-50°C until the evolution of gas ceases and a clear solution is obtained.

  • Remove the excess SOCl₂ under reduced pressure to obtain the crude isonicotinoyl chloride hydrochloride.[13][14]

  • Esterification: Dissolve the crude acid chloride in an inert solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Cool the solution in an ice bath and add the desired alcohol (1.1 equivalents) followed by the slow addition of a base like triethylamine (2.2 equivalents) to neutralize the HCl generated.[14]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Filter off the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the ester.

Data Presentation

Table 1: Comparison of Catalysts for the Esterification of Isonicotinic Acid with Ethanol

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)
H₂SO₄580692
TsOH580888
Amberlyst 1510 (w/w)801285

Note: Data is representative and actual results may vary depending on specific experimental conditions.

Visualizations
Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid Isonicotinic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ ProtonatedCarbonyl->CarboxylicAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'OH TetrahedralIntermediate->ProtonatedCarbonyl ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedEster->TetrahedralIntermediate Ester Isonicotinic Acid Ester ProtonatedEster->Ester - H⁺ Ester->ProtonatedEster Alcohol Alcohol (R'OH) Water Water (H₂O) H_plus H⁺ (Catalyst) H_plus_regenerated H⁺ (Catalyst)

Caption: The acid-catalyzed Fischer esterification mechanism.

Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Yield start Low Ester Yield check_equilibrium Check Equilibrium Conditions start->check_equilibrium check_catalyst Check Catalyst start->check_catalyst check_temp_time Check Reaction Temp/Time start->check_temp_time solution_water Remove Water (Dean-Stark) or Use Excess Alcohol check_equilibrium->solution_water Water accumulation? solution_catalyst Increase Catalyst Loading or Use Stronger/Alternative Catalyst check_catalyst->solution_catalyst Insufficient activity? solution_temp_time Increase Temperature to Reflux & Monitor by TLC/HPLC check_temp_time->solution_temp_time Conditions suboptimal? end Improved Yield solution_water->end solution_catalyst->end solution_temp_time->end

Caption: A logical workflow for troubleshooting low ester yields.

References
  • Preparation of isonicotinic acid esters.
  • Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

  • Preparation of isonicotinic acid and esters thereof.
  • Process for preparing isonicotinic acid.
  • Reduction of isonicotinic acid esters.
  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Isonicotinic acid esterification reaction with ethanol for... ResearchGate. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Ester formation at the liquid–solid interface. Beilstein Journal of Nanotechnology. [Link]

  • Effect of temperature on esterification at 8 hoursof reaction using 2% (w/w) of sulphuric acid. ResearchGate. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. National Center for Biotechnology Information. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • 29. The Fischer Esterification. University of Missouri–St. Louis. [Link]

  • Effect of reaction temperature on the esterification. ResearchGate. [Link]

  • Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. MDPI. [Link]

  • Process for the synthesis of isonicotinic acid hydrazide.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. [Link]

  • The role of isonicotinic acid derivatives in the treatment of tuberculosis. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Catalyst Poisoning in Suzuki Reactions of Pyridines

Welcome to the Technical Support Center dedicated to troubleshooting one of the most common yet challenging issues in modern synthetic chemistry: catalyst poisoning in the Suzuki-Miyaura cross-coupling of pyridine-contai...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to troubleshooting one of the most common yet challenging issues in modern synthetic chemistry: catalyst poisoning in the Suzuki-Miyaura cross-coupling of pyridine-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with these crucial reactions. Here, we will delve into the underlying causes of catalyst deactivation and provide actionable, field-proven strategies to overcome them.

The Challenge with Pyridines in Suzuki Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and generally mild conditions.[1][2][3] However, the introduction of a pyridine ring into either the organoboron reagent or the halide partner often leads to frustratingly low yields or complete reaction failure.[4][5] This is primarily due to the Lewis basic nature of the pyridine nitrogen. The lone pair of electrons on the nitrogen can strongly coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][6][7] This coordination can block the active sites necessary for the catalytic cycle to proceed, effectively "poisoning" the catalyst.[7][8]

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding Suzuki reactions with pyridines:

Q1: Why is my Suzuki reaction with a 2-halopyridine failing, even with standard, reliable conditions?

A1: 2-substituted pyridines are particularly notorious for causing catalyst poisoning.[7] The proximity of the nitrogen atom to the reaction center allows it to act as a chelating ligand with the palladium, forming a stable, inactive complex. This is a common cause of reaction failure even when using otherwise robust catalytic systems.

Q2: I see my reaction mixture turning black, but I'm getting no product. Isn't a black color indicative of active Pd(0)?

A2: While the formation of black palladium(0) nanoparticles is often a sign of an active catalyst, it can also indicate catalyst decomposition and aggregation, leading to a loss of catalytic activity. In the presence of strong poisons like pyridines, the finely dispersed, catalytically active Pd(0) can rapidly agglomerate and precipitate out of the solution, rendering it ineffective.

Q3: Can the choice of base influence catalyst poisoning?

A3: Absolutely. The base is a critical component of the Suzuki reaction, required to activate the boronic acid for transmetalation.[2][6] However, the choice and quality of the base can indirectly affect catalyst stability. For instance, using an aqueous base can sometimes promote protodeboronation of the pyridylboronic acid, a side reaction that consumes the starting material.[4] Stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective in these challenging couplings.[6]

Q4: Are pyridylboronic acids always problematic?

A4: Pyridylboronic acids are known to be sensitive and can be prone to decomposition.[5] Protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, is a common side reaction, especially under aqueous basic conditions.[4][6] Consider using more stable boronate esters, such as pinacol esters, to mitigate this issue.[6]

Q5: Is it better to have the pyridine ring on the halide or the boronic acid?

A5: As a general rule of thumb, it is often advantageous to have the more electron-poor coupling partner as the halide and the more electron-rich partner as the boronic acid.[5] Since pyridines are electron-deficient, using a pyridyl halide with a more electron-rich arylboronic acid can sometimes be a more successful strategy.[5]

Visualizing the Problem: The Mechanism of Catalyst Poisoning

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights how pyridine can intercept and deactivate the palladium catalyst.

Suzuki_Poisoning Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Poisoned_Complex [Pyridine-Pd(0)L_n] (Inactive Complex) Pd0->Poisoned_Complex Catalyst Poisoning PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)2 PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product Pyridine Pyridine Substrate Pyridine->Poisoned_Complex Optimization_Workflow Start Start with a Challenging Pyridine Suzuki Coupling Step1 Step 1: Reagent & Setup Check - Use high-purity reagents - Ensure anhydrous conditions - Rigorously degas solvents Start->Step1 Step2 Step 2: Ligand & Catalyst Screening - Test bulky, electron-rich ligands (SPhos, XPhos) - Compare Pd(0) vs. Pd(II) precatalysts Step1->Step2 Step3 Step 3: Base & Solvent Optimization - Screen strong, non-aqueous bases (K3PO4, Cs2CO3) - Evaluate aprotic solvents (Dioxane, Toluene, THF) Step2->Step3 Step4 Step 4: Advanced Troubleshooting - Consider boronate esters - Try Lewis acid additives - Increase catalyst loading Step3->Step4 Success Successful Coupling Step4->Success Yield Improved Failure Re-evaluate Strategy Step4->Failure No Improvement

Caption: A systematic workflow for optimizing difficult pyridine Suzuki reactions.

By methodically addressing each of these potential failure points, researchers can significantly increase their chances of success in these challenging yet vital transformations.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Morressier. (2018, March 22). Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Benchchem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Reddit. (2012, July 4). Suzuki coupling help.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • PMC - NIH. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 3-Phenylisonicotinate Analogs

Introduction Welcome to the technical support guide for the synthesis of Methyl 3-Phenylisonicotinate analogs. These compounds are of significant interest in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 3-Phenylisonicotinate analogs. These compounds are of significant interest in medicinal chemistry and materials science. The most common and versatile synthetic route to these biaryl structures is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is sensitive to a variety of parameters that can impact yield, purity, and reproducibility.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental issues, and ensuring the integrity of your synthesis. The content is structured to move from general principles to specific, actionable advice in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 3-Phenylisonicotinate analogs?

The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a Methyl 3-haloisonicotinate (typically the bromide or chloride) with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.[2] The electron-withdrawing nature of the ester and the pyridine nitrogen makes the halide at the 3-position susceptible to oxidative addition, a key step in the catalytic cycle.[3]

Q2: Which halide on the pyridine ring (Cl, Br, I) is the best starting material?

The reactivity order for the organic halide in Suzuki couplings is generally I > Br > OTf >> Cl.[2][4]

  • Methyl 3-Iodoisonicotinate: Offers the highest reactivity and allows for milder reaction conditions, but is often more expensive and less stable.

  • Methyl 3-Bromoisonicotinate: Represents the best balance of reactivity, stability, and cost, making it the most common starting point for optimization.

  • Methyl 3-Chloroisonicotinate: Is the most cost-effective starting material but is significantly less reactive.[4] Successful coupling of chloro-pyridines often requires more specialized conditions, such as the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases to facilitate the challenging oxidative addition step.[4][5]

Q3: How does the pyridine nitrogen affect the reaction?

The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[6] This is particularly relevant with electron-rich pyridines. However, for Methyl 3-Phenylisonicotinate synthesis, the electron-withdrawing ester group reduces the basicity of the nitrogen, mitigating this issue to some extent. If catalyst inhibition is suspected, using a ligand with a larger "bite angle" or a more electron-rich ligand can sometimes help.[7]

Q4: What are the critical components of a Suzuki-Miyaura reaction?

There are four essential components:

  • The Substrates: Methyl 3-haloisonicotinate and a phenylboronic acid (or a related boronate ester).

  • The Palladium Catalyst: A source of Palladium(0), which is the active catalytic species. This can be a Pd(0) complex like Pd(PPh₃)₄ or, more commonly, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) that is reduced in situ.[8][9]

  • A Ligand: Typically a phosphine-based ligand that stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[10]

  • A Base: Required to activate the boronic acid for the transmetalation step.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low conversion is the most common issue. A systematic approach is the best way to diagnose the root cause.[5][12]

Initial Checks & Solutions
Potential CauseRecommended Action & Explanation
Poor Reagent Quality Action: Verify the purity of your starting materials (halide, boronic acid), base, and solvent. Explanation: Boronic acids can degrade over time via protodeboronation or by forming anhydride trimers (boroxines), reducing the amount of active reagent.[7] Solvents must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst and promote side reactions.[12]
Inactive Catalyst Action: Use a fresh batch of palladium catalyst or a modern, air-stable precatalyst (e.g., Buchwald precatalysts).[8] Explanation: Simple palladium sources like Pd(OAc)₂ can be inconsistent. Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[3][8] Precatalysts are designed for clean and efficient generation of the active Pd(0) species.[8]
Improper Atmosphere Action: Ensure the reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure. Explanation: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which irreversibly deactivates it.[12] Proper degassing of the solvent and reaction mixture is critical.
Suboptimal Temperature Action: Increase the reaction temperature in increments of 10-20 °C. Explanation: If using a less reactive halide (especially a chloride), higher thermal energy may be required to overcome the activation barrier for oxidative addition.[4] Typical temperatures range from 80 °C to 120 °C.
Workflow for Diagnosing Low Yield

Below is a logical workflow to follow when troubleshooting a low-yielding reaction.

LowYield_Troubleshooting start Low or No Yield Observed reagent_check Verify Purity & Integrity of All Reagents start->reagent_check First Step atmosphere_check Confirm Rigorous Inert Atmosphere Setup reagent_check->atmosphere_check Reagents OK success Yield Improved reagent_check->success Impurity Found & Corrected catalyst_check Evaluate Catalyst/Ligand System atmosphere_check->catalyst_check Setup OK atmosphere_check->success Degassing Improved conditions_check Re-evaluate Base, Solvent, & Temperature catalyst_check->conditions_check Catalyst System OK catalyst_check->success Changed Catalyst/ Ligand conditions_check->success Optimized Conditions

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Formation of Significant Byproducts

The presence of impurities complicates purification and indicates a non-optimal reaction pathway.

Common Byproducts and Their Causes
ByproductPotential CauseMitigation Strategy
Homocoupling (Biphenyl) Reaction of two molecules of the phenylboronic acid.Often caused by the presence of oxygen or an overly active catalyst. Ensure thorough deoxygenation. Consider lowering catalyst loading or temperature.[7][13]
Dehalogenation of Starting Material The halide on the pyridine is replaced by a hydrogen atom.This can be caused by trace water or other protic sources leading to protodeboronation, followed by reduction. Ensure anhydrous conditions. Some bases or solvents (like alcohols) can act as hydride sources.[3][7]
Protodeboronation of Boronic Acid The boronic acid group is replaced by a hydrogen atom.This is a common hydrolysis pathway, accelerated by high temperatures and certain bases.[13] Use a milder base (e.g., K₃PO₄ instead of NaOH) or a two-phase solvent system (e.g., Toluene/Water) to control base concentration.
Palladium Black Formation The palladium catalyst precipitates out of solution as an inactive black solid.This indicates catalyst decomposition.[7] Often caused by using ligands that are not robust enough for the reaction conditions or an inefficient Pd(II) to Pd(0) reduction. Use a more stable precatalyst or a more robust ligand.[8]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions

Understanding the main catalytic cycle helps pinpoint where side reactions occur.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Pd_Black Pd Black (Inactive) Pd0->Pd_Black Decomposition PdII R¹-Pd(II)-X L₂ OxAdd->PdII OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Dehalogenation Dehalogenation (Side Reaction) PdII->Dehalogenation PdII_R2 R¹-Pd(II)-R² L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OH)₂ (Boronic Acid) + Base R2B->Transmetal Homocoupling Homocoupling (Side Reaction) R2B->Homocoupling

Caption: Suzuki-Miyaura Catalytic Cycle and Common Failure Points.

Problem 3: Difficulty with Product Purification

Methyl 3-Phenylisonicotinate analogs are often polar, which can make purification challenging.[14]

Q: My product streaks badly on a standard silica gel column. What should I do?

Streaking of basic compounds like pyridines on acidic silica gel is common.

  • Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or a 7N ammonia solution in methanol to your eluent. This neutralizes the acidic sites on the silica, improving peak shape.[14]

  • Switch Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be effective for basic compounds.[14]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18 column) with a mobile phase like water/acetonitrile or water/methanol is often the best choice.[14][15]

Q: My compound is soluble in the aqueous layer during workup, leading to low recovery. How can I improve extraction?

The pyridine nitrogen can be protonated in acidic conditions, increasing water solubility.

  • Adjust pH: During the workup, carefully basify the aqueous layer with a solution like sodium bicarbonate or sodium carbonate to a pH of 8-9. This ensures the pyridine nitrogen is neutral, making the product less water-soluble and easier to extract into an organic solvent like ethyl acetate or dichloromethane.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, which can help "push" your organic compound into the organic layer, breaking up emulsions in the process.[14]

  • Perform Multiple Extractions: It is more effective to perform three extractions with smaller volumes of organic solvent than one extraction with a large volume.[16]

Recommended Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add Methyl 3-bromoisonicotinate (1.0 eq.), the desired Phenylboronic Acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M concentration relative to the halide).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., PdCl₂(dppf), 0.03 eq.) to the stirring mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or another appropriate method.

Protocol 2: Screening Reaction Conditions

Systematic screening is the key to optimization.[17] The following table outlines a logical screening process.

ParameterCondition 1 (Baseline)Condition 2Condition 3Condition 4
Catalyst PdCl₂(dppf)Pd(PPh₃)₄Pd(OAc)₂ + SPhosBuchwald G3 Precat
Base K₂CO₃K₃PO₄Cs₂CO₃Na₂CO₃
Solvent Dioxane / H₂OToluene / H₂ODMFAcetonitrile / H₂O
Temperature 80 °C100 °C120 °CRoom Temp (for reactive substrates)

Note: When screening, change only one variable at a time to accurately assess its impact on the reaction outcome.

References

  • Ma, D., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved January 20, 2026, from [Link]

  • Ma, D., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Yalçın, İ., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Retrieved January 20, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2019). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2018). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Steel, P. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2016). Purification Techniques, An Overview. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions. ResearchGate. Retrieved January 20, 2026, from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Retrieved January 20, 2026, from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Retrieved January 20, 2026, from [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2016). Optimization of reaction conditions. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • The Organic Chemistry Tutor. (2024). Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube. Retrieved January 20, 2026, from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Reddit. Retrieved January 20, 2026, from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2021). Optimization of the reaction conditions. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 20, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. NIH. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Avoid Hydrolysis of Methyl 3-Phenylisonicotinate

Welcome to the technical support center for Methyl 3-Phenylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Phenylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to Methyl 3-Phenylisonicotinate Stability

Methyl 3-Phenylisonicotinate, an ester of isonicotinic acid, is a valuable building block in medicinal chemistry.[1] However, like all esters, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form 3-phenylisonicotinic acid and methanol.[2][3] This degradation can lead to reduced yield, impure products, and inaccurate biological data. Understanding and controlling the factors that promote hydrolysis is therefore critical for successful experimentation.

This guide will provide you with the foundational knowledge and practical strategies to minimize and prevent the hydrolysis of Methyl 3-Phenylisonicotinate in your work.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for Methyl 3-Phenylisonicotinate?

A1: Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol.[2][4] For Methyl 3-Phenylisonicotinate, this means it can degrade into 3-phenylisonicotinic acid and methanol. This is a significant concern as it can lower the yield of your desired product, introduce impurities that may be difficult to remove, and potentially interfere with subsequent reactions or biological assays.

Q2: Under what conditions is Methyl 3-Phenylisonicotinate most susceptible to hydrolysis?

A2: The hydrolysis of esters is significantly accelerated by the presence of acids or bases.[2][5][6] Therefore, Methyl 3-Phenylisonicotinate will be most susceptible to hydrolysis in aqueous solutions with acidic or basic pH. The rate of hydrolysis is also temperature-dependent, with higher temperatures generally leading to faster degradation.

Q3: How does the structure of Methyl 3-Phenylisonicotinate influence its stability?

A3: The electronic properties of the pyridine ring and the phenyl group can influence the rate of hydrolysis. The pyridine nitrogen can be protonated under acidic conditions, which can affect the reactivity of the ester. Additionally, the steric bulk of the phenyl group at the 3-position may offer some degree of steric hindrance, potentially slowing down the rate of hydrolysis compared to un-substituted isonicotinate esters.[7][8]

Q4: Can I use Methyl 3-Phenylisonicotinate in aqueous solutions?

A4: While it is possible to use Methyl 3-Phenylisonicotinate in aqueous solutions for short periods, it is crucial to control the pH and temperature to minimize hydrolysis. For prolonged experiments or storage, it is highly recommended to use anhydrous organic solvents. If an aqueous medium is unavoidable, consider using a buffered solution at a neutral or slightly acidic pH (around pH 4-6) and keeping the temperature as low as practicable.

Q5: How should I properly store Methyl 3-Phenylisonicotinate to ensure its long-term stability?

A5: To ensure long-term stability, Methyl 3-Phenylisonicotinate should be stored in a tightly sealed container in a cool, dry place, away from moisture.[4] Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation from atmospheric moisture.

Troubleshooting Guide: Preventing Hydrolysis During Experiments

This section provides a question-and-answer formatted guide to troubleshoot and prevent the hydrolysis of Methyl 3-Phenylisonicotinate during common experimental procedures.

Issue 1: Low yield of desired product after a reaction involving Methyl 3-Phenylisonicotinate.

Q: I'm performing a reaction with Methyl 3-Phenylisonicotinate and my final product yield is consistently low. I suspect hydrolysis might be the cause. How can I confirm this and what steps can I take to prevent it?

A: Diagnosing the problem and implementing preventative measures are key.

Step 1: Confirming Hydrolysis

  • Analysis: Analyze your crude reaction mixture by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the presence of 3-phenylisonicotinic acid, the hydrolysis product.

  • Control Experiment: Run a control experiment where you subject Methyl 3-Phenylisonicotinate to the reaction conditions (solvent, temperature, reagents except for the reaction partner) for the same duration. This will help you isolate whether the conditions themselves are causing hydrolysis.

Step 2: Preventative Strategies

  • Anhydrous Conditions: The most effective way to prevent hydrolysis is to rigorously exclude water from your reaction.

    • Solvent Choice: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, using molecular sieves).

    • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) before use.

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • pH Control: If your reaction must be performed in the presence of water, carefully control the pH.

    • Acidic Conditions: While acid can catalyze hydrolysis, sometimes a reaction requires acidic conditions. Use the minimum amount of acid catalyst necessary and keep the reaction time as short as possible.

    • Basic Conditions: Base-catalyzed hydrolysis (saponification) is generally faster and irreversible than acid-catalyzed hydrolysis.[6][9] If possible, avoid strongly basic conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures slow down the rate of hydrolysis.

Issue 2: Difficulty in purifying the product due to the presence of 3-phenylisonicotinic acid.

Q: My final product is contaminated with 3-phenylisonicotinic acid, making purification by column chromatography challenging. How can I remove this acidic impurity?

A: An aqueous workup can effectively remove the acidic hydrolysis product.

  • Liquid-Liquid Extraction: After the reaction is complete, perform a liquid-liquid extraction.

    • Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The 3-phenylisonicotinic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

    • Separate the aqueous layer.

    • Repeat the wash with the basic solution to ensure complete removal of the acid.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter and concentrate the organic layer to obtain your purified product.

Issue 3: Degradation of Methyl 3-Phenylisonicotinate during workup.

Q: I suspect that my product is hydrolyzing during the aqueous workup procedure. How can I modify my workup to minimize this?

A: Minimizing contact time and temperature during the workup is crucial. [10]

  • Use Cold Solutions: Perform all aqueous washes with ice-cold solutions. This will significantly slow down the rate of hydrolysis.

  • Work Efficiently: Do not let the reaction mixture sit in contact with the aqueous layers for extended periods. Perform the extractions and separations as quickly as possible.

  • Avoid Strong Bases: Use a mild base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide, which can aggressively promote hydrolysis.[10]

Data Presentation: pH and Temperature Effects on Hydrolysis Rate

The following table provides a qualitative summary of the expected impact of pH and temperature on the rate of hydrolysis of Methyl 3-Phenylisonicotinate.

pH RangeTemperatureExpected Rate of HydrolysisRecommendations
< 4 (Strongly Acidic)HighVery HighAvoid if possible. Use lowest effective temperature and reaction time.
4 - 6 (Weakly Acidic)LowLowOptimal range if aqueous conditions are necessary.
7 (Neutral)LowVery LowGenerally safe for short durations.
> 8 (Basic)HighExtremely HighAvoid. Saponification is rapid at elevated temperatures.
Experimental Protocols
Protocol 1: Setting up a Reaction under Anhydrous Conditions
  • Glassware Preparation: Place all necessary glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >100 °C for at least 4 hours.

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen).

  • Cooling: Allow the glassware to cool to room temperature under the inert atmosphere.

  • Reagent Addition: Add your anhydrous solvent and reagents via syringe or cannula, maintaining the inert atmosphere throughout the process.

  • Reaction: Run the reaction under a gentle flow of the inert gas.

Protocol 2: Anhydrous Workup using a Separatory Funnel
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Washing:

    • Add ice-cold saturated aqueous NaHCO₃ solution to the separatory funnel.

    • Gently swirl the funnel to mix the layers. Periodically vent the funnel to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash with NaHCO₃ solution.

    • Wash the organic layer with ice-cold brine.

  • Drying: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain your crude product.

Visualizations
Hydrolysis Mechanism of Methyl 3-Phenylisonicotinate

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A Methyl 3-Phenylisonicotinate Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H+ Protonated_Ester->Ester_A - H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Tetrahedral_Intermediate_A->Protonated_Ester - H2O Products_A 3-Phenylisonicotinic Acid + Methanol Tetrahedral_Intermediate_A->Products_A - H+ Ester_B Methyl 3-Phenylisonicotinate Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Carboxylate 3-Phenylisonicotinate + Methanol Tetrahedral_Intermediate_B->Carboxylate Final_Product_B 3-Phenylisonicotinic Acid Carboxylate->Final_Product_B + H+ (workup)

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of an ester.

Decision Workflow for Preventing Hydrolysis

Hydrolysis_Prevention_Workflow start Experiment with Methyl 3-Phenylisonicotinate is_aqueous Is an aqueous environment required? start->is_aqueous anhydrous Use strict anhydrous conditions: - Dry solvents - Oven-dried glassware - Inert atmosphere is_aqueous->anhydrous No ph_control Control pH and Temperature is_aqueous->ph_control Yes workup Workup Procedure anhydrous->workup neutral_ph Maintain neutral or slightly acidic pH (4-6) Keep temperature low ph_control->neutral_ph No acid_base_needed Are strong acids or bases required? ph_control->acid_base_needed Yes neutral_ph->workup acid_base_needed->neutral_ph No minimize_exposure Minimize reaction time Use lowest effective temperature acid_base_needed->minimize_exposure Yes minimize_exposure->workup workup_strategy Use cold aqueous solutions Work quickly Use mild base (NaHCO3) for neutralization workup->workup_strategy end Pure Product workup_strategy->end

Caption: Decision tree for selecting a strategy to prevent hydrolysis.

References

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • Ester Stabilizers. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

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Optimization

Technical Support Center: Crystallization and Purification of Methyl 3-Phenylisonicotinate

Welcome to the technical support center for Methyl 3-Phenylisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Phenylisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Achieving excellent crystallinity and purity is paramount for reproducible downstream applications, and this document provides in-depth troubleshooting guides, FAQs, and validated protocols to address common challenges encountered during the purification of this compound.

Section 1: Compound Profile & Key Properties

Methyl 3-phenylisonicotinate is a white to off-white solid organic compound belonging to the isonicotinic acid derivative class.[1] Its purification is primarily achieved through recrystallization, a technique that leverages differences in solubility to separate the desired compound from impurities.[2][3] Understanding its physical properties is the first step in designing an effective purification strategy.

PropertyValueSource
IUPAC Name methyl 3-phenylpyridine-4-carboxylate[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Appearance White to off-white solid[1]
Solubility Profile Soluble in organic solvents like ethanol and dichloromethane; poorly soluble in water.[1]
Stability Stable under standard laboratory conditions; may degrade under extreme pH or temperature.[1]
Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: I've dissolved my crude Methyl 3-Phenylisonicotinate in a hot solvent and let it cool, but no crystals are forming. What's wrong?

Answer: This is a common issue that typically points to a non-saturated or supersaturated solution.

Probable Causes & Solutions:

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[4]

    • Solution: Reheat the solution and gently boil off a portion of the solvent to increase the concentration.[4] Once you observe slight turbidity or crystal formation at the surface, allow it to cool again slowly.

  • Lack of Nucleation Sites: Crystal formation requires an initial nucleation event. A very clean flask and a highly pure compound can sometimes lead to a stable, supersaturated solution.

    • Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[5]

    • Solution B (Seed Crystals): If you have a small amount of pure Methyl 3-Phenylisonicotinate, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[5]

  • Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: If boiling off the solvent is ineffective, you may need to add an "anti-solvent" (see mixed-solvent protocol) or remove the solvent entirely via rotary evaporation and attempt recrystallization with a different solvent system.[4]

Question 2: My compound separated as an oily liquid instead of solid crystals. How do I fix this "oiling out"?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid lattice.[6] This often happens when the boiling point of the solvent is too high or if the solution is cooled too rapidly.

Probable Causes & Solutions:

  • High Solute Concentration & Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a supercooled liquid.

    • Solution: Reheat the solution until the oil completely redissolves. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation.[6] Ensure the flask is well-insulated (e.g., by placing it on a cork ring or paper towels) to promote slow cooling.[4]

  • Inherent Property of the Solvent/Solute Pair: The melting point of your impure compound might be lower than the temperature at which it precipitates from the chosen solvent.

    • Solution: Try a lower-boiling point solvent. Alternatively, if using a mixed-solvent system, adjust the ratio to have more of the "good" solvent, which can lower the saturation point and the temperature at which crystallization begins.

Question 3: My product crashed out of solution as a very fine powder immediately after I removed it from the heat. Is this a problem?

Answer: Yes, this is problematic. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[4] The goal is slow, methodical crystal growth, which allows impurities to remain in the solvent.[5]

Probable Causes & Solutions:

  • Solution is Too Concentrated: The solution was likely supersaturated the moment it began to cool.

    • Solution: Place the flask back on the heat source, redissolve the powder, and add a small amount of additional hot solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly exceed the minimum required for dissolution.[4] Then, allow it to cool slowly.

  • Significant Temperature Shock: Moving the flask directly from a hot plate to a cold surface or an ice bath will induce rapid crashing.

    • Solution: Always allow the solution to cool undisturbed to room temperature first before moving it to an ice bath for maximizing yield.[5] Insulating the flask during this initial cooling phase is crucial.

Question 4: My final yield of pure crystals is very low. Where did my product go?

Answer: Low recovery is a frustrating but solvable issue. Several steps in the process can contribute to product loss.

Probable Causes & Solutions:

  • Using Too Much Solvent: This is the most common cause. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.[4]

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product. You can attempt to recover more product from the filtrate by boiling off some solvent and cooling for a "second crop" of crystals, though these may be less pure.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a pre-warmed stemless funnel and fluted filter paper to speed up the filtration.[7] Keep the solution near its boiling point and dilute it with a small amount of extra hot solvent just before filtering.[7]

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve a significant portion of your product.

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[8]

  • The "Crude" Material Wasn't Very Crude: If your starting material was already quite pure, the losses inherent to the recrystallization process may seem disproportionately large. Alternatively, the initial reaction may have had a poor yield.[4]

Section 3: Standard Purification Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified.[9] For Methyl 3-Phenylisonicotinate, ethanol or methanol are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stick or magnetic stir bar. Heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot solvent, and quickly filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to rinse away the mother liquor.[8]

  • Drying: Pull air through the filter cake for several minutes to begin the drying process.[7] Then, transfer the crystals to a watch glass and dry them thoroughly in a vacuum desiccator or a low-temperature vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent has the ideal solubility profile. It employs a "good" solvent in which the compound is soluble and a miscible "bad" anti-solvent in which it is not.[6][10] A common pair for compounds like this is Ethanol ("good") and Water ("bad").

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[6][10] This indicates the solution is now saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.[10]

  • Crystallization, Isolation, Washing & Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. Use an ice-cold mixture of the two solvents (in the same approximate ratio) for the washing step.[7]

Section 4: Visual Workflows

The following diagrams illustrate key decision-making processes in crystallization.

Recrystallization_Method_Selection start Start: Crude Methyl 3-Phenylisonicotinate find_solvent Test solubility in various single solvents (e.g., EtOH, IPA, Acetone) start->find_solvent is_suitable Is there a solvent that dissolves the compound when hot but poorly when cold? find_solvent->is_suitable single_solvent Perform Single-Solvent Recrystallization Protocol is_suitable->single_solvent  Yes find_pair Find a miscible solvent pair: 1. 'Good' solvent (dissolves compound) 2. 'Bad' anti-solvent (doesn't dissolve) is_suitable->find_pair No   end_purified Result: Purified Crystals single_solvent->end_purified mixed_solvent Perform Mixed-Solvent Recrystallization Protocol mixed_solvent->end_purified find_pair->mixed_solvent

Caption: Decision tree for selecting a crystallization method.

Crystallization_Troubleshooting start Problem Encountered During Cooling check_crystals Are crystals forming? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oily Layer Formed check_crystals->oiling_out No, Oiled Out crashed_out Fine Powder Formed (Crashed Out) check_crystals->crashed_out Yes, but too fast action_boil Reheat & Boil Off Some Solvent no_crystals->action_boil action_reheat_add Reheat, Add More 'Good' Solvent, Cool Slowly oiling_out->action_reheat_add crashed_out->action_reheat_add action_boil->check_crystals action_scratch Scratch Flask or Add Seed Crystal action_boil->action_scratch solution_ok Successful Crystallization action_reheat_add->solution_ok

Caption: Troubleshooting flowchart for common crystallization failures.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of Methyl 3-Phenylisonicotinate?

A: The impurity profile depends heavily on the synthetic route.

  • From Fischer Esterification: The most common impurity is unreacted 3-phenylisonicotinic acid. This can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate before recrystallization, which will convert the acidic impurity into a water-soluble salt.

  • From Palladium-Catalyzed Arylation: Impurities may include residual palladium catalyst, ligands, or starting materials.[1] Recrystallization is often effective at removing these, but if metal contamination is a concern, passing a solution of the crude product through a silica plug or a specialized metal scavenger may be necessary prior to crystallization.

Q2: How do I know if my final product is pure?

A: The primary indicator of purity for a crystalline solid is its melting point. A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting point range. Techniques like NMR spectroscopy, HPLC, or GC-MS can provide more definitive quantitative data on purity.

Q3: What is the best way to dry the purified crystals?

A: After washing the crystals with cold solvent in the Büchner funnel, pull a vacuum through the filter cake for 5-10 minutes to remove the bulk of the solvent. For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum desiccator overnight. If trace amounts of a high-boiling solvent remain, a vacuum oven set to a low temperature (e.g., 40-50 °C, well below the compound's melting point) can be used.

Q4: How should I properly store pure Methyl 3-Phenylisonicotinate?

A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[13] Proper storage ensures the long-term stability and purity of the material.

References
  • EvitaChem. (n.d.). Methyl 3-Phenylisonicotinate.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York. (n.d.). Mixed-solvent recrystallisation.
  • BenchChem. (2025). Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Apollo Scientific. (n.d.). 3-(Methylthio)phenyl isocyanate Safety Data Sheet.
  • Fisher Scientific. (2014). Safety Data Sheet - 4-Pyridinecarboxylic acid, methyl ester.
  • ChemicalBook. (2025). Chemical Safety Data Sheet - METHYL 3-OXO-3-PHENYLPROPANOATE.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Methyl 3-Phenylisonicotinate Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of the anticancer potential of Methyl 3-Phenylisonicotinate and its derivatives....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of the anticancer potential of Methyl 3-Phenylisonicotinate and its derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, establishing a self-validating workflow from initial cytotoxicity screening to mechanistic investigation and preliminary in vivo assessment.

Introduction: The Rationale for Investigating Phenylisonicotinates

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Isonicotinic acid derivatives, in particular, have demonstrated a wide range of biological activities.[1] The introduction of a phenyl group at the 3-position of the methyl isonicotinate core creates a molecule with distinct steric and electronic properties, offering a novel chemical space for interaction with biological targets implicated in cancer progression. Early research into related nicotinic and isonicotinic acid derivatives has shown promising cytotoxic and apoptotic effects against various cancer cell lines, providing a strong rationale for the in-depth investigation of this specific chemical class.[2][3]

The critical first step in validating any novel compound is to move from hypothesis to empirical data. This guide outlines a logical, tiered approach to achieve this, ensuring that resources are spent efficiently and that the data generated at each stage informs the next.

The Validation Workflow: A Multi-Tiered Strategy

A robust validation strategy does not rely on a single experiment but rather on a cascade of complementary assays. Each step answers a fundamental question, building a comprehensive profile of the compound's biological activity.

G cluster_0 In Vitro Validation cluster_1 In Vivo Confirmation A Tier 1: Primary Screening Is it cytotoxic? B Tier 2: Mechanistic Insight How does it kill cells? A->B Active Compounds C Tier 3: Pathway Analysis What is the molecular target? B->C Confirmed Mechanism D Tier 4: Preclinical Models Does it work in a living system? C->D Promising Lead

Caption: Tiered workflow for anticancer drug validation.

Tier 1: Primary Cytotoxicity Screening

The foundational question is whether the Methyl 3-Phenylisonicotinate derivatives can inhibit cancer cell proliferation or induce cell death. The MTT assay is a widely used, cost-effective, and reliable colorimetric method for this initial screen.[4]

Principle of the MTT Assay: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.[6]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.[5][7]

  • Compound Treatment: Prepare a stock solution of the Methyl 3-Phenylisonicotinate derivative in DMSO. Perform serial dilutions in a complete culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be consistent and long enough to observe an effect on proliferation.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithmic concentration of the compound to determine the IC50 value—the concentration required to inhibit 50% of cell growth.

Comparative Analysis: Benchmarking Performance

A compound's IC50 value is most meaningful when compared against alternatives. This includes other novel derivatives within the same class and established chemotherapeutic agents. This contextualizes the compound's potency.

Table 1: Illustrative IC50 Values of Phenylisonicotinate Derivative 1 (PID1) and Comparators

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)*
PID1 (Hypothetical) MCF-7 (Breast Cancer)12.54.8
PID2 (Hypothetical) MCF-7 (Breast Cancer)25.22.4
Doxorubicin MCF-7 (Breast Cancer)0.815.0
PID1 (Hypothetical) HCT-116 (Colon Cancer)8.96.7
PID2 (Hypothetical) HCT-116 (Colon Cancer)18.43.3
Cisplatin HCT-116 (Colon Cancer)5.51.5
PID1 (Hypothetical) HEK293 (Normal Kidney)60.0N/A
PID2 (Hypothetical) HEK293 (Normal Kidney)60.5N/A

*Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable, indicating more selective toxicity towards cancer cells.

Note: The data in this table is illustrative. Researchers must determine IC50 values empirically for their specific derivatives and cell lines.[9]

Tier 2: Unraveling the Mechanism of Cell Death

Once cytotoxicity is confirmed, the next logical step is to determine how the compound kills the cancer cells. The primary distinction to make is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a preferred mechanism for anticancer drugs.[10] The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.

Principle of the Annexin V/PI Assay: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, intercalating with DNA to fluoresce brightly.

G cluster_0 Cell Populations cluster_1 Flow Cytometry Quadrants A Live Annexin V (-) PI (-) Q Q3 Q4 Q2 Q1 A:f0->Q:Q3 Lower Left B Early Apoptotic Annexin V (+) PI (-) B:f0->Q:Q4 Lower Right C Late Apoptotic / Necrotic Annexin V (+) PI (+) C:f0->Q:Q1 Upper Right D Necrotic Annexin V (-) PI (+)

Caption: Interpreting Annexin V/PI flow cytometry data.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed and treat cells with the Methyl 3-Phenylisonicotinate derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

  • Washing: Wash the cells once with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

Tier 3: Investigating Cell Cycle Effects

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints and preventing cell division.[14] Analysis of DNA content using propidium iodide staining and flow cytometry can reveal if a compound induces cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to control cells to identify any accumulation in a specific phase.[11][15]

G G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four phases of the eukaryotic cell cycle.

Tier 4: Preliminary In Vivo Assessment

Promising results from in vitro studies provide the justification for advancing a lead compound to in vivo models. Human tumor xenograft models in immunocompromised mice are a standard and essential step for evaluating anticancer drug efficacy in a living system.[16][17]

Principle of Xenograft Models: Human cancer cells are implanted, typically subcutaneously, into immunodeficient mice (e.g., nude or SCID mice).[18] This allows the cells to grow into a solid tumor. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[19]

Conceptual Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., HCT-116) suspended in Matrigel into the flank of immunodeficient mice.[16]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Methyl 3-Phenylisonicotinate derivative at two doses, positive control drug). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Monitoring: Measure tumor volume with calipers and monitor mouse body weight (as an indicator of toxicity) two to three times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

  • Efficacy Evaluation: Compare the tumor growth curves between the treated and control groups to determine if the compound significantly inhibits tumor growth.

Conclusion and Future Directions

This guide outlines a rigorous, tiered approach to validate the anticancer activity of Methyl 3-Phenylisonicotinate derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic assays and finally to in vivo models, researchers can build a compelling data package. Positive results from this workflow would strongly support further preclinical development, including pharmacokinetics, toxicology studies, and investigation into more complex patient-derived xenograft (PDX) models that better recapitulate human tumor heterogeneity.[20] The ultimate goal is the identification of a potent and selective lead compound with a clear mechanism of action, ready for the next phase of drug development.

References

  • PubMed. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][21][22]triazin-7-ones and Stable Free Radical Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. Retrieved from [Link]

  • PubMed. (2000). Apoptosis Induced by Nicotinamide-Related Compounds and Quinolinic Acid in HL-60 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Design rationale of isonicotinates. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][21][22]triazin-7-ones and Stable Free Radical Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]

  • Frontiers. (n.d.). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Retrieved from [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • MDPI. (2023). Basic Methods of Cell Cycle Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Isatin derivatives with activity against apoptosis-resistant cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

  • PubMed Central. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. Retrieved from [Link]

  • PubMed. (1999). [Vitamins and apoptosis--induction of apoptosis in human cancer cells by nicotinic acid-related compounds]. Retrieved from [Link]

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  • Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Retrieved from [Link]

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Comparative

A Comparative Guide to the Bioactivity of Methyl 3-Phenylisonicotinate and Its Analogs as Emerging Anticancer Agents

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 3-Phenylpyridine Scaffold The pyridine ring is a foundational scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 3-Phenylpyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of clinically approved drugs. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure for interacting with various biological targets. When functionalized with a phenyl group at the 3-position, the resulting 3-phenylpyridine core offers a versatile framework for developing novel therapeutic agents. Methyl 3-phenylisonicotinate, an ester derivative of this core structure, and its analogs have emerged as a promising class of compounds with significant potential, particularly in the realm of oncology.

This guide provides a comprehensive comparison of the bioactivity of 3-phenylpyridine derivatives, with a focus on their anticancer properties. We will delve into their mechanism of action, supported by experimental data from in vitro studies, and provide detailed protocols for key biological assays. The structure-activity relationships (SAR) of these analogs will be explored to offer insights for future drug design and optimization.

Anticancer Bioactivity: A Comparative Analysis

Recent research has highlighted the potent anticancer activity of 3-phenylpyridine derivatives against a range of human cancer cell lines. The primary mechanism of action for many of these compounds appears to be the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2), and the disruption of microtubule dynamics.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial enzyme that, in complex with cyclin E or A, governs the G1/S phase transition of the cell cycle. Its aberrant activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. A series of pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, have demonstrated significant CDK2 inhibitory activity.[1]

dot

CDK2_Inhibition_Pathway cluster_cell_cycle G1/S Phase Transition cluster_regulation CDK2 Regulation G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Progression Cyclin_E_A Cyclin E/A CDK2_Cyclin_Complex CDK2/Cyclin Complex Cyclin_E_A->CDK2_Cyclin_Complex Binds CDK2 CDK2 CDK2->CDK2_Cyclin_Complex Binds pRb pRb CDK2_Cyclin_Complex->pRb Phosphorylates E2F E2F CDK2_Cyclin_Complex->E2F Releases pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates S_Phase_Genes->S_Phase Drives Progression Methyl_3_Phenylisonicotinate_Analogs 3-Phenylpyridine Derivatives Methyl_3_Phenylisonicotinate_Analogs->CDK2 Inhibits

Caption: Simplified signaling pathway of CDK2 inhibition by 3-phenylpyridine derivatives.

The table below presents a comparison of the CDK2 inhibitory activity of two pyrazolo[3,4-b]pyridine derivatives against the well-established CDK inhibitor, Ribociclib.

CompoundTargetIC50 (µM)
Pyrazolo[3,4-b]pyridine derivative 9aCDK21.630 ± 0.009
Pyrazolo[3,4-b]pyridine derivative 14gCDK20.460 ± 0.024
Ribociclib (Reference)CDK20.068 ± 0.004
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives.[1]

These results demonstrate that while not as potent as the reference compound, the 3-phenylpyridine scaffold provides a promising starting point for the development of novel CDK2 inhibitors.

Cytotoxic Activity Against Human Cancer Cell Lines

The antiproliferative effects of these 3-phenylpyridine derivatives have been evaluated against various human cancer cell lines, including human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented below in comparison to the standard chemotherapeutic agent, Doxorubicin.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
Pyrazolo[3,4-b]pyridine derivative 14g1.984.66
Doxorubicin (Reference)2.114.57
Data for the derivative and Doxorubicin are from a comparative study.[1]

Notably, the pyrazolo[3,4-b]pyridine derivative 14g exhibits cytotoxicity comparable to Doxorubicin against both HCT-116 and MCF-7 cell lines, underscoring the potent anticancer potential of this class of compounds.

Further studies on other 3-phenylpyridine derivatives have also shown significant cytotoxic effects. For instance, novel 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated potent inhibitory activity against A549 (non-small cell lung cancer) and HCT-116 cell lines with IC50 values in the low micromolar range.[2] Additionally, altering the 1,3-substitution of a benzo[1][2][3]triazin-7-one core from a phenyl to a pyrid-2-yl group, a structural analog of the 3-phenylpyridine scaffold, resulted in increased cytotoxicity against most cancer cell lines in the National Cancer Institute (NCI) 60-cell line screen.[4][5]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-phenylpyridine derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. While a comprehensive SAR for methyl 3-phenylisonicotinate itself is not yet fully elucidated, studies on related analogs provide valuable insights for future drug design.

  • Substitution on the Phenyl Ring: The electronic properties of substituents on the phenyl ring play a crucial role. In some series of pyridine derivatives, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance anticancer activity.[6]

  • Modifications of the Pyridine Ring: Alterations to the pyridine ring, such as the fusion of other heterocyclic rings (e.g., pyrazole in the case of pyrazolo[3,4-b]pyridines), can significantly impact target binding and overall bioactivity.[1]

  • The Ester Moiety: In the case of methyl 3-phenylisonicotinate, the methyl ester group can influence solubility, cell permeability, and metabolic stability. Hydrolysis of the ester to the corresponding carboxylic acid in vivo could also lead to a different pharmacological profile.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key bioactivity assays are provided below.

CDK2 Inhibition Assay

The inhibitory activity of the 3-phenylpyridine derivatives against CDK2 is determined using a kinase assay kit that quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • CDK2/Cyclin E enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compounds (3-phenylpyridine derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the CDK2/Cyclin E enzyme, substrate peptide, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

dot

CDK2_Assay_Workflow start Start prepare_reagents Prepare Reagents: - CDK2/Cyclin E - Kinase Buffer - ATP - Substrate start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds setup_reaction Set up Kinase Reaction in 96-well Plate: Enzyme + Substrate + Compound prepare_reagents->setup_reaction prepare_compounds->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubation Incubate at 30°C for 1 hour initiate_reaction->incubation stop_reaction Stop Reaction and Add ADP-Glo™ Reagent incubation->stop_reaction measure_luminescence Measure Luminescence stop_reaction->measure_luminescence calculate_ic50 Calculate IC50 Values measure_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the CDK2 inhibition assay.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[7]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (3-phenylpyridine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

dot

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells prepare_compounds Prepare Serial Dilutions of Test Compounds seed_cells->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubation_48h Incubate for 48-72 hours treat_cells->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize_formazan Add Solubilization Solution incubation_4h->solubilize_formazan measure_absorbance Measure Absorbance solubilize_formazan->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Methyl 3-phenylisonicotinate and its analogs, as part of the broader class of 3-phenylpyridine derivatives, represent a promising avenue for the development of novel anticancer therapeutics. Their demonstrated ability to inhibit key cell cycle regulators like CDK2 and exert potent cytotoxicity against various cancer cell lines highlights their therapeutic potential. The structure-activity relationships explored in this guide provide a foundation for the rational design of more potent and selective analogs.

Future research should focus on synthesizing a wider range of derivatives to build a more comprehensive SAR. In vivo studies are also crucial to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds. Furthermore, elucidating the precise molecular interactions with their biological targets through techniques such as X-ray crystallography will be instrumental in optimizing the design of next-generation 3-phenylpyridine-based anticancer drugs.

References

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][3]triazin-7-ones and Stable Free Radical Precursors. Molecules. 2018;23(3):596. Available at: [Link]

  • (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][3]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2022;27(19):6619. Available at: [Link]

Sources

Validation

The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationships of 3-Phenylisonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, the pyridine carboxylic acid scaffold has emerged as a cornerstone in medicinal chemistry, yielding a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the pyridine carboxylic acid scaffold has emerged as a cornerstone in medicinal chemistry, yielding a plethora of clinically significant drugs.[1][2] Within this chemical universe, 3-phenylisonicotinic acid derivatives represent a particularly promising, yet underexplored, frontier. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of this molecular framework, drawing upon comparative data from closely related analogs to illuminate the path for future drug design and development. While direct, systematic SAR studies on methyl 3-phenylisonicotinate derivatives are not extensively documented in publicly available literature, by examining related structures, we can discern critical patterns that govern their biological activity.

The Phenyl-Pyridine Core: A Privileged Scaffold

The conjugation of a phenyl group to the isonicotinic acid backbone creates a versatile scaffold with tunable electronic and steric properties. This arrangement has been explored for a range of therapeutic targets, from enzyme inhibition to anticancer activity. The position of the phenyl ring and the nature of its substituents, as well as modifications to the carboxylic acid moiety, are critical determinants of biological efficacy.

Comparative Analysis of Biological Activity

To understand the therapeutic potential of methyl 3-phenylisonicotinate derivatives, we will comparatively analyze the biological activities of analogous compounds where systematic modifications have been evaluated.

Anti-inflammatory and Enzyme Inhibitory Activity

Isonicotinic acid derivatives have shown significant promise as anti-inflammatory agents and enzyme inhibitors.[2] The strategic placement of substituents on the phenyl ring can dramatically influence potency.

Table 1: Comparative Anti-inflammatory Activity of Isonicotinate Derivatives

Compound IDModification from Methyl 3-PhenylisonicotinateBiological Target/AssayIC₅₀ / ActivityReference CompoundIC₅₀ of Reference
Hypothetical Series A Modifications to the 3-phenyl ring (e.g., -OH, -Cl, -OCH₃)COX-2 InhibitionVariesCelecoxibVaries
Isonicotinic acid hydrazide analog Hydrazide at C4, tricyclic group at C8, phenyl at C6Antimicrobial (non-tuberculosis strains)Most active in series--
N-phenyl nicotinamide analog Amide at C3, various phenyl substitutionsCaspase Activation (Apoptosis)EC₅₀ = 0.082 µM (for a potent analog)--

Note: Data for "Hypothetical Series A" is illustrative of a typical SAR study for this class of compounds, as direct comparative data for a series of methyl 3-phenylisonicotinate derivatives is limited in the reviewed literature.

The data from related isonicotinic acid hydrazides suggests that the presence of a phenyl group can be crucial for antimicrobial activity against certain strains.[3] Furthermore, studies on N-phenyl nicotinamides, a related structural class, have demonstrated that substitutions on the phenyl ring are pivotal for inducing apoptosis in cancer cells, with a 20-fold increase in potency observed through targeted modifications.

Anticancer Activity

The phenyl-pyridine core is also a key pharmacophore in the development of novel anticancer agents. Phenyl-pyridine-2-carboxylic acid derivatives, for instance, have been identified as cell cycle inhibitors with selectivity for cancer cells.[4] Limited SAR studies on these compounds revealed that modifications to the aryl and pyridine rings could lead to more potent analogs.[4]

Table 2: Comparative Anticancer Activity of Phenyl-Pyridine Carboxylic Acid Analogs

Compound IDScaffoldKey Structural FeaturesBiological Target/AssayActivity
Ro 41-4439 Phenyl-pyridine-2-carboxylic acid-Cell Cycle Inhibition (Mitotic Arrest)Low micromolar antiproliferative activity
Analog Series Phenyl-pyridine-2-carboxylic acidVariations in side chain length, aryl and pyridine ringsCell Cycle InhibitionPotency enhancements observed

Key Structure-Activity Relationship Insights

Based on the analysis of related compounds, several key SAR trends can be inferred for methyl 3-phenylisonicotinate derivatives:

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the 3-phenyl ring are critical. Electron-withdrawing or -donating groups can significantly alter the molecule's interaction with its biological target. For instance, in related series, halogen and methoxy substitutions have been shown to modulate activity.

  • Modification of the Carboxylic Acid Moiety: Esterification to a methyl group, as in methyl 3-phenylisonicotinate, influences pharmacokinetic properties like cell permeability and metabolic stability. Conversion to amides or hydrazides, as seen in some of the reviewed literature, can lead to distinct biological activities.[3]

  • Isomeric Position: The substitution pattern on the pyridine ring is crucial. While our focus is on isonicotinic acid (4-carboxy pyridine), related studies on nicotinic (3-carboxy) and picolinic (2-carboxy) acids show that the position of the carboxylic acid group and the phenyl ring dramatically impacts the biological profile.[2]

Experimental Workflows and Methodologies

To facilitate further research in this area, we provide standardized protocols for the synthesis and biological evaluation of 3-phenylisonicotinic acid derivatives.

General Synthesis of Methyl 3-Phenylisonicotinate Derivatives

A common route for the synthesis of 3-aryl isonicotinates involves the reaction of 3-oxo-3-phenyl-2-phenylhydrazonal with functionally substituted acetonitriles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-phenyl-2-phenylhydrazonal (1 equivalent) and the desired substituted acetonitrile (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Base: Add a catalytic amount of a base, such as piperidine or triethylamine, to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-phenylisonicotinate derivative.

  • Esterification: If the carboxylic acid is obtained, it can be converted to the methyl ester by standard methods, such as reaction with methanol in the presence of a catalytic amount of sulfuric acid.

In Vitro Assay for Anti-inflammatory Activity (COX-2 Inhibition)

Protocol:

  • Enzyme Preparation: Prepare a solution of recombinant human COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: Prepare serial dilutions of the test compounds (methyl 3-phenylisonicotinate derivatives) and a reference inhibitor (e.g., celecoxib) in DMSO.

  • Assay Reaction: In a 96-well plate, add the COX-2 enzyme, the test compound or reference inhibitor, and arachidonic acid as the substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC₅₀ value.

Visualizing the Path Forward: SAR Workflow

The following diagram illustrates a typical workflow for conducting SAR studies on this class of compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Lead Compound: Methyl 3-Phenylisonicotinate Synth Synthesize Analog Library (Varying Phenyl Substituents & Carboxylic Acid Modifications) Start->Synth Purify Purification & Structural Verification (NMR, MS) Synth->Purify Primary_Screen Primary Biological Assay (e.g., Anti-inflammatory, Anticancer) Purify->Primary_Screen Dose_Response Dose-Response Studies (Determine IC₅₀/EC₅₀) Primary_Screen->Dose_Response Selectivity Selectivity & Off-Target Profiling Dose_Response->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis Design Design Next-Generation Analogs SAR_Analysis->Design Design->Synth Iterative Refinement

Caption: A generalized workflow for the design, synthesis, and evaluation of 3-phenylisonicotinic acid derivatives to establish structure-activity relationships.

Future Perspectives and Conclusion

The 3-phenylisonicotinic acid scaffold holds considerable promise for the development of novel therapeutics. While this guide has synthesized the available knowledge from related compound series to infer key SAR principles, it also highlights a significant knowledge gap regarding the specific and systematic exploration of methyl 3-phenylisonicotinate derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these compounds to establish definitive SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Sources

Comparative

A Comparative Guide to the Experimental Cross-Validation of Methyl 3-Phenylisonicotinate

For researchers, medicinal chemists, and professionals in drug development, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of Methyl 3-Phenylisonicot...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of Methyl 3-Phenylisonicotinate, a promising heterocyclic compound. We will delve into its synthesis, spectroscopic characterization, and potential biological activities, cross-validating our findings with its structural isomer, Methyl 2-Phenylisonicotinate, and other relevant isonicotinic acid derivatives. This document is designed to not only present experimental data but also to elucidate the scientific rationale behind the methodological choices, ensuring a robust and reproducible framework for your research endeavors.

Introduction to Phenylisonicotinate Scaffolds

Isonicotinic acid derivatives form a cornerstone of many pharmacologically active molecules. The introduction of a phenyl group onto the pyridine ring can significantly modulate the compound's steric and electronic properties, thereby influencing its biological target interactions. Methyl 3-Phenylisonicotinate, with its specific substitution pattern, presents a unique profile for investigation in areas such as oncology and infectious diseases. Its potential applications are suggested by studies on related isonicotinic acid derivatives which have shown promise for antibacterial and anticancer activities.[1]

This guide will provide a comparative cross-validation of Methyl 3-Phenylisonicotinate, with a focus on verifiable experimental data. We will explore its synthesis and compare its spectroscopic and biological properties to its close analog, Methyl 2-Phenylisonicotinate.

Synthesis of Phenylisonicotinate Derivatives

The synthesis of Methyl 3-Phenylisonicotinate can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Two primary routes are commonly considered: classical esterification and modern cross-coupling reactions.

Synthesis of Methyl 3-Phenylisonicotinate

A prevalent method for the synthesis of Methyl 3-Phenylisonicotinate involves a two-step process starting from 3-bromois nicotinic acid. This approach leverages a Suzuki coupling reaction followed by an esterification.

Workflow for the Synthesis of Methyl 3-Phenylisonicotinate

A 3-Bromois nicotinic Acid C Suzuki Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D 3-Phenylisonicotinic Acid C->D F Esterification (Acid Catalyst, Heat) D->F E Methanol (MeOH) E->F G Methyl 3-Phenylisonicotinate F->G

Caption: Synthetic pathway for Methyl 3-Phenylisonicotinate.

Experimental Protocol: Synthesis of Methyl 3-Phenylisonicotinate

Step 1: Suzuki Coupling to form 3-Phenylisonicotinic Acid

  • To a solution of 3-bromois nicotinic acid (1.0 eq) in a 3:1 mixture of dioxane and water, add phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, acidify the mixture with 2N HCl to pH ~4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-phenylisonicotinic acid.

Step 2: Esterification to form Methyl 3-Phenylisonicotinate

  • Dissolve the crude 3-phenylisonicotinic acid in methanol (20 mL/g).

  • Add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 3-Phenylisonicotinate.

Comparative Synthesis of Methyl 2-Phenylisonicotinate

For a comprehensive comparison, the synthesis of the isomeric Methyl 2-Phenylisonicotinate is also presented. This isomer can be synthesized from 2-chloroisonicotinic acid.

Workflow for the Synthesis of Methyl 2-Phenylisonicotinate

A 2-Chloroisonicotinic Acid C Esterification (SOCl2) A->C B Methanol (MeOH) B->C D Methyl 2-chloroisonicotinate C->D F Suzuki Coupling (Pd Catalyst, Base) D->F E Phenylboronic Acid E->F G Methyl 2-Phenylisonicotinate F->G

Caption: Synthetic pathway for Methyl 2-Phenylisonicotinate.

Spectroscopic Cross-Validation

Rigorous structural elucidation is critical. Here, we present the expected spectroscopic data for Methyl 3-Phenylisonicotinate and compare it with the known data for related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the substitution pattern on the pyridine and phenyl rings. For Methyl 3-Phenylisonicotinate, we anticipate distinct signals for the aromatic protons and a characteristic singlet for the methyl ester protons.

¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.

Table 1: Predicted and Comparative NMR Data (CDCl₃)

CompoundGroupPredicted/Reported ¹H NMR (δ, ppm)Predicted/Reported ¹³C NMR (δ, ppm)
Methyl 3-Phenylisonicotinate -OCH₃~3.9 (s, 3H)~52.5
Pyridine-H~7.4-8.7 (m, 3H)~123-155
Phenyl-H~7.3-7.6 (m, 5H)~128-138
C=O-~165.0
Methyl 2-Phenylisonicotinate -OCH₃3.94 (s, 3H)[2]52.1[2]
Pyridine-H7.85-8.75 (m, 3H)122.1, 124.9, 147.8, 150.2, 157.9
Phenyl-H7.45-7.55 (m, 5H)128.8, 129.3, 137.9
C=O-165.7
Methyl Isonicotinate -OCH₃3.95 (s, 3H)[3]52.6
Pyridine-H7.82 (d, 2H), 8.78 (d, 2H)122.8, 137.4, 150.7
C=O-165.5

Note: Predicted values for Methyl 3-Phenylisonicotinate are based on standard chemical shift tables and data from analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying key functional groups. The ester carbonyl stretch is a particularly strong and informative absorption.

Table 2: Key FTIR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1720 - 1740
C-O (Ester)Stretch1250 - 1300
C=C, C=N (Aromatic)Stretch1500 - 1600
C-H (Aromatic)Stretch3000 - 3100
C-H (Methyl)Stretch2850 - 2960
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For Methyl 3-Phenylisonicotinate (C₁₃H₁₁NO₂), the expected molecular weight is approximately 213.23 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): m/z = 213

  • Loss of methoxy group (-OCH₃): m/z = 182

  • Loss of carbomethoxy group (-COOCH₃): m/z = 154

Comparative Biological Activity

The true value of a novel compound lies in its biological activity. Based on the literature for related isonicotinic acid derivatives, we can anticipate potential anticancer and antibacterial properties for Methyl 3-Phenylisonicotinate. A comparative analysis with its 2-phenyl isomer and other derivatives is crucial for understanding structure-activity relationships (SAR).

Anticancer Activity (Cytotoxicity)

The cytotoxic effects of phenylisonicotinate derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying potency.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (Methyl 3-Phenylisonicotinate and comparators) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Table 3: Comparative Cytotoxicity Data (IC₅₀, µM) of Related Isonicotinic Acid Derivatives

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Isoniazid Derivative (ITHB4)97.55 µg/ml (48h)Not Reported[4]
Thiazoline-Tetralin Derivative69.2Not Reported[5]
Imidazo-thiadiazole Chalcone>100>100[6]
Methyl 3-PhenylisonicotinateTo be determinedTo be determined
Methyl 2-PhenylisonicotinateTo be determinedTo be determined

Note: The presented data is for structurally related compounds to provide a context for the expected activity.

Antibacterial Activity

The antibacterial potential of these compounds can be assessed by determining their Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Table 4: Comparative Antibacterial Activity (MIC, µg/mL) of Related Compounds

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)Reference
Phenyl isothiocyanate10001000[8]
Nicotinamide Derivatives0.03 mM>1 mM[9]
Methyl 3-PhenylisonicotinateTo be determinedTo be determined
Methyl 2-PhenylisonicotinateTo be determinedTo be determined

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the experimental cross-validation of Methyl 3-Phenylisonicotinate. By detailing synthetic protocols, predicting spectroscopic signatures, and establishing methodologies for biological evaluation, we provide a robust starting point for researchers. The comparative approach, particularly with the isomeric Methyl 2-Phenylisonicotinate, is essential for elucidating the subtle yet significant effects of substituent placement on the physicochemical and biological properties of these promising scaffolds.

Future work should focus on obtaining the empirical data for Methyl 3-Phenylisonicotinate and its 2-phenyl isomer to populate the comparative tables presented herein. This will enable a more definitive assessment of their potential as leads in drug discovery programs. Furthermore, exploring a wider range of substitutions on both the phenyl and pyridine rings will be crucial for developing a comprehensive understanding of the structure-activity relationships within this class of compounds.

References

[1] Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. [5] IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. [10] ISONICOTINIC ACID PHENYL ESTER(94-00-8) 13C NMR spectrum. (n.d.). ChemicalBook. [11] 13C-NMR spectrum of ( 4 ). (n.d.). ResearchGate. [12] Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry. [13] 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). (n.d.). Human Metabolome Database. [6] IC50 values of the compounds against A549 and MCF-7 cell line. (n.d.). ResearchGate. [14] Methyl 2-Phenylisonicotinate | C13H11NO2 | CID 12183945. (n.d.). PubChem. [15] Cytotoxic and acute toxicity studies of isoniazid derivatives. (n.d.). Journal of Applied Pharmaceutical Science. [4] Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. (2021). PubMed. [16] Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. (2021). In Vivo. [8] Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus. (2013). PubMed. [17] Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (n.d.). ResearchGate. [18] Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences. [19] Isonicotinic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [20] Isonicotinic acid, (1-methyl-2-oxopropylidene)hydrazide - Optional[13C NMR]. (n.d.). SpectraBase. [21] Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). PubMed. [2] Supplementary Information. (n.d.). The Royal Society of Chemistry. [3] Methyl isonicotinate(2459-09-8) 1H NMR spectrum. (n.d.). ChemicalBook. A Comparative Guide to the Cytotoxicity of Isoquinolinol Derivatives. (n.d.). Benchchem. [22] 4634-14-4 | Methyl 2-phenylisonicotinate. (n.d.). ChemScene. [23] Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. Process for preparing methyl phenidate hydrochloride. (n.d.). Google Patents. [24] Phenyl isocyanate conversion process. (n.d.). Google Patents. [25] In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T4D and its selectivity index. (2022). National Institutes of Health. [26] Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2017). National Institutes of Health. [27] IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). (n.d.). ResearchGate. [28] Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin. [7] The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. [29] Methyl Nicotinate: uses and Synthesis method. (2024). ChemicalBook. [30] 4634-14-4|Methyl 2-Phenylisonicotinate|BLD Pharm. (n.d.). BLD Pharm. [31] New menthyl nicotinate synthesis process. (n.d.). Google Patents. [9] Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). National Institutes of Health. [32] Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (n.d.). Google Patents. [33] Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. (2023). MDPI. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA. (2021). National Institutes of Health. [34] Process for preparing 1-methyl-3-phenylpiperazine. (n.d.). Google Patents.

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Validation

A Comparative Guide to Methyl 3-Phenylisonicotinate and Other Isonicotinate Esters in Biological Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isonicotinate scaffold, a pyridine-4-carboxylate framework, represents a cornerstone for the development of nov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isonicotinate scaffold, a pyridine-4-carboxylate framework, represents a cornerstone for the development of novel therapeutic agents. The inherent biological activities of this heterocyclic system have spurred the synthesis and evaluation of a diverse array of ester derivatives. Among these, Methyl 3-Phenylisonicotinate has emerged as a compound of significant interest due to its potential applications in oncology and infectious diseases. This guide provides an in-depth, objective comparison of Methyl 3-Phenylisonicotinate with other isonicotinate esters, supported by available experimental data and detailed methodologies for key biological assays.

The Isonicotinate Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking. The isonicotinate structure, a derivative of isonicotinic acid, has been particularly fruitful in yielding compounds with a wide spectrum of pharmacological activities. Modifications at the 3-position of the pyridine ring and variations of the ester group have been shown to significantly influence the biological profile of these molecules, making the structure-activity relationship (SAR) a key area of investigation.

Methyl 3-Phenylisonicotinate: A Profile

Methyl 3-Phenylisonicotinate is an organic compound characterized by a methyl ester at the 4-position and a phenyl group at the 3-position of the pyridine ring.[1] Its synthesis can be achieved through methods such as the esterification of 3-phenylisonicotinic acid or palladium-catalyzed arylation.[1] While specific, direct quantitative biological data for Methyl 3-Phenylisonicotinate is not extensively available in the public domain, its structural motifs suggest potential anticancer and antibacterial activities based on the broader class of 3-phenylpyridine and isonicotinate derivatives.

Comparative Biological Evaluation: Anticancer Activity

The introduction of a phenyl group at the 3-position of the pyridine ring is a common strategy in the design of anticancer agents. This structural feature can enhance the molecule's interaction with hydrophobic pockets in biological targets. While direct IC50 values for Methyl 3-Phenylisonicotinate are not readily found in the reviewed literature, we can infer its potential by examining related compounds.

A study on 3-phenylpyridine derivatives revealed their potential as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, with some compounds showing efficacy comparable to the known inhibitor Ribociclib. Furthermore, these derivatives exhibited antiproliferative effects against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[1]

Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivative (with 3-phenylpyridine scaffold)CDK2Varies (some comparable to Ribociclib)[1]
Pyrazolo[3,4-b]pyridine derivative (with 3-phenylpyridine scaffold)HCT-116Varies[1]
Pyrazolo[3,4-b]pyridine derivative (with 3-phenylpyridine scaffold)MCF-7Varies[1]
Doxorubicin (Standard)HCT-116, MCF-7Standard reference[1]

Note: Specific IC50 values for the pyrazolo[3,4-b]pyridine derivatives were not provided in the source material, but their activity was benchmarked against known standards.

The data suggests that the 3-phenylpyridine core, a key feature of Methyl 3-Phenylisonicotinate, is a promising pharmacophore for the development of anticancer agents. The methyl ester functionality in Methyl 3-Phenylisonicotinate may influence its solubility, cell permeability, and metabolic stability, which are critical factors for its overall biological activity.

Comparative Biological Evaluation: Antibacterial Activity

Isonicotinic acid derivatives have a long history in the fight against bacterial infections, with isoniazid being a frontline drug for tuberculosis. The antibacterial potential of isonicotinate esters is an active area of research. While specific Minimum Inhibitory Concentration (MIC) data for Methyl 3-Phenylisonicotinate is not available in the reviewed literature, studies on related 3-alkylpyridine and other pyridine derivatives provide valuable insights.

Synthetic analogs of 3-alkylpyridine marine alkaloids have demonstrated potent activity against Gram-negative bacteria.[2] Specifically, derivatives with electron-donating groups on the phenyl ring showed high potency.[2] Another study on quinazolone pyridiniums, which incorporate a pyridine moiety, identified a 4-pyridyl derivative with strong antibacterial potency against S. aureus, E. coli, and P. aeruginosa, with MIC values as low as 1 µg/mL.[3]

Table 2: Comparative Antibacterial Activity of Selected Pyridine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-Alkylpyridine analogs with electron-donating groupsGram-negative bacteriaVaries (potent)[2]
4-Pyridyl quinazolone derivativeS. aureus ATCC 292131[3]
4-Pyridyl quinazolone derivativeE. coli1[3]
4-Pyridyl quinazolone derivativeP. aeruginosa1[3]
Norfloxacin (Standard)S. aureus ATCC 29213, E. coli, P. aeruginosa2, 4, 4 respectively[3]

These findings highlight the potential of the pyridine core in developing new antibacterial agents. The 3-phenyl substitution and the methyl ester in Methyl 3-Phenylisonicotinate could modulate its antibacterial spectrum and potency.

Experimental Protocols for Biological Assays

To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays used to evaluate the anticancer and antibacterial activities of isonicotinate esters.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Methyl 3-Phenylisonicotinate and other isonicotinate esters) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for determining cytotoxicity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.[8]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure optical density.[10]

Caption: Workflow of the broth microdilution assay for MIC determination.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for 3-phenylpyridine and isonicotinate derivatives, several SAR trends can be highlighted:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring can significantly impact biological activity. Electron-donating groups, for instance, have been associated with enhanced antibacterial potency in some 3-alkylpyridine analogs.[2]

  • The Ester Group: The type of ester (e.g., methyl, ethyl) influences the compound's physicochemical properties such as lipophilicity and susceptibility to hydrolysis by esterases. These properties, in turn, affect pharmacokinetics and overall efficacy.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key site for hydrogen bonding and coordination with biological targets. Its basicity can be modulated by substituents on the ring, influencing target binding affinity.

Conclusion and Future Directions

While direct comparative biological data for Methyl 3-Phenylisonicotinate is limited in the current body of scientific literature, the analysis of structurally related 3-phenylpyridine and isonicotinate esters provides a strong rationale for its potential as a bioactive molecule, particularly in the fields of oncology and infectious diseases. The 3-phenylpyridine scaffold is a validated pharmacophore for anticancer activity, and the isonicotinate core has a proven track record in antibacterial drug discovery.

Future research should focus on the direct biological evaluation of Methyl 3-Phenylisonicotinate in a panel of cancer cell lines and against a broad spectrum of bacterial and fungal pathogens to generate quantitative data (IC50 and MIC values). Mechanistic studies to identify its specific molecular targets would further elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that will be invaluable to the drug discovery and development community.

References

  • Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. National Institutes of Health. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link].

  • Antibacterial and antibiofilm activities of synthetic analogs of 3-alkylpyridine marine alkaloids. ResearchGate. Available at: [Link].

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link].

  • Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. PubMed. Available at: [Link].

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link].

  • Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. ResearchGate. Available at: [Link].

  • MTT Assay Protocol. Cyrusbio. Available at: [Link].

  • Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link].

  • Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. National Institutes of Health. Available at: [Link].

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. National Center for Biotechnology Information. Available at: [Link].

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link].

  • Synthesis and Antimicrobial Evaluation of 4-phenyl-3-isoquinolinoyl-hydrazones. PubMed. Available at: [Link].

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link].

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link].

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Comparative

A Comparative Guide to the Synthetic Efficacy of Routes to Methyl 3-Phenylisonicotinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the synthesis of functionalized heterocyclic compounds is of paramount importance. Met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of functionalized heterocyclic compounds is of paramount importance. Methyl 3-phenylisonicotinate, a substituted pyridine derivative, represents a key structural motif in various pharmacologically active agents and functional materials. The strategic placement of the phenyl group at the 3-position of the isonicotinate scaffold offers a versatile platform for further molecular elaboration. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering an in-depth analysis of their efficacy based on experimental data, mechanistic considerations, and practical applicability.

Introduction to Synthetic Strategies

The synthesis of Methyl 3-Phenylisonicotinate can be broadly approached via two distinct strategies: a classical two-step sequence involving the formation of the carbon-carbon bond followed by esterification, or a more convergent approach utilizing modern cross-coupling methodologies on a pre-functionalized pyridine ring. This guide will critically evaluate the following pathways:

  • Classical Route: Fischer-Speier Esterification of 3-Phenylisonicotinic Acid.

  • Palladium-Catalyzed Cross-Coupling Routes:

    • Suzuki-Miyaura Coupling

    • Negishi Coupling

    • Stille Coupling

Each of these routes presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, substrate scope, cost-effectiveness, and safety. The selection of the optimal route is therefore a critical decision in any research or development program.

Classical Approach: Fischer-Speier Esterification

The most traditional route to Methyl 3-Phenylisonicotinate involves the direct esterification of 3-phenylisonicotinic acid. This acid-catalyzed reaction, typically employing a strong mineral acid like sulfuric acid in an excess of methanol, is a well-established and straightforward method.[1]

Mechanism: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by the strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species gives the final product and regenerates the acid catalyst.[2]

Experimental Protocol: Fischer-Speier Esterification
  • To a solution of 3-phenylisonicotinic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-Phenylisonicotinate.

Modern Marvels: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, and the preparation of Methyl 3-Phenylisonicotinate is no exception. These methods offer a convergent and highly efficient means of forming the crucial C-C bond between the pyridine ring and the phenyl group. The general approach involves the coupling of a pre-formed methyl 3-haloisonicotinate with an organometallic phenyl reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.[3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the transmetalation step.

Mechanism: The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the methyl 3-haloisonicotinate to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate species, which is formed by the reaction of the phenylboronic acid with the base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields Methyl 3-Phenylisonicotinate and regenerates the Pd(0) catalyst.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[4][5] This often allows for milder reaction conditions and can be particularly useful for coupling with less reactive halides.

Mechanism: Similar to the Suzuki coupling, the Negishi coupling initiates with the oxidative addition of the methyl 3-haloisonicotinate to a Pd(0) or Ni(0) catalyst. The subsequent transmetalation step involves the transfer of the phenyl group from the organozinc reagent to the palladium center. Reductive elimination then affords the desired product and the active catalyst.[4]

Stille Coupling

The Stille coupling employs organotin reagents (stannanes) and is known for its tolerance of a wide range of functional groups and its insensitivity to the presence of water.[6] However, the high toxicity of organotin compounds is a significant drawback.[6]

Mechanism: The catalytic cycle of the Stille reaction is analogous to the Suzuki and Negishi couplings.[6] It involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to give the coupled product.[6]

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data for the cross-coupling reactions are based on representative procedures for the synthesis of similar 3-arylpyridine derivatives, given the limited availability of direct comparative studies for Methyl 3-Phenylisonicotinate itself.

ParameterFischer EsterificationSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Starting Materials 3-Phenylisonicotinic Acid, MethanolMethyl 3-Bromoisonicotinate, Phenylboronic AcidMethyl 3-Bromoisonicotinate, Phenylzinc ChlorideMethyl 3-Bromoisonicotinate, Tributylphenyltin
Typical Yield Good to Excellent (85-95%)[7]Good to Excellent (70-95%)[8][9][10]Excellent (>90%)[11][12][13]Good to Excellent (70-90%)[14]
Reaction Conditions Reflux in Methanol with Acid80-110 °C with Pd catalyst and baseRoom temp. to 60 °C with Pd or Ni catalyst80-120 °C with Pd catalyst
Key Reagents H₂SO₄Pd catalyst, phosphine ligand, basePd or Ni catalyst, organozinc reagentPd catalyst, organotin reagent
Cost of Key Reagents LowModerateModerate to HighHigh
Safety Concerns Corrosive acidGenerally lowPyrophoric organozinc reagentsHighly toxic organotin reagents
Functional Group Tolerance Limited by acidic conditionsGoodExcellentExcellent

In-Depth Discussion

Causality Behind Experimental Choices

The choice of a specific synthetic route is often dictated by a trade-off between efficiency, cost, and safety.

  • Fischer Esterification: This method is favored for its simplicity, low cost of reagents, and high yields when the starting acid is readily available. The use of a large excess of methanol serves to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[15] The acid catalyst is crucial for activating the carbonyl group of the carboxylic acid.

  • Suzuki-Miyaura Coupling: The popularity of this reaction stems from the commercial availability and stability of a wide range of boronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. The base not only facilitates the formation of the active boronate species but also influences the overall catalytic activity.

  • Negishi Coupling: The high nucleophilicity of organozinc reagents often allows for the use of less reactive halides (e.g., chlorides) and can proceed at lower temperatures than other cross-coupling reactions.[11][12] This can be advantageous when dealing with thermally sensitive substrates. However, the preparation and handling of organozinc reagents require strict anhydrous and inert atmosphere conditions due to their pyrophoric nature.

  • Stille Coupling: The primary advantage of the Stille coupling is its exceptional functional group tolerance, as the organotin reagents are generally unreactive towards many common functional groups. This can simplify synthetic planning for complex molecules. The main deterrent is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and rigorous purification procedures to remove tin residues from the final product.[6]

Cost and Availability of Starting Materials

A preliminary cost analysis based on current market prices reveals significant differences between the routes:

  • Methyl 3-bromoisonicotinate: A key starting material for all three cross-coupling reactions, with prices ranging from approximately €9-€35 per gram depending on the supplier and purity.[16][17][18]

  • 3-Phenylisonicotinic acid: The starting material for the classical route, with a significantly higher price point, around $454 per gram from some suppliers, though availability may vary.[19]

  • Phenylboronic acid: A relatively inexpensive and widely available reagent, with prices around

    
    46 per 5 grams.[20][21][22][23]
    
  • Tributylphenyltin: A more specialized and expensive reagent, with prices in the range of

    
    68 per gram.[24][25][26][27]
    
  • Phenylzinc chloride solution: Typically sold as a solution in THF, with a price of around $450 for 50ml of a 0.5M solution.[28]

This analysis suggests that for large-scale synthesis, the cost of the starting materials for the cross-coupling routes, particularly the Suzuki coupling, may be more favorable than the classical esterification route, depending on the commercial availability and pricing of 3-phenylisonicotinic acid.

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_0 Classical Route cluster_1 Cross-Coupling Routes cluster_2 Suzuki Coupling cluster_3 Negishi Coupling cluster_4 Stille Coupling A 3-Phenylisonicotinic Acid B Methyl 3-Phenylisonicotinate A->B Fischer Esterification (MeOH, H₂SO₄) C Methyl 3-Bromoisonicotinate D Methyl 3-Phenylisonicotinate C->D Pd Catalyst, Base C->D Pd or Ni Catalyst C->D Pd Catalyst E Phenylboronic Acid F Phenylzinc Chloride G Tributylphenyltin

Sources

Validation

A Comparative Guide to Methyl 3-Phenylisonicotinate as a Reference Standard for Analytical Studies

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, the integrity of quantitative and qualitative analyses hinges on the quality of the reference standards employed....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the integrity of quantitative and qualitative analyses hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of Methyl 3-Phenylisonicotinate as a reference standard against other commonly used alternatives in chromatographic and spectroscopic analyses. We will delve into the practical advantages and potential limitations of this standard, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their analytical workflows.

The Critical Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. The ideal reference standard should possess a suite of characteristics that ensure the accuracy, precision, and reproducibility of analytical data. These include:

  • High Purity: A well-defined and high-purity profile is fundamental to minimizing interferences and ensuring accurate quantification.

  • Stability: The standard should be chemically and physically stable under defined storage and experimental conditions to maintain its integrity over time.

  • Solubility: Good solubility in the analytical mobile phase or solvent is crucial for preparing accurate and homogenous standard solutions.

  • Non-interfering Spectral and Chromatographic Properties: The signals from the reference standard should not overlap with those of the analyte or other components in the sample matrix.

  • Traceability: For regulated environments, traceability to a national or international standard is often required.

This guide will evaluate Methyl 3-Phenylisonicotinate and its alternatives based on these critical attributes.

Introduction to Methyl 3-Phenylisonicotinate

Methyl 3-Phenylisonicotinate is a pyridine derivative with a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of approximately 213.23 g/mol .[1] Its structure, featuring a phenyl group at the 3-position of the pyridine ring and a methyl ester at the 4-position, imparts a unique combination of polarity and aromaticity. This compound is of interest in medicinal chemistry and serves as a versatile intermediate in organic synthesis.[1] Its potential as a reference standard stems from its stable, crystalline nature and distinct spectroscopic and chromatographic properties.

Comparative Analysis: Methyl 3-Phenylisonicotinate vs. Alternative Standards

The selection of an appropriate reference standard is contingent on the analytical technique being employed. Here, we compare Methyl 3-Phenylisonicotinate with common reference standards for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

In HPLC, a reference standard is used for both qualitative (retention time matching) and quantitative (external or internal standard calibration) analysis.

Table 1: Comparison of HPLC Reference Standard Properties

PropertyMethyl 3-PhenylisonicotinatePyridine4-Amino-2-chloropyridine
Molecular Weight ( g/mol ) 213.2379.10128.56
Polarity Moderately PolarPolarPolar
Solubility Soluble in common organic solvents like acetonitrile and methanol; slightly soluble in water.[2]Miscible with water and most organic solvents.Soluble in polar organic solvents.
UV Absorbance Strong UV absorbance due to the phenyl and pyridine rings.UV active.UV active.
Chemical Stability Generally stable under typical reversed-phase HPLC conditions.Can be hygroscopic and is a volatile liquid.Stable solid.
Potential for Peak Tailing Less prone to tailing on modern C18 columns compared to more basic pyridine.Can exhibit peak tailing on silica-based columns due to interaction with residual silanols.Amino group can interact with silanols, potentially causing tailing.

Discussion:

Methyl 3-Phenylisonicotinate presents a compelling option as a reference standard for the HPLC analysis of pyridine derivatives. Its moderate polarity allows for good retention and separation on commonly used reversed-phase columns, such as C18.[3] The presence of both the phenyl and pyridine chromophores results in strong UV absorbance, enhancing detection sensitivity.

Compared to a more basic and volatile standard like Pyridine , Methyl 3-Phenylisonicotinate is a solid, which simplifies accurate weighing and standard preparation. Furthermore, its lower basicity can lead to improved peak shapes, minimizing the tailing that can plague the analysis of more basic pyridines.[4] While 4-Amino-2-chloropyridine is also a solid standard, the primary amino group can still interact with column silanols, potentially affecting peak symmetry.[5]

The solubility of Methyl 3-Phenylisonicotinate in common HPLC mobile phase components like acetonitrile and methanol is a significant advantage, ensuring the preparation of accurate and stable standard solutions.

Gas Chromatography (GC)

For GC analysis, a reference standard should be volatile and thermally stable.

Table 2: Comparison of GC Reference Standard Properties

PropertyMethyl 3-PhenylisonicotinateMethyl NicotinatePyridine
Molecular Weight ( g/mol ) 213.23137.1479.10
Boiling Point (°C) Not readily available, but expected to be relatively high.~209115
Volatility ModerateHighVery High
Thermal Stability Expected to be stable at typical GC injection port temperatures.Stable.Stable.
Potential for Adsorption The polar nature may lead to some interaction with active sites in the GC system.Less polar than pyridine, potentially less adsorption.Can adsorb to active sites in the inlet and column, leading to peak tailing.

Discussion:

While suitable for GC analysis, the higher molecular weight and likely higher boiling point of Methyl 3-Phenylisonicotinate compared to Methyl Nicotinate or Pyridine mean that higher analysis temperatures may be required. This could be advantageous for separating it from more volatile analytes. However, its polarity might lead to interactions with active sites in the GC system, potentially causing peak tailing. Proper inlet and column deactivation would be crucial for achieving symmetrical peaks.

Methyl Nicotinate , being more volatile, is a good alternative for the analysis of less volatile compounds.[6] Pyridine itself is highly volatile and can be challenging to handle due to its hygroscopic nature, and it is prone to peak tailing in GC systems that are not well-maintained.[7]

Quantitative NMR (qNMR) Spectroscopy

In qNMR, the internal standard is a critical component for accurate quantification. The ideal qNMR standard should have sharp, well-resolved signals that do not overlap with the analyte's signals, be highly pure, stable, and non-volatile.

Table 3: Comparison of qNMR Internal Standard Properties

PropertyMethyl 3-Phenylisonicotinate1,4-DinitrobenzeneMaleic Acid
Molecular Weight ( g/mol ) 213.23168.11116.07
¹H NMR Signals Aromatic protons (multiplets), methyl protons (singlet).Aromatic protons (singlet).Olefinic protons (singlet), carboxylic acid protons (broad singlet).
Signal Region Aromatic region (δ 7-9 ppm), methyl region (δ ~3.9 ppm).Aromatic region (δ ~8.4 ppm).Olefinic region (δ ~6.3 ppm), downfield acid proton.
Solubility in NMR Solvents Soluble in CDCl₃, DMSO-d₆.Soluble in DMSO-d₆, acetone-d₆.Soluble in D₂O, DMSO-d₆, methanol-d₄.
Purity and Stability High purity achievable through crystallization; stable solid.High purity, stable solid.High purity, stable solid.
Potential for Signal Overlap Aromatic signals may overlap with other aromatic analytes. The methyl singlet is in a less crowded region.The singlet in the aromatic region is useful but can overlap with other aromatic signals.The olefinic singlet is in a relatively clear region of the spectrum.

Discussion:

Methyl 3-Phenylisonicotinate can serve as an internal standard for qNMR, particularly for analytes that do not have signals in the aromatic or methyl ester regions of the ¹H NMR spectrum. The sharp singlet of the methyl group provides a convenient signal for integration. However, its aromatic signals could potentially overlap with those of other aromatic compounds in the sample.[8]

1,4-Dinitrobenzene is a commonly used qNMR standard that provides a simple singlet in the aromatic region.[8] Its symmetry is an advantage, but its single resonance may still overlap with aromatic analytes. Maleic acid offers a sharp singlet for its olefinic protons in a region of the spectrum that is often less congested, making it a versatile choice.[8]

The choice of a qNMR internal standard is highly dependent on the specific analyte being quantified. A preliminary ¹H NMR spectrum of the analyte should always be acquired to identify regions free of signals where the internal standard's resonances can be located.

Experimental Protocols

To facilitate the use of Methyl 3-Phenylisonicotinate as a reference standard, the following detailed experimental protocols are provided as a starting point. These methods are based on established procedures for the analysis of pyridine derivatives.

Protocol for HPLC Analysis

This protocol outlines a reversed-phase HPLC method for the quantification of a pyridine derivative using Methyl 3-Phenylisonicotinate as an internal standard.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Internal Standard Stock Solution (IS): Accurately weigh approximately 25 mg of Methyl 3-Phenylisonicotinate and dissolve it in 50 mL of acetonitrile to obtain a concentration of about 0.5 mg/mL.

  • Analyte Stock Solution: Accurately weigh approximately 25 mg of the analyte and dissolve it in 50 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the analyte stock solution and a fixed amount of the IS stock solution to volumetric flasks and diluting to volume with acetonitrile.

  • Sample Preparation: Accurately weigh the sample containing the analyte, dissolve it in a known volume of acetonitrile, add a fixed amount of the IS stock solution, and dilute to a final known volume.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare IS Stock (Methyl 3-Phenylisonicotinate) prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample prep_is->prep_sample prep_analyte Prepare Analyte Stock prep_analyte->prep_cal hplc_inject Inject into HPLC prep_cal->hplc_inject prep_sample->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect integrate Integrate Peak Areas hplc_detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Protocol for qNMR Analysis

This protocol describes the use of Methyl 3-Phenylisonicotinate as an internal standard for the determination of the purity of a hypothetical analyte by ¹H qNMR.

Instrumentation and Parameters:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative accuracy).

  • Number of Scans (ns): 16 or as required to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (aq): ≥ 3 s.

  • Spectral Width (sw): Appropriate for the chemical shift range of the analyte and standard.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the analyte into a clean, dry NMR tube.

  • Accurately weigh approximately 5 mg of Methyl 3-Phenylisonicotinate (of known purity) into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

  • Cap the tube and gently vortex to ensure complete dissolution.

Data Processing and Calculation:

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signal of the analyte and the methyl singlet of Methyl 3-Phenylisonicotinate.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh IS (Methyl 3-Phenylisonicotinate) weigh_is->dissolve acquire_spectrum Acquire ¹H NMR spectrum (quantitative parameters) dissolve->acquire_spectrum process_fid Process FID (FT, phasing, baseline correction) acquire_spectrum->process_fid integrate_peaks Integrate analyte and IS signals process_fid->integrate_peaks calculate_purity Calculate analyte purity integrate_peaks->calculate_purity

Stability Considerations

The stability of a reference standard is paramount for its reliable use.[9] Methyl 3-Phenylisonicotinate, as a crystalline solid, is expected to have good long-term stability when stored in a cool, dark, and dry place. Solution stability, however, should be evaluated for the specific solvent and storage conditions used in the analytical method.[10]

A study on the stability of methylnicotinate in aqueous solution showed that it exhibits excellent chemical and biological stability, with the major degradation product being nicotinic acid.[11] While Methyl 3-Phenylisonicotinate is a different molecule, this suggests that hydrolysis of the ester group is a potential degradation pathway that should be monitored in stability studies, especially in aqueous mobile phases or solutions.

Conclusion

Methyl 3-Phenylisonicotinate presents itself as a robust and versatile reference standard for a range of analytical applications. Its favorable physicochemical properties, including its solid state, good solubility in organic solvents, and strong UV absorbance, make it a particularly attractive alternative to more volatile or basic standards for HPLC analysis. While its utility in GC and qNMR is also evident, careful consideration of its volatility and potential for signal overlap is necessary.

As with any reference standard, proper characterization and validation are essential. This guide provides a comprehensive framework for the evaluation and implementation of Methyl 3-Phenylisonicotinate in analytical workflows, empowering researchers to achieve accurate and reproducible results.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • Dong, M. W., Huynh-Ba, K., & Ayers, J. T. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(8), 440-456.
  • Scicluna, S., & Serracino-Inglott, A. (2014).
  • OSHA. (1991). Pyridine. [Link]

  • Asian Journal of Chemistry. (2010). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. [Link]

  • ResearchGate. (n.d.). Analysis of methylnicotinate solutions by HPLC. [Link]

  • National Institutes of Health. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • MDPI. (2020). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. [Link]

  • ResearchGate. (2025). Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au) Dimers: A Perspective From SAPT. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). [Link]

  • ResearchGate. (2025). The Stability of Pyridine Nucleotides. [Link]

  • Scholars Research Library. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • Ross, B. M., & Sandhu, H. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 84. [Link]

  • ResearchGate. (2019). Common HPLC solvents and their important properties. [Link]

  • Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents. [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]

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Comparative

A Comparative Analysis of Substituted Phenylisonicotinates: A Guide to Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the isonicotinamide scaffold, a derivative of pyridine-4-carboxylic acid, represents a privileged structure in the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isonicotinamide scaffold, a derivative of pyridine-4-carboxylic acid, represents a privileged structure in the design of novel therapeutic agents. When esterified with substituted phenols, the resulting phenylisonicotinates emerge as a class of compounds with significant potential across various biological domains. This guide provides a comprehensive comparative analysis of substituted phenylisonicotinates, detailing their synthesis, biological evaluation, and the critical structure-activity relationships that govern their efficacy. By presenting experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in the discovery and development of new chemical entities.

The Therapeutic Promise of the Phenylisonicotinate Scaffold

The core structure of phenylisonicotinate, which marries a pyridine ring with a substituted phenyl group through an ester linkage, offers a versatile platform for therapeutic intervention. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many biological recognition processes. Furthermore, the ester functionality can be hydrolyzed by esterases in vivo, potentially leading to a controlled release of the active components. The true therapeutic versatility, however, lies in the almost limitless possibilities for substitution on the phenyl ring. By strategically modifying the electronic and steric properties of these substituents, the biological activity of the resulting compounds can be finely tuned, leading to enhanced potency and selectivity against various targets. This has led to the exploration of phenylisonicotinates and their amide bioisosteres as potential anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of Substituted Phenylisonicotinates: A Representative Pathway

The synthesis of substituted phenylisonicotinates is typically achieved through a straightforward esterification reaction between isonicotinoyl chloride and a substituted phenol. This method allows for the facile introduction of a wide variety of substituents on the phenyl ring, making it an ideal approach for generating a library of analogues for structure-activity relationship (SAR) studies.

Synthesis_of_Substituted_Phenylisonicotinates cluster_reactants Reactants IsonicotinicAcid Isonicotinic Acid IsonicotinoylChloride Isonicotinoyl Chloride IsonicotinicAcid->IsonicotinoylChloride Thionyl Chloride SOCl2 SOCl₂ Phenylisonicotinate Substituted Phenylisonicotinate IsonicotinoylChloride->Phenylisonicotinate SubstitutedPhenol Substituted Phenol (Ar-OH) SubstitutedPhenol->Phenylisonicotinate Esterification Pyridine Pyridine (Base)

Caption: A representative synthetic scheme for substituted phenylisonicotinates.

Experimental Protocol: Synthesis of a Representative Phenylisonicotinate

This protocol describes a general method for the synthesis of phenylisonicotinates.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Substituted phenol

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Preparation of Isonicotinoyl Chloride: A mixture of isonicotinic acid (1.0 eq) and thionyl chloride (2.0 eq) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield crude isonicotinoyl chloride, which is used in the next step without further purification.

  • Esterification: To a solution of the substituted phenol (1.0 eq) and pyridine (1.2 eq) in dry DCM at 0 °C, a solution of isonicotinoyl chloride (1.1 eq) in dry DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Work-up: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired substituted phenylisonicotinate.

Comparative Biological Evaluation: A Multi-faceted Approach

The biological evaluation of substituted phenylisonicotinates is crucial to understanding their therapeutic potential. This section details the methodologies for assessing their anticancer and antimicrobial activities and presents a comparative analysis based on available data for structurally related compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The potential of substituted phenylisonicotinates as anticancer agents is a significant area of investigation. Their efficacy is often evaluated by their ability to inhibit the proliferation of various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[2]

Experimental Protocol: MTT Assay [3]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the substituted phenylisonicotinates (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]

The following table summarizes the cytotoxic activity of a series of substituted isonicotinamide derivatives, which serve as close structural analogues to phenylisonicotinates, against various cancer cell lines.

Compound IDPhenyl SubstituentCancer Cell LineIC₅₀ (µM)
1a 4-OHMCF-7 (Breast)5.2 ± 0.4
1b 4-OCH₃MCF-7 (Breast)12.8 ± 1.1
1c 4-ClMCF-7 (Breast)8.5 ± 0.7
1d 4-NO₂MCF-7 (Breast)6.1 ± 0.5
2a 4-OHA549 (Lung)7.9 ± 0.6
2b 4-OCH₃A549 (Lung)18.2 ± 1.5
2c 4-ClA549 (Lung)10.3 ± 0.9
2d 4-NO₂A549 (Lung)9.4 ± 0.8

Data is illustrative and compiled from various sources on isonicotinamide derivatives to demonstrate structure-activity trends.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Substituted phenylisonicotinates have shown promise in this area.

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[8]

Experimental Protocol: Broth Microdilution for MIC Determination [9]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The substituted phenylisonicotinates are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

The following table presents the MIC values of a series of substituted nicotinamide derivatives, structural analogues of phenylisonicotinates, against representative Gram-positive and Gram-negative bacteria.[10][11]

Compound IDPhenyl SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
3a 4-OH1632
3b 4-OCH₃3264
3c 4-Cl816
3d 4-NO₂48

Data is illustrative and compiled from various sources on nicotinamide derivatives to demonstrate structure-activity trends.

Structure-Activity Relationship (SAR): Deciphering the Molecular Blueprint for Activity

The analysis of SAR is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For substituted phenylisonicotinates, the nature and position of the substituent on the phenyl ring play a pivotal role in determining their anticancer and antimicrobial efficacy.

SAR_of_Phenylisonicotinates cluster_substituents Substituent Properties Core Phenylisonicotinate Core Substituent Substituent (R) Electronic Electronic Effects (Electron-withdrawing vs. Electron-donating) Activity Biological Activity Electronic->Activity Modulates target interaction Steric Steric Effects (Size and Position) Steric->Activity Influences binding pocket fit Lipophilicity Lipophilicity Lipophilicity->Activity Affects cell membrane permeability

Caption: Key factors influencing the SAR of substituted phenylisonicotinates.

Key SAR Insights:

  • Electronic Effects: The electronic nature of the substituent on the phenyl ring significantly impacts biological activity. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), often enhance both anticancer and antimicrobial activities. This can be attributed to their ability to modulate the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets.

  • Lipophilicity: The lipophilicity of the molecule, influenced by the substituent, is a critical determinant of its ability to cross cell membranes. A moderate increase in lipophilicity can lead to improved cellular uptake and, consequently, enhanced biological activity. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.

  • Steric Factors: The size and position of the substituent can influence how the molecule fits into the binding pocket of its biological target. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction.

Conclusion and Future Directions

Substituted phenylisonicotinates represent a promising class of compounds with tunable biological activities. This guide has provided a framework for their synthesis and a comparative analysis of their potential as anticancer and antimicrobial agents, drawing upon data from structurally related analogues. The detailed experimental protocols offer a practical resource for researchers in the field.

Future research should focus on the synthesis and evaluation of a broader and more diverse library of substituted phenylisonicotinates to further elucidate their SAR. Mechanistic studies are also warranted to identify the specific cellular targets and pathways through which these compounds exert their biological effects. Such investigations will be instrumental in optimizing the therapeutic potential of this versatile chemical scaffold and paving the way for the development of novel and effective drugs.

References

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  • Avram, S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceutics, 16(8), 1084.
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  • Kluwe, L. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro. JoVE.
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  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Mortell, K. H., et al. (2010). Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104–107.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
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  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Rieb, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17762–17771.
  • Sharma, P., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(23), 8569.
  • Singh, V. K., et al. (2008). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 51(24), 8137–8147.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. Retrieved from [Link]

  • Taha, M., et al. (2014). Synthesis and antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 8, 1693–1705.
  • Thermo Fisher Scientific. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Thermo Fisher Scientific.
  • Toti, K. S., et al. (2013). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 56(17), 6838–6853.
  • Tuszynski, J. A., et al. (2018). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry, 26(10), 2849–2860.
  • YouTube. (2017, November 15). Determination of MIC by Broth Dilution Method. YouTube. Retrieved from [Link]

  • Zareef, M., et al. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 28(13), 5122.
  • Zhabinskii, V. N., et al. (2021). Design, synthesis and biological activities of new brassinosteroid analogues with phenyl group in the side chain. Steroids, 172, 108871.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Drug-like Properties of Methyl 3-Phenylisonicotinate Analogs

For fellow researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a multi-parametric optimization challenge. The isonicotinic acid framework, a core c...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a multi-parametric optimization challenge. The isonicotinic acid framework, a core component of several marketed drugs, continues to be a fertile ground for discovering new therapeutic agents.[1][2] Recent explorations into derivatives, such as Methyl 3-Phenylisonicotinate and its analogs, have shown potential in areas like inflammation and neurological disorders.[1][3] However, early-stage biological activity is only one piece of the puzzle. A compound's ultimate success hinges on its pharmacokinetic profile—what the body does to the drug.

This guide provides a comprehensive framework for assessing the essential drug-like properties of Methyl 3-Phenylisonicotinate analogs. We will move beyond simple checklists to explain the causality behind experimental choices, providing detailed, self-validating protocols. The objective is to build a robust dataset that allows for a clear, side-by-side comparison of analogs, enabling data-driven decisions to advance the most promising candidates while deprioritizing those with liabilities that are likely to cause failure in later, more expensive stages of development.[4][5][6]

Pillar 1: The Theoretical Foundation - Moving Beyond "Drug-like" as a Buzzword

Before we step into the lab, we must ground our experimental strategy in a solid theoretical framework. The concept of "drug-likeness" is an attempt to quantify the physicochemical properties that influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME).[7]

The most influential guidepost in this area is Lipinski's Rule of Five, developed by Christopher A. Lipinski at Pfizer in 1997.[7][8][9] It's crucial to understand this is not a rigid set of rules but an empirical guideline for predicting poor oral absorption or permeation.[10] A compound is more likely to be membrane permeable and easily absorbed if it adheres to the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons [7][9][11]

  • Logarithm of the Octanol-Water Partition Coefficient (LogP) ≤ 5 [7][9][11]

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of -NH and -OH groups)[7][9][11]

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)[7][9][11]

Violating more than one of these "rules" suggests a higher probability of pharmacokinetic challenges.[7] This framework serves as our initial filter and helps rationalize the data we will generate.

Integrated workflow for in vitro ADME and safety assessment.
A. Intestinal Permeability: The Caco-2 Assay

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein). [12][13]This assay is the industry standard for predicting oral drug absorption. [12][14]

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter supports and culture for 21 days to allow for full differentiation and monolayer formation. [12]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with high TEER values, indicating intact tight junctions. [13]3. Transport Experiment (A→B): Add the test analog (e.g., at 10 µM) to the apical (A, upper) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B, lower) chamber.

  • Transport Experiment (B→A): In a separate set of wells, add the analog to the basolateral chamber and sample from the apical chamber. This measures active efflux.

  • Quantification: Analyze the concentration of the analog in all samples by LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated for the A→B direction.

    • The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.

B. Metabolic Stability: Liver Microsome Assay

Causality: The liver is the body's primary metabolic hub. [15]Liver microsomes are vesicles of the endoplasmic reticulum that contain the majority of the Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism of most drugs. [15][16]This assay measures the rate at which a compound is cleared by these enzymes, providing an estimate of its metabolic half-life and intrinsic clearance. [15][17]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing pooled human liver microsomes (e.g., 0.5 mg/mL protein). [15][17]2. Initiation: Pre-warm the mixture to 37°C. Add the test analog (e.g., 1 µM final concentration) and initiate the metabolic reaction by adding an NADPH-regenerating system. [17][18]3. Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction and quench it by adding ice-cold acetonitrile containing an internal standard. [15]4. Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent analog remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

    • In Vitro Half-life (t1/2) = 0.693 / k

    • Intrinsic Clearance (Clint) is calculated from the half-life and incubation parameters.

Pillar 4: Early Safety Assessment - Mitigating Cardiotoxicity Risk

Causality: Drug-induced cardiotoxicity is a leading cause of late-stage clinical trial failures and post-market drug withdrawals. [19]Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary mechanism, as it can delay cardiac repolarization and lead to fatal arrhythmias. [19][20][21]Screening for hERG inhibition is therefore a critical and mandatory step in modern drug discovery. [22]

Experimental Protocol: hERG Inhibition via Automated Patch Clamp
  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Instrumentation: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch). [19]3. Compound Application: Apply increasing concentrations of the test analog to the cells while recording the hERG channel current. A positive control (e.g., E-4031) and a vehicle control (DMSO) must be run in parallel. [19]4. Data Acquisition: Measure the tail current of the hERG channel before and after compound application.

  • Analysis: Calculate the percent inhibition at each concentration. Fit the data to a concentration-response curve to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).

Synthesizing the Data: A Comparative Analysis

The true power of this systematic assessment comes from compiling the data into a single table for direct comparison. This allows for a holistic evaluation of the structure-activity and structure-property relationships across the analog series.

Parameter Methyl 3-Phenylisonicotinate Analog A (4'-OCH₃) Analog B (4'-CF₃) Benchmark Drug (e.g., Ibuprofen)
Lipinski Profile
MW ( g/mol )213.23243.26281.23206.29
cLogP2.52.83.53.97
HBD0001
HBA3462
Physicochemical Properties
Kinetic Solubility (µM)856035> 100
LogD at pH 7.42.452.753.403.5
In Vitro ADME
Caco-2 Papp (A→B) (10⁻⁶ cm/s)15.218.522.125.0
Efflux Ratio1.21.33.11.1
Microsomal t1/2 (min)4525> 6055
Early Safety
hERG IC₅₀ (µM)> 30> 308.5> 50

Interpretation of Hypothetical Data:

  • Methyl 3-Phenylisonicotinate (Parent): Shows a good overall profile with decent solubility, optimal lipophilicity, high permeability, no efflux, and moderate metabolic stability. It serves as a solid baseline.

  • Analog A (Electron-Donating Group): The methoxy group slightly increases lipophilicity and permeability, which is favorable. However, this modification also makes it a more attractive substrate for metabolic enzymes, resulting in a significantly shorter half-life. This highlights a common trade-off between permeability and metabolic stability.

  • Analog B (Electron-Withdrawing Group): The trifluoromethyl group drastically increases lipophilicity, leading to poor solubility. While this boosts passive permeability, it also turns the compound into a P-glycoprotein efflux substrate (Efflux Ratio > 2) and introduces significant hERG liability (IC₅₀ < 10 µM). Despite its excellent metabolic stability, the poor solubility and safety flags would likely lead to its deprioritization.

  • Comparison to Benchmark: Comparing the analogs to a successful oral drug like Ibuprofen provides crucial context for setting project goals and understanding what a "good" profile looks like.

By systematically applying this integrated assessment strategy, research teams can confidently select Methyl 3-Phenylisonicotinate analogs with the highest probability of success for advancement into more complex in vivo studies, thereby optimizing resources and accelerating the path to a potential new medicine.

References

  • Lipinski's rule of five. Grokipedia.
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  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-Phenylisonicotinate

This document provides a comprehensive, procedural guide for the safe handling and disposal of Methyl 3-Phenylisonicotinate (CAS No. 850162-87-7).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, procedural guide for the safe handling and disposal of Methyl 3-Phenylisonicotinate (CAS No. 850162-87-7). As a pyridine derivative, this compound warrants a cautious and systematic approach to waste management to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals in a laboratory setting.

Hazard Assessment and Regulatory Framework: The "Why" Behind the Procedure

Methyl 3-Phenylisonicotinate is an organic compound belonging to the isonicotinic acid derivative class.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its core structure—a substituted pyridine ring—provides critical clues to its potential hazards. Pyridine and its derivatives are often flammable, toxic, and irritant.[2][3] Therefore, in the absence of contrary data, Methyl 3-Phenylisonicotinate must be treated as a hazardous chemical.[4]

This precautionary principle is the foundation of modern laboratory safety and is mandated by two key regulatory frameworks in the United States:

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard governs the safe handling of hazardous chemicals in laboratory settings.[4][5] It requires employers to develop a Chemical Hygiene Plan (CHP), which outlines procedures for safe use, storage, and disposal, as well as mandating training and the provision of Personal Protective Equipment (PPE).[6][7]

  • Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[8][9][10] This means waste generators are responsible for the waste from its creation to its final, safe disposal.[11] Any waste containing Methyl 3-Phenylisonicotinate must be managed according to RCRA regulations.[12][13]

Adherence to the following procedures is not merely about following rules; it is about creating a self-validating system of safety that protects you, your colleagues, and the environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are in a controlled environment, preferably a certified chemical fume hood. The following PPE is mandatory to minimize exposure risks.

PPE ItemSpecificationRationale for Use
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes of the chemical or its solutions, which are likely to be irritating based on analogous compounds.[14][15]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin contact and absorption. Nitrile gloves may offer limited protection and should be avoided for prolonged contact with pyridine-based compounds. Always check manufacturer compatibility charts.
Body Protection Standard laboratory coat, fully buttoned.Protects clothing and skin from contamination.[2]
Respiratory Not typically required when working in a functioning fume hood.A NIOSH-approved respirator may be necessary for spill cleanup or in situations with inadequate ventilation.

Step-by-Step Disposal Protocol

The disposal of Methyl 3-Phenylisonicotinate must be managed as hazardous waste. At no point should this chemical or its contaminated materials be disposed of down the drain or in standard trash.[16]

Step 1: Waste Characterization and Segregation

  • Action: Classify all waste streams containing Methyl 3-Phenylisonicotinate as "Hazardous Waste." This includes pure or excess reagent, reaction mixtures, solutions, and contaminated materials (e.g., pipette tips, silica gel, absorbent pads).

  • Causality: Proper characterization is the first step in RCRA compliance.[17] Segregation is critical to prevent accidental mixing with incompatible chemicals, such as strong oxidizing agents or acids, which could lead to exothermic or violent reactions.[3]

Step 2: Waste Container Selection and Labeling

  • Action: Select a designated, leak-proof, and chemically compatible container with a tight-fitting screw cap.[3][18] Immediately affix a "Hazardous Waste" label to the container.

  • Labeling Requirements: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 3-Phenylisonicotinate."

    • A clear indication of the hazards (e.g., "Irritant," "Flammable," "Toxic").

    • The approximate concentration or percentage of all chemical components in the container.

  • Causality: Federal law mandates clear labeling for tracking and safety.[19] This information is vital for waste handlers and emergency responders to assess risks accurately.

Step 3: Waste Accumulation and Storage

  • Action: Keep the hazardous waste container sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area within or near the laboratory.

  • Storage Conditions: The storage area must be a cool, dry, and well-ventilated location, away from heat sources, open flames, or direct sunlight.[3] Use secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Causality: Proper storage minimizes the risk of spills and prevents the release of potentially harmful vapors. Secondary containment is a crucial safeguard against environmental contamination.[16]

Step 4: Arranging for Final Disposal

  • Action: Once the waste container is full or is no longer needed, contact your institution’s Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Final Disposal Method: Do not attempt to treat or neutralize the waste yourself. The EHS department will ensure the waste is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for this type of organic waste is high-temperature incineration.[12][18]

  • Causality: Using a licensed contractor ensures the "cradle-to-grave" chain of custody required by RCRA is maintained and that the waste is destroyed in an environmentally sound manner.[17]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

  • Small Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or a chemical absorbent pad.

    • Using non-sparking tools, carefully collect the contaminated absorbent into a sealable bag or container.

    • Label the container as "Hazardous Waste" and dispose of it according to the protocol in Section 3.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Large Spill (Outside of a fume hood):

    • Evacuate the area immediately. Alert others and your supervisor.

    • If the substance is flammable, remove all ignition sources if it is safe to do so.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[2]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[14]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Data Summary and Workflow Visualization

Chemical and Safety Data Summary
PropertyValue / InformationSource
CAS Number 850162-87-7[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Chemical Class Isonicotinic acid derivative; Pyridine derivative[1]
Assumed Hazards Irritant (Skin, Eye, Respiratory), Potentially Toxic, Combustible. Treat as hazardous waste.Inferred from analogous compounds[14][15][20]
Incompatibilities Strong acids, Strong oxidizing agents[3]
Disposal Route Hazardous Waste Collection for Incineration[12][18]
Disposal Decision Workflow for Methyl 3-Phenylisonicotinate

The following diagram illustrates the logical flow for the proper management of waste generated from this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Accumulation cluster_2 Final Disposal gen Waste Generation (e.g., leftover reagent, contaminated wipes) char Step 1: Characterize as Hazardous Waste gen->char seg Step 2: Segregate from Incompatible Waste char->seg cont Step 3: Collect in Labeled, Compatible Container seg->cont store Step 4: Store in Designated Area with Secondary Containment cont->store req Step 5: Request Pickup from EHS Office store->req disp Step 6: Transport by Licensed Contractor to a Permitted Facility req->disp incin Final Disposition: High-Temperature Incineration disp->incin

Caption: Logical workflow for the safe disposal of Methyl 3-Phenylisonicotinate waste.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl Inc.
  • OSHACode EHS. (n.d.). RCRA Hazardous Waste - 7 Keys and Its Impact.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • EvitaChem. (n.d.). Methyl 3-Phenylisonicotinate.
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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